molecular formula C9H15NO2 B049403 (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145438-94-4

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

Cat. No.: B049403
CAS No.: 145438-94-4
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427049
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145438-94-4
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145438-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. The precise stereochemistry of this bicyclic amino acid is critical for its function in the final active pharmaceutical ingredient. This document details the spectroscopic data and methodologies used to confirm its structure.

Spectroscopic Data Analysis

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data was recorded on a 400 MHz spectrometer in Deuterium Oxide (D₂O).

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsProposed Assignment
4.38m1HH-2
3.72m1HH-7a
2.23–2.36m2HH-3, H-3a
2.02–2.15m1HH-7
1.72–1.82m1HH-7
1.54–1.70m2HH-4, H-6
1.20–1.51m5HH-4, H-5, H-6
Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum identifies the number of chemically distinct carbon atoms and their electronic environments. The data was recorded on a 100 MHz spectrometer in Deuterium Oxide (D₂O).

Chemical Shift (δ) ppmProposed Assignment
172.76C=O (Carboxylic Acid)
59.94C-2
57.61C-7a
36.33C-3a
32.44C-3
24.72C-7
23.95C-4
21.01C-6
20.51C-5
Table 3: High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides an extremely accurate mass measurement, which is used to determine the elemental composition of the molecule.

IonCalculated m/zFound m/z
[M - Cl]⁺170.1176170.1177

Experimental Protocols

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

A common method for the synthesis of the target molecule is the hydrogenation of (S)-indoline-2-carboxylic acid.[1]

  • Hydrogenation: A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of Platinum(IV) oxide (PtO₂) (300 mg).

  • Reaction Monitoring: The reaction is allowed to proceed for 24 hours.

  • Work-up: The catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness.

  • Crystallization: The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.

NMR Spectroscopy

While detailed acquisition parameters are not available, a general protocol for obtaining similar NMR data would be as follows:

  • Sample Preparation: A sample of the hydrochloride salt of the compound is dissolved in Deuterium Oxide (D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

    • COSY: To establish proton-proton couplings and identify adjacent protons.

    • HSQC: To correlate directly bonded proton and carbon atoms.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or water, at a low concentration.

  • Data Acquisition: The sample solution is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer. The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts. For the hydrochloride salt, the cation [M-Cl]⁺ is observed. Fragmentation data (MS/MS) would typically be acquired to further confirm the structure by analyzing the fragmentation pattern.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating various analytical techniques.

structure_elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_confirmation Structure Confirmation synthesis Synthesis of (2S,3aR,7aS)-Octahydro-1H- indole-2-carboxylic acid nmr_1h 1H NMR synthesis->nmr_1h Provides H connectivity nmr_13c 13C NMR synthesis->nmr_13c Provides C backbone ms Mass Spectrometry (HRMS) synthesis->ms Determines molecular formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1h->nmr_2d nmr_13c->nmr_2d structure Final Structure Confirmation nmr_2d->structure Unambiguous assignments ms->structure Elemental composition

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While a complete dataset including 2D NMR and fragmentation mass spectrometry is not fully available in public literature, the provided ¹H NMR, ¹³C NMR, and HRMS data strongly support the assigned structure. For drug development and quality control purposes, a full suite of spectroscopic analyses, as outlined in the experimental protocols, is essential for unambiguous structure confirmation and stereochemical assignment.

References

An In-depth Technical Guide to the Physicochemical Properties of Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydroindole-2-carboxylic acid (OIC) is a conformationally constrained, non-proteinogenic amino acid that serves as a critical chiral building block in medicinal chemistry. Its rigid bicyclic structure, analogous to proline with a fused cyclohexane ring, is instrumental in the design of peptidomimetics with enhanced potency, selectivity, and enzymatic stability. OIC is a key intermediate in the synthesis of prominent pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely used in the management of hypertension. This guide provides a comprehensive overview of the physicochemical properties of octahydroindole-2-carboxylic acid, with a focus on the pharmaceutically relevant (2S,3aS,7aS) stereoisomer. Detailed experimental protocols for the determination of these properties and for its synthesis are provided, alongside a visualization of its role in the context of the Renin-Angiotensin System.

Physicochemical Properties

The physicochemical properties of octahydroindole-2-carboxylic acid are crucial for its application in drug design and development. These properties can vary between its different stereoisomers. The data presented below pertains primarily to the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid isomer, which is a key intermediate in the synthesis of the ACE inhibitor Perindopril.

General Properties
PropertyValueSource(s)
IUPAC Name (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid[1]
Synonyms L-Octahydroindole-2-carboxylic acid, OIC[[“]]
Chemical Formula C₉H₁₅NO₂[[“]][3]
Molecular Weight 169.22 g/mol [[“]][3]
Appearance White to off-white crystalline solid[[“]]
Quantitative Physicochemical Data

The following table summarizes key quantitative physicochemical properties for the (2S,3aS,7aS) isomer of octahydroindole-2-carboxylic acid.

PropertyValueSource(s)
Melting Point 259-260 °C; 267-269 °C; 275-277°C[4][5]
Boiling Point (Predicted) 318.6 ± 25.0 °C[4]
pKa (Strongest Acidic, Predicted) 2.09 / 2.47 ± 0.20[4]
pKa (Strongest Basic, Predicted) 11.64[4]
LogP 0.3 (at 25°C and pH 5)[4]
Solubility Slightly soluble in water; Soluble in methanol.[4]
Optical Rotation [α]D -47 ± 2º (c=1 in MeOH); -45.6 (c=0.46 in MeOH)[[“]][4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and characterization of octahydroindole-2-carboxylic acid.

Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid via Catalytic Hydrogenation

This protocol describes a common and effective method for the synthesis of the (2S,3aS,7aS) isomer through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[5]

Materials:

  • (S)-indoline-2-carboxylic acid

  • Acetic acid

  • Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas supply

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization solvent (e.g., ethanol)

Procedure:

  • Dissolution: Dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (e.g., 60 mL) in a suitable hydrogenation vessel.[5]

  • Catalyst Addition: Add the Platinum(IV) oxide (PtO₂) catalyst (e.g., 300 mg) to the solution. An alternative catalyst is 10% Platinum on Carbon (Pt/C).

  • Hydrogenation: Place the vessel in a hydrogenation apparatus. Pressurize the vessel with hydrogen gas (e.g., up to 5 bar) and heat to the desired temperature (e.g., 60 °C).[5]

  • Reaction Monitoring: Maintain the reaction under a hydrogen atmosphere with stirring for a sufficient duration (e.g., 24 hours) or until the theoretical amount of hydrogen is consumed.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst. Wash the filtered catalyst with a small amount of acetic acid to recover any adsorbed product.[5]

  • Solvent Evaporation: Combine the filtrate and washings and concentrate the solution to dryness using a rotary evaporator.

  • Crystallization: Recrystallize the resulting solid residue from a suitable solvent, such as ethanol, to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[5]

  • Drying: Dry the purified product under vacuum to a constant weight.

G cluster_workflow Synthesis Workflow start (S)-indoline-2-carboxylic acid dissolution Dissolution in Acetic Acid start->dissolution catalyst Addition of PtO2 or Pt/C Catalyst dissolution->catalyst hydrogenation Hydrogenation (H2, pressure, heat) catalyst->hydrogenation filtration Catalyst Filtration hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation crystallization Crystallization from Ethanol evaporation->crystallization product (2S,3aS,7aS)-octahydroindole- 2-carboxylic acid crystallization->product

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of octahydroindole-2-carboxylic acid

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: If necessary, finely powder a small amount of the dry sample using a mortar and pestle.

  • Capillary Tube Filling: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Purity Indication: A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility

This protocol provides a general method for qualitatively assessing the solubility of an amino acid in water.

Materials:

  • Test tubes

  • Sample of octahydroindole-2-carboxylic acid

  • Distilled water

  • Spatula

  • Vortex mixer or stirring rod

Procedure:

  • Sample Addition: Place a small, measured amount of octahydroindole-2-carboxylic acid (e.g., 10 mg) into a clean, dry test tube.

  • Solvent Addition: Add a specific volume of distilled water (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is soluble under these conditions. If solid remains, it is considered slightly soluble or insoluble.

  • Reporting: Report the solubility qualitatively (e.g., soluble, slightly soluble, insoluble) and note the conditions (temperature and approximate concentration).

Determination of pKa by Acid-Base Titration

This protocol describes the determination of the acid dissociation constants (pKa) of an amino acid by titrating with a strong base.

Materials:

  • pH meter with an electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • A known quantity of octahydroindole-2-carboxylic acid

  • Distilled water

Procedure:

  • Sample Preparation: Accurately weigh a sample of octahydroindole-2-carboxylic acid and dissolve it in a known volume of distilled water in a beaker.

  • Initial Acidification: Add a magnetic stir bar and place the beaker on a magnetic stirrer. If necessary, add a known amount of standardized HCl to fully protonate the amino acid, bringing the initial pH to below 2.

  • Titration Setup: Calibrate the pH meter. Fill the burette with the standardized NaOH solution and immerse the pH electrode in the amino acid solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.5 mL), recording the pH after each addition.

  • Data Collection: Continue the titration until the pH has risen to approximately 12.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa corresponds to the carboxylic acid group, and the second pKa corresponds to the amino group.

Determination of LogP (Shake-Flask Method)

This protocol details the classic shake-flask method for determining the octanol-water partition coefficient (LogP).

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • Sample of octahydroindole-2-carboxylic acid

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them and allowing the layers to separate.

  • Sample Dissolution: Prepare a stock solution of octahydroindole-2-carboxylic acid in the aqueous phase at a known concentration.

  • Partitioning: Add equal volumes of the n-octanol and the aqueous sample solution to a separatory funnel or centrifuge tube.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Biological Context: Role in the Renin-Angiotensin System

Octahydroindole-2-carboxylic acid is a crucial precursor for the synthesis of ACE inhibitors.[4] These drugs play a vital role in managing hypertension by targeting the Renin-Angiotensin System (RAS), a key regulator of blood pressure.

The diagram below illustrates the Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

G cluster_ras Renin-Angiotensin System (RAS) cluster_effects Physiological Effects cluster_inhibition Mechanism of ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure SodiumRetention Sodium & Water Retention Aldosterone->SodiumRetention SodiumRetention->BloodPressure OIC Octahydroindole-2- carboxylic acid ACE_Inhibitor ACE Inhibitor (e.g., Perindopril) OIC->ACE_Inhibitor Synthesis ACE_Block Inhibition of ACE ACE_Inhibitor->ACE_Block ACE_Block->AngiotensinI Blocks Conversion

Role of OIC in the Renin-Angiotensin System via ACE Inhibition.

As depicted, Angiotensin-Converting Enzyme (ACE) is responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. ACE inhibitors, synthesized from octahydroindole-2-carboxylic acid, block this conversion, leading to vasodilation and a reduction in aldosterone secretion. This dual action results in decreased sodium and water retention and ultimately lowers blood pressure. The rigid, proline-like structure of OIC is key to the high affinity and specificity of the resulting inhibitors for the ACE active site.

References

An In-depth Technical Guide to the Synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][2] These drugs are widely prescribed for the treatment of hypertension and heart failure.[2] The specific stereochemistry of this compound is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a comparative analysis of the available methods for its preparation.

Synthetic Strategies

Several synthetic strategies have been developed to produce this compound with high stereochemical purity. The most common approaches include:

  • Diastereoselective Hydrogenation of (S)-Indoline-2-carboxylic Acid: This is a widely employed and relatively straightforward method that involves the catalytic hydrogenation of the corresponding unsaturated precursor.

  • Multi-step Synthesis from Acyclic Precursors: More complex routes that build the bicyclic ring system from acyclic starting materials, offering flexibility but often involving more synthetic steps.

  • Resolution of Racemic Mixtures: This classical approach involves the separation of a racemic mixture of the target molecule or a derivative using a chiral resolving agent.

This guide will delve into the experimental details of these key methodologies.

Experimental Protocols

Method 1: Diastereoselective Hydrogenation of (S)-Indoline-2-carboxylic Acid

This method relies on the stereoselective reduction of the indole ring of (S)-indoline-2-carboxylic acid to yield the desired all-cis diastereomer.

Reaction Scheme:

(S)-Indoline-2-carboxylic Acid → this compound

Detailed Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3.0 g (18.38 mmol) of (S)-indoline-2-carboxylic acid in 60 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 300 mg of platinum(IV) oxide (PtO₂) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 5 bar and heat the reaction mixture to 60°C with vigorous stirring.[2][3]

  • Reaction Monitoring: Maintain the reaction under these conditions for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the platinum catalyst. Wash the filter cake with a small amount of glacial acetic acid.

  • Isolation and Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then recrystallized from ethanol to afford pure this compound as a white solid.[3]

Quantitative Data Summary:

Starting MaterialCatalystSolventTemperature (°C)Pressure (H₂)Reaction Time (h)Yield (%)Reference
(S)-Indoline-2-carboxylic acidPtO₂Acetic Acid60Not specified2485[3]
1H-Indole-2-carboxylic acid derivative10% Pt/CAcetic AcidRoom Temp5 barNot specified87[2]
Method 2: Multi-step Synthesis via Enamine Intermediate

This patented method provides an alternative route starting from commercially available reagents.

Reaction Scheme:

  • 1-(1-cyclohexen-1-yl)-pyrrolidine + 3-halo-L-serine derivative → Intermediate (IV)

  • Intermediate (IV) → Cyclized Intermediate

  • Cyclized Intermediate → this compound

Detailed Experimental Protocol (based on patent description):

  • Step 1: Initial Reaction: 1-(1-cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative (with a protected amino group) are reacted in a nonpolar solvent such as dimethylformamide or acetonitrile at 20-30°C. The molar ratio of the pyrrolidine to the serine derivative can range from 1:1 to 1:10.[4]

  • Step 2: Cyclization: The resulting intermediate is then cyclized in a boiling hydrochloric acid solution.[4]

  • Step 3: Hydrogenation: The cyclized compound is hydrogenated using a palladium on carbon (Pd/C) catalyst in glacial acetic acid at a pressure of 0.1-5 MPa.[4]

  • Step 4: Isolation: The final product is obtained by filtration, concentration, and recrystallization.[4]

Quantitative Data Summary:

StepKey ReagentsCatalystSolventPressureYield (%)Reference
HydrogenationCyclized IntermediatePd/CGlacial Acetic Acid0.1-5 MPaHigh (not specified)[4]
Method 3: Resolution of Racemic Benzyl Ester

This approach involves the synthesis of a racemic mixture of the benzyl ester of octahydro-1H-indole-2-carboxylic acid, followed by resolution using a chiral resolving agent.

General Experimental Protocol:

  • Salt Formation: A solution of the racemic benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate is treated with a chiral resolving agent, such as a diaroyl-L-tartaric acid derivative, in a suitable solvent.

  • Diastereomeric Crystallization: The mixture is allowed to crystallize. One diastereomeric salt will preferentially crystallize out of the solution due to differences in solubility. The crystallization temperature is typically maintained between 0°C and 35°C.[5]

  • Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the enantiomerically pure benzyl ester.

  • Hydrolysis: The protecting benzyl group is removed by hydrogenolysis to yield the final this compound.

Signaling Pathway and Biological Context

This compound is a crucial component of ACE inhibitors. These drugs target the Renin-Angiotensin System (RAS), a key regulator of blood pressure.

The Renin-Angiotensin System (RAS):

The RAS is a hormonal cascade that begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to produce angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II causes blood vessels to constrict and stimulates the release of aldosterone, which leads to sodium and water retention, both of which increase blood pressure.

Mechanism of Action of ACE Inhibitors:

ACE inhibitors, synthesized using this compound, block the action of ACE. This prevents the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. The overall effect is a lowering of blood pressure.

RAS_pathway Renin-Angiotensin System and ACE Inhibition cluster_0 Blood Pressure Regulation cluster_1 Physiological Effects cluster_2 Therapeutic Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase ACE_Inhibitor ACE Inhibitor (e.g., Perindopril) ACE_Inhibitor->Angiotensin_I Inhibits Conversion

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.

Experimental Workflow

The general workflow for the synthesis of this compound via the hydrogenation route is depicted below.

experimental_workflow Workflow for Hydrogenation Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start: (S)-Indoline-2-carboxylic Acid Dissolution Dissolve in Acetic Acid Start->Dissolution Catalyst Add PtO₂ Catalyst Dissolution->Catalyst Hydrogenation Hydrogenate (60°C, H₂ pressure) Catalyst->Hydrogenation Cooling Cool to Room Temperature Hydrogenation->Cooling Reaction Complete Filtering Filter to Remove Catalyst Cooling->Filtering Concentration Concentrate under Vacuum Filtering->Concentration Recrystallization Recrystallize from Ethanol Concentration->Recrystallization Final_Product Final Product: (2S,3aR,7aS)-octahydro-1H- indole-2-carboxylic acid Recrystallization->Final_Product

Caption: A typical experimental workflow for the hydrogenation synthesis.

Conclusion

References

An In-depth Technical Guide to (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid: A Key Intermediate in ACE Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(CAS Number: 80875-98-5)

Abstract

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a pivotal bicyclic amino acid derivative that serves as a critical chiral building block in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors. Its rigid, stereochemically defined structure is essential for the high potency and selectivity of blockbuster drugs such as Perindopril and Trandolapril, which are widely prescribed for the management of hypertension and heart failure. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of this compound, with a focus on its role in drug development. Detailed experimental protocols and relevant signaling pathways are presented to support researchers and scientists in the pharmaceutical industry.

Chemical and Physical Properties

This compound, also known as L-Octahydroindole-2-carboxylic acid, is a white to off-white crystalline powder.[1][2] Its molecular structure, characterized by a specific stereochemistry at three chiral centers, is fundamental to its utility in asymmetric synthesis.

PropertyValueReference
Molecular Formula C₉H₁₅NO₂[1]
Molecular Weight 169.22 g/mol [1]
Melting Point 275-277 °C[1]
Boiling Point (Predicted) 318.6 ± 25.0 °C[1]
Density (Predicted) 1.135 ± 0.06 g/cm³[1]
pKa (Predicted) 2.47 ± 0.20[1]
Optical Rotation -50° (c=1 in methanol)[2]
Solubility Sparingly soluble in methanol, slightly soluble in water.[1]
Appearance White to Off-White Powder/Crystal[1][2]

Synthesis and Stereochemistry

The synthesis of enantiomerically pure this compound is a key step in the industrial production of Perindopril and Trandolapril.[3][4] The crucial stereochemical configuration is typically achieved through the diastereoselective hydrogenation of a precursor, (S)-indoline-2-carboxylic acid.[5] The specific arrangement of the substituents on the fused ring system is paramount for the biological activity of the final ACE inhibitor.[6]

Experimental Protocol: Synthesis via Hydrogenation of (S)-Indoline-2-carboxylic Acid

This protocol is based on a method described in the literature, which utilizes platinum oxide as a catalyst.[5]

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Acetic acid

  • Platinum(IV) oxide (PtO₂)

  • Ethanol

Procedure:

  • A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL) is prepared in a hydrogenation vessel.

  • Platinum(IV) oxide (e.g., 300 mg) is added to the solution.

  • The mixture is hydrogenated at 60 °C under atmospheric pressure for 24 hours.

  • Upon completion, the catalyst is removed by filtration and washed with acetic acid.

  • The solvent is evaporated to dryness under reduced pressure.

  • The resulting residue is crystallized from ethanol to yield pure this compound as a white solid.

Expected Yield: Approximately 85%.[5]

The synthesis workflow can be visualized as follows:

G Synthesis Workflow of this compound A (S)-Indoline-2-carboxylic acid B Hydrogenation (PtO₂, Acetic Acid, 60°C) A->B C Filtration B->C D Evaporation C->D E Crystallization (Ethanol) D->E F This compound E->F

Caption: A simplified workflow for the synthesis of the target compound.

Role in the Synthesis of ACE Inhibitors

This compound is a crucial intermediate in the synthesis of Perindopril. The synthesis involves the coupling of this intermediate with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[3][7]

Experimental Protocol: Coupling Reaction for Perindopril Synthesis

The following is a general procedure for the coupling reaction as described in patent literature.[7]

Materials:

  • (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl ester para-toluenesulfonate

  • Triethylamine

  • Ethyl acetate

  • N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine

  • 1-Hydroxybenzotriazole (HOBt)

  • Dicyclohexylcarbodiimide (DCC)

Procedure:

  • To a stirred reactor, add (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate (1 kg), triethylamine (0.06 kg), and ethyl acetate (4.6 L).

  • After stirring for 10 minutes at ambient temperature, add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg), 1-hydroxybenzotriazole (0.15 kg), and dicyclohexylcarbodiimide (0.5 kg).

  • The heterogeneous mixture is heated to 30°C for 3 hours with vigorous stirring.

  • The reaction mixture is then cooled to 0°C and filtered.

  • The filtrate is washed and evaporated to dryness to yield the coupled product.

This coupled product is then further processed, typically through debenzylation via catalytic hydrogenation, to yield Perindopril.[7]

The logical relationship in the synthesis of Perindopril is illustrated below:

G Key Steps in Perindopril Synthesis A (2S,3aR,7aS)-Octahydro-1H-indole- 2-carboxylic acid B Esterification A->B C Benzyl ester derivative B->C E Peptide Coupling (DCC, HOBt) C->E D N-[(S)-1-ethoxycarbonyl-butyl]- (S)-alanine D->E F Coupled Intermediate E->F G Debenzylation (Catalytic Hydrogenation) F->G H Perindopril G->H

Caption: The role of the title compound in the synthesis of Perindopril.

Biological Significance and Mechanism of Action

This compound itself is not biologically active as an ACE inhibitor. Its importance lies in providing the necessary stereochemical framework for the final drug molecule. Perindopril, synthesized from this intermediate, is a prodrug that is metabolized in the liver to its active form, perindoprilat.[8] Perindoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. It converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which leads to sodium and water retention.

By inhibiting ACE, perindoprilat decreases the production of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This results in a decrease in blood pressure and a reduction in the workload of the heart.

The signaling pathway of the renin-angiotensin system and the point of intervention by ACE inhibitors is depicted below:

Caption: The mechanism of action of ACE inhibitors within the RAAS pathway.

Conclusion

This compound is a cornerstone in the synthetic strategies for a major class of cardiovascular drugs. Its well-defined stereochemistry is indispensable for the efficacy of ACE inhibitors like Perindopril and Trandolapril. A thorough understanding of its properties, synthesis, and the biological context of its application is crucial for researchers and professionals in drug discovery and development. The methodologies and pathways detailed in this guide aim to provide a solid foundation for further research and innovation in this field.

References

The Octahydroindole Ring System: A Privileged Scaffold in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydroindole scaffold, a saturated bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a versatile framework for the development of potent and selective therapeutic agents across a wide range of biological targets. This technical guide delves into the profound biological significance of the octahydroindole ring system, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its engagement with critical signaling pathways.

Core Biological Activities and Therapeutic Applications

The octahydroindole moiety is a cornerstone in the design of numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Its significance is underscored by its presence in both natural products and clinically successful synthetic drugs.

Antihypertensive Agents: ACE Inhibition

One of the most prominent applications of the octahydroindole ring system is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension.[1][2] The conformationally constrained octahydroindole-2-carboxylic acid serves as a crucial chiral building block in the synthesis of potent ACE inhibitors like Perindopril and Trandolapril.[1] The rigid structure of the octahydroindole core allows for precise orientation of the pharmacophoric groups, leading to high-affinity binding to the ACE active site.

Antiviral Therapeutics

Recent research has highlighted the potential of octahydroindole-based peptidomimetics as broad-spectrum antiviral agents. Notably, a covalent inhibitor incorporating this scaffold has demonstrated strong inhibitory activity against the main protease (Mpro) of coronaviruses, including HCoV-OC43 and SARS-CoV-2, with EC50 values in the low micromolar to nanomolar range.[3][4] This positions the octahydroindole ring system as a promising framework for the development of novel therapies against current and future viral threats.

Anticancer Potential

Derivatives of the parent indole nucleus have been extensively studied for their anticancer properties, and the saturated octahydroindole core is now being explored for similar applications. While specific quantitative data for octahydroindole derivatives is still emerging, the broader class of indole compounds is known to modulate critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[5][6] These pathways are central to cell survival, proliferation, and inflammation, all of which are hallmarks of cancer.

Quantitative Biological Data

The following tables summarize key quantitative data for octahydroindole derivatives and related indole compounds, illustrating their potency against various biological targets.

Table 1: Antiviral Activity of Octahydroindole Derivatives

Compound IDVirusAssayEndpointValue (µM)Reference
28fHCoV-OC43CPE ReductionEC500.027 - 4.41[3][4]
28fSARS-CoV-2Mpro InhibitionEC500.027 - 4.41[3][4]
28fEV71Antiviral ActivityEC50Potent[4]

Table 2: Anticancer Activity of Indole Derivatives (Illustrative)

Compound ClassCell LineActivityIC50 (µM)Reference
Ferrocenyl OxindoleHuman Breast CancerCytotoxicity0.49 - 0.89
Indole-based HydrazoneHCT116 (Colon)Cytotoxicity-
Indole-based HydrazoneA549 (Lung)Cytotoxicity-
1,3,4,9-tetrahydropyrano [3,4-b]indolesMDA-MB-231 (Breast)Anticancer2.29[6]

Note: Data for general indole derivatives is included to highlight the potential of the broader chemical class, as specific data for octahydroindole anticancer agents is an active area of research.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of octahydroindole-containing compounds.

Protocol 1: Determination of IC50 using MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess the cytotoxic effects of a compound on adherent cancer cell lines.[7][8][9]

1. Materials and Reagents:

  • Target cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Octahydroindole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the octahydroindole compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro ACE Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of Angiotensin-Converting Enzyme.[10][11][12][13][14]

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-His-Leu (HHL)

  • Assay Buffer (e.g., 50 mM Sodium Borate Buffer with 300 mM NaCl, pH 8.3)

  • Octahydroindole test compound (e.g., Trandolaprilat)

  • Positive Control (e.g., Captopril)

  • 1 M HCl

  • Ethyl Acetate

  • UV-Vis Spectrophotometer or HPLC system

2. Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate the ACE solution with the test compound (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).

  • Initiate Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding 1 M HCl.

  • Extraction: Extract the hippuric acid (the product of the reaction) into ethyl acetate.

  • Quantification: Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent. Measure the absorbance at 228 nm using a spectrophotometer or quantify using HPLC.

  • Data Analysis: Calculate the percentage of ACE inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Cytopathic Effect (CPE) Reduction Antiviral Assay

This assay evaluates the ability of a compound to protect host cells from virus-induced cell death.[15][16][17][18][19]

1. Materials and Reagents:

  • Host cell line (e.g., Vero E6)

  • Virus of interest (e.g., SARS-CoV-2)

  • Complete cell culture medium

  • Octahydroindole test compound

  • Positive control antiviral drug

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer or microplate reader

2. Procedure:

  • Cell Seeding: Seed host cells into 96-well plates and incubate to form a monolayer.

  • Compound and Virus Addition: Pre-mix the virus with the test compound at various concentrations and add the mixture to the cells. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant cytopathic effect in the control wells (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the controls and plot a dose-response curve to determine the EC50 (the concentration at which 50% of the viral CPE is inhibited).

Signaling Pathway Engagement

The biological effects of octahydroindole derivatives are often mediated through their interaction with specific intracellular signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

Trandolapril, an octahydroindole-containing drug, exerts its antihypertensive effect by inhibiting ACE within the RAAS pathway.[3][20][21][22]

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin ACE ACE Trandolapril Trandolapril (Octahydroindole-based) Trandolapril->ACE Inhibits

Caption: ACE Inhibition by an Octahydroindole-based drug within the RAAS pathway.

Potential Modulation of PI3K/Akt/mTOR and NF-κB Signaling Pathways

While direct evidence for octahydroindole derivatives is still under investigation, the broader class of indole compounds is known to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical in cancer and inflammation.[5][6][23]

Cancer_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation Octahydroindole Octahydroindole Derivatives (Potential Modulators) Octahydroindole->mTOR Inhibits? Octahydroindole->NFkB Inhibits?

Caption: Potential modulation of cancer-related signaling pathways by octahydroindoles.

Conclusion

The octahydroindole ring system represents a remarkably versatile and biologically significant scaffold. Its inherent structural rigidity and chirality make it an ideal starting point for the design of highly specific and potent inhibitors for a variety of enzymes and receptors. From established roles in cardiovascular medicine to emerging applications in antiviral and anticancer therapy, the octahydroindole core continues to be a focal point of intensive research and development. The data and protocols presented in this guide provide a solid foundation for researchers aiming to further explore and exploit the therapeutic potential of this privileged chemical entity. As synthetic methodologies become more sophisticated and our understanding of its interactions with biological systems deepens, the octahydroindole ring system is poised to yield a new generation of innovative therapeutics.

References

The Genesis and Journey of a Key Pharmaceutical Building Block: L-Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Octahydroindole-2-carboxylic acid (OIC), a bicyclic proline analogue, stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid, conformationally constrained structure has made it an invaluable component in the design of peptidomimetics and, most notably, as a key intermediate in the synthesis of blockbuster angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. This technical guide delves into the discovery, historical development, and synthetic evolution of L-octahydroindole-2-carboxylic acid, providing researchers and drug development professionals with a comprehensive understanding of its significance. We will explore the various synthetic strategies that have been developed to control its complex stereochemistry, present key quantitative data in a comparative format, and provide detailed experimental protocols for its synthesis and analysis.

Discovery and Historical Perspective

The synthesis of L-octahydroindole-2-carboxylic acid was first reported in the late 20th century, with significant advancements in the 1980s driven by research into rigid amino acid scaffolds for peptide mimicry.[1] The primary impetus for its development was the need for conformationally restricted proline analogues to enhance the biological activity and metabolic stability of peptides. The incorporation of the fused cyclohexane ring onto the pyrrolidine framework of proline imparts a significant degree of rigidity and increased lipophilicity, properties that are highly desirable in drug design.

The history of L-octahydroindole-2-carboxylic acid is intrinsically linked to the development of ACE inhibitors. The discovery that inhibiting the renin-angiotensin-aldosterone system (RAAS) could effectively treat hypertension spurred the development of a new class of drugs. L-octahydroindole-2-carboxylic acid emerged as a critical precursor for second-generation ACE inhibitors, where its specific stereochemistry—(2S,3aS,7aS)—is essential for the pharmacological activity of the final drug molecules. This demand fueled extensive research into efficient and stereoselective synthetic routes, evolving from racemic preparations and classical resolutions to sophisticated asymmetric syntheses.

Synthetic Evolution: A Journey in Stereocontrol

The synthesis of L-octahydroindole-2-carboxylic acid is a challenge due to the presence of three chiral centers, leading to the possibility of eight stereoisomers. The therapeutic efficacy of the final API is critically dependent on the correct stereoisomer, making stereocontrol the central theme in its synthetic history.

Early Approaches: Catalytic Hydrogenation

Initial synthetic strategies focused on the catalytic hydrogenation of indole-2-carboxylic acid or its derivatives. These methods often resulted in a mixture of diastereomers, necessitating laborious separation techniques.

A common early method involved the hydrogenation of (S)-indoline-2-carboxylic acid. For instance, hydrogenation using a platinum oxide (PtO₂) catalyst can yield a mixture of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and its (2S,3aR,7aR) diastereomer.[2] The desired (S,S,S) isomer could then be isolated through crystallization.

Stereoselective Syntheses

The quest for more efficient and stereochemically pure L-octahydroindole-2-carboxylic acid led to the development of various stereoselective synthetic methods. These can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the key bond-forming reactions.

  • Diastereoselective Reactions: Taking advantage of existing stereocenters in a substrate to control the formation of new stereocenters.

One notable strategy involves the diastereoselective α-alkylation of a protected form of octahydroindole-2-carboxylic acid. The inherent steric hindrance of the fused ring system can direct the approach of electrophiles, leading to high diastereoselectivity.

The following diagram illustrates a generalized synthetic workflow for L-octahydroindole-2-carboxylic acid, starting from indole-2-carboxylic acid.

G cluster_start Starting Material cluster_hydrogenation Hydrogenation cluster_isomers Isomer Mixture cluster_separation Separation/Purification cluster_final Final Product start Indole-2-carboxylic Acid hydrogenation Catalytic Hydrogenation (e.g., Pd/C, PtO2) start->hydrogenation H2, Catalyst isomers Mixture of Octahydroindole-2-carboxylic Acid Isomers hydrogenation->isomers separation Diastereomeric Salt Resolution or Chromatography isomers->separation Chiral Resolving Agent or Chiral Stationary Phase final_product L-Octahydroindole-2- carboxylic Acid ((2S,3aS,7aS)-isomer) separation->final_product G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Dissolve sample containing OIC isomers in mobile phase injection Inject sample into C18 column sample->injection separation Isocratic elution with potassium phosphate buffer (pH 3.0) injection->separation detection Detection by Refractive Index Detector (RID) separation->detection chromatogram Generate chromatogram detection->chromatogram quantification Identify and quantify isomers based on retention time and peak area chromatogram->quantification G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) angiotensinogen Angiotensinogen (from liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion (from adrenal gland) angiotensin_ii->aldosterone renin Renin (from kidney) ace Angiotensin-Converting Enzyme (ACE) ace_inhibitor ACE Inhibitor (e.g., Perindopril, Trandolapril) ace_inhibitor->ace

References

An In-depth Technical Guide to the Mechanism of Action of the Perindopril Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is administered as a prodrug, or precursor, which undergoes metabolic activation to its biologically active form, perindoprilat. This technical guide provides a comprehensive overview of the mechanism of action of the perindopril precursor, from its metabolic conversion to its pharmacodynamic effects on the renin-angiotensin-aldosterone system (RAAS). The document details the competitive inhibition of ACE by perindoprilat, presenting quantitative data on its inhibitory potency. Furthermore, it outlines key experimental protocols for assessing ACE inhibition both in vitro and in vivo, and visualizes the involved signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Metabolic Activation of the Perindopril Precursor

Perindopril is an ethyl ester prodrug that is inactive in its initial form.[1] Following oral administration, it is absorbed and subsequently hydrolyzed, primarily in the liver, to its active diacid metabolite, perindoprilat.[2][3] This bioactivation is crucial for its therapeutic efficacy. The hydrolysis is catalyzed by carboxylesterases, with human carboxylesterase 1 (hCE1) being the predominant enzyme responsible for this conversion.[4][5] A smaller fraction of perindopril may be metabolized to other inactive compounds.[3]

The conversion of perindopril to perindoprilat is a critical step that influences the bioavailability of the active compound.[6] Studies have shown that approximately 20% of an administered dose of perindopril is converted to perindoprilat.[7]

Perindopril Perindopril (Precursor) Liver Liver Perindopril->Liver Absorption Perindoprilat Perindoprilat (Active Metabolite) Carboxylesterases Carboxylesterases (e.g., hCE1) Liver->Carboxylesterases Carboxylesterases->Perindoprilat Hydrolysis

Figure 1: Metabolic Activation of Perindopril.

Pharmacokinetics of Perindopril and Perindoprilat

The pharmacokinetic profiles of perindopril and its active metabolite, perindoprilat, have been extensively studied in healthy volunteers and various patient populations. The following tables summarize key pharmacokinetic parameters from representative studies.

Parameter Perindopril (Healthy Volunteers) Perindoprilat (Healthy Volunteers) Reference(s)
Tmax (h) 0.8 - 1.43.6 - 7.0[8]
Cmax (ng/mL) Dose-dependent (e.g., ~110 after 4 mg)Dose-dependent[8]
Half-life (h) 1 - 2Biphasic, long terminal half-life (~40)[9][10]
Bioavailability of Perindoprilat from Perindopril ~20%N/A[7]
Elimination Primarily metabolicRapid renal excretion of free fraction[7]

Table 1: Pharmacokinetic Parameters of Perindopril and Perindoprilat in Healthy Volunteers

Parameter Perindopril (Hypertensive Patients) Perindoprilat (Hypertensive Patients) Reference(s)
Tmax (h) ≤ 25 - 8[11]
Cmax (ng/mL) Not significantly different from healthy volunteersNot significantly different from healthy volunteers[9]
Half-life (h) 1.1 - 2.135 - 50[11]
AUC (ng·h/mL) Not significantly different from healthy volunteersNot significantly different from healthy volunteers[9]

Table 2: Comparative Pharmacokinetic Parameters in Hypertensive Patients

Mechanism of ACE Inhibition by Perindoprilat

The primary mechanism of action of perindoprilat is the competitive inhibition of angiotensin-converting enzyme (ACE), also known as kininase II.[12] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[12] By inhibiting ACE, perindoprilat leads to a reduction in the levels of angiotensin II.

Simultaneously, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[13] Inhibition of ACE by perindoprilat leads to an accumulation of bradykinin, which contributes to the overall antihypertensive effect.[13][14]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE ACE_label ACE Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation ACE_bradykinin_label ACE (Kininase II) Perindoprilat Perindoprilat Perindoprilat->ACE Inhibits Perindoprilat->Inactive_Fragments Inhibits Degradation

Figure 2: Dual Mechanism of Action of Perindoprilat.

Quantitative Analysis of ACE Inhibition

The potency of perindoprilat as an ACE inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the experimental conditions.

Parameter Value Assay Conditions Reference(s)
IC50 7.83 (unit not specified)Endothelium-dependent relaxations in canine coronary arteries[15]
IC50 In the nanomolar range for the active stereoisomerIn vitro ACE inhibitory potency[16]
EC50 1.30 +/- 0.95 ng/mLIn vivo in healthy volunteers (concentration in effect compartment)[17]

Table 3: Inhibitory Potency of Perindoprilat

Pharmacodynamic Effects

The inhibition of ACE by perindoprilat leads to significant changes in the components of the RAAS and related systems.

Parameter Effect Quantitative Change Reference(s)
Angiotensin II DecreaseSignificant reduction in plasma levels[18]
Aldosterone DecreaseSignificant reduction in plasma levels[18]
Plasma Renin Activity IncreaseSignificant rise[18]
Bradykinin IncreaseApproximately eightfold increase in circulating levels in rats[14]

Table 4: Pharmacodynamic Effects of Perindopril

Experimental Protocols

In Vitro ACE Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay for determining the ACE inhibitory activity of a compound in vitro.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

  • Assay buffer (e.g., 0.4 M sodium borate buffer with 0.9 M NaCl, pH 8.3)

  • Test compound (perindoprilat) and positive control (e.g., captopril)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • To each well of the microplate, add the test compound or control solution.

  • Add the ACE solution to each well and pre-incubate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 495 nm emission) over a set period (e.g., 30 minutes) at 37°C.[19]

  • The rate of increase in fluorescence is proportional to ACE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Start prep_reagents Prepare Reagents (ACE, Substrate, Inhibitor) start->prep_reagents add_inhibitor Add Inhibitor to Plate prep_reagents->add_inhibitor add_ace Add ACE and Pre-incubate add_inhibitor->add_ace add_substrate Add Substrate to Initiate Reaction add_ace->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 3: Workflow for In Vitro ACE Inhibition Assay.
Ex Vivo Measurement of Tissue ACE Activity in Animal Models

This protocol outlines a method for measuring ACE activity in tissue homogenates from animals treated with an ACE inhibitor.

Materials:

  • Tissues from treated and control animals (e.g., lung, kidney, aorta)

  • Homogenization buffer (e.g., 0.1 M sodium phosphate buffer with 0.3 M NaCl, pH 8.0)

  • Fluorometric ACE assay kit (as described in 6.1)

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • Homogenizer

  • Centrifuge

Procedure:

  • Excise tissues from euthanized animals and immediately place them in ice-cold saline.

  • Blot the tissues dry, weigh them, and mince them into small pieces.

  • Homogenize the tissues in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed (e.g., 3,000 rpm for 10 minutes) to pellet cellular debris.[19]

  • Collect the supernatant and determine the total protein concentration.

  • Perform the fluorometric ACE assay on the supernatant as described in section 6.1, normalizing the activity to the protein concentration of the homogenate.

  • Compare the ACE activity in tissues from treated animals to that of the control group to determine the extent of in vivo ACE inhibition.[20]

Signaling Pathways

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a cascade of hormonal and enzymatic reactions that regulate blood pressure and fluid balance. Perindoprilat's inhibition of ACE is a critical intervention point in this pathway.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Na+ and H2O Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP Perindoprilat Perindoprilat Perindoprilat->ACE Inhibits ACE_label ACE

Figure 4: The Renin-Angiotensin-Aldosterone System and the Site of Perindoprilat Action.
The Bradykinin-Nitric Oxide Pathway

The potentiation of bradykinin by perindoprilat leads to the activation of the bradykinin B2 receptor, resulting in the production of nitric oxide (NO) and subsequent vasodilation.

Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Gq_Protein Gq Protein B2_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase eNOS eNOS Ca_increase->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Figure 5: Bradykinin B2 Receptor Signaling Pathway.

Conclusion

The perindopril precursor exerts its therapeutic effects through a well-defined mechanism of action that begins with its metabolic conversion to the active metabolite, perindoprilat. Perindoprilat is a potent and competitive inhibitor of angiotensin-converting enzyme, leading to a dual pharmacodynamic effect: the suppression of the vasoconstrictor angiotensin II and the potentiation of the vasodilator bradykinin. This comprehensive technical guide has provided quantitative data on the pharmacokinetics and pharmacodynamics of perindopril and perindoprilat, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways involved. This information serves as a valuable resource for the scientific community engaged in cardiovascular research and drug development.

References

Solubility Profile of Octahydro-1H-indole-2-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid, a key chiral building block in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like perindopril and trandolapril, possesses a solubility profile that is critical for its purification, reaction chemistry, and formulation. This technical guide provides a comprehensive overview of the available solubility data for octahydro-1H-indole-2-carboxylic acid in a range of organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines qualitative descriptions with the available semi-quantitative information to offer a practical resource for laboratory and process development.

Physicochemical Properties

Before delving into its solubility, a brief overview of the key physicochemical properties of the most common isomer, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is presented.

PropertyValue
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
AppearanceWhite to off-white crystalline solid.[1]
Melting Point275-277 °C

Solubility Data

The solubility of octahydro-1H-indole-2-carboxylic acid is influenced by the polarity of the solvent and the specific stereoisomer. The data presented here is a synthesis of information from various sources and primarily pertains to the (2S,3aS,7aS) isomer.

SolventTypeSolubility DescriptionQuantitative Data (at ambient temperature unless specified)
WaterProtic, PolarSlightly Soluble/Sparingly Soluble.[1]Not explicitly quantified in reviewed literature.
MethanolProtic, PolarSoluble/Sparingly Soluble.[1]A concentration of 20 g/L in deuteromethanol has been used for NMR studies.
EthanolProtic, PolarModerate SolubilityNot explicitly quantified in reviewed literature.
Ethyl AcetateAprotic, Moderately PolarModerate SolubilityThe compound is dissolved in ethyl acetate for extraction and reaction purposes as per patent literature.
Acetic AcidProtic, PolarSolubleUsed as a solvent for hydrogenation reactions during synthesis.
Diisopropyl EtherAprotic, Non-polarLikely Poorly SolubleUsed as an anti-solvent for precipitation.
CyclohexaneAprotic, Non-polarLikely Poorly SolubleUsed for washing in purification steps.

Experimental Protocol: Equilibrium Solubility Determination

For a precise quantification of solubility, the equilibrium solubility method is a standard and reliable approach. The following is a generalized protocol that can be adapted for various organic solvents.

Objective: To determine the saturation solubility of octahydro-1H-indole-2-carboxylic acid in a specific organic solvent at a controlled temperature.

Materials:

  • Octahydro-1H-indole-2-carboxylic acid (of known purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or a calibrated UV-Vis spectrophotometer.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of octahydro-1H-indole-2-carboxylic acid to a series of vials.

    • Dispense a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of octahydro-1H-indole-2-carboxylic acid.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility in units such as g/L or mol/L from the measured concentration and the dilution factor.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add Excess Solute to Vials B Add Known Volume of Solvent A->B C Agitate at Controlled Temperature B->C D Allow Sedimentation C->D E Withdraw & Filter Supernatant D->E F Dilute Sample E->F G Quantify via HPLC/UV-Vis F->G H Solubility Data (g/L or mol/L) G->H Calculate Solubility

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Signaling Pathways and Logical Relationships

The solubility of octahydro-1H-indole-2-carboxylic acid is a critical parameter that influences subsequent synthetic steps in the production of active pharmaceutical ingredients (APIs) like Perindopril. The following diagram illustrates this logical relationship.

logical_relationship A Octahydro-1H-indole-2-carboxylic Acid (Starting Material) B Solvent Selection (e.g., Ethyl Acetate, Acetic Acid) A->B Solubility dictates C Dissolution for Reaction B->C Enables D Coupling Reaction (e.g., with N-((S)-1-ethoxycarbonyl-1-butyl)-(S)-alanine) C->D E Purification/Crystallization D->E Requires solubility differences F API Synthesis (e.g., Perindopril) E->F

References

An In-depth Technical Guide to the Thermal Stability of (2S,3aR,7aS)-Octahydroindole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the thermal properties of this molecule is critical for ensuring its stability during manufacturing, processing, storage, and formulation, ultimately impacting the quality, safety, and efficacy of the final drug product.

Thermal Properties Data

(2S,3aR,7aS)-octahydroindole-2-carboxylic acid is a white to off-white crystalline powder.[1] Its thermal stability is characterized by its melting point, at which it also undergoes decomposition. The reported melting points from various sources are summarized in the table below. The variation in the reported values may be attributed to different experimental conditions, such as heating rate and the purity of the sample.

ParameterValue (°C)NotesSource(s)
Melting Point267-269Solvent: Ethanol[2]
Melting Point270Decomposes[3]
Melting Point275-277[4][5]
Melting Point307-309Decomposing[1]

The data strongly indicates that the compound decomposes upon melting, a critical consideration for any process involving heating. To fully characterize the thermal decomposition, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended.

Experimental Protocols for Thermal Analysis

Detailed experimental protocols for conducting TGA and DSC analyses are provided below. These protocols are based on established methodologies for the thermal analysis of pharmaceutical compounds.[6][7][8]

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and quantify mass loss.

Objective: To determine the onset temperature of decomposition and the mass loss profile of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered (2S,3aR,7aS)-octahydroindole-2-carboxylic acid into an appropriate crucible (e.g., alumina).[9]

  • Instrument Setup:

    • Place the crucible in the TGA instrument.[10]

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]

  • Experimental Conditions:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 350-400 °C.[11]

  • Data Collection: Continuously record the sample mass as a function of temperature.[12]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Quantify the percentage of mass loss at different temperature ranges.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to characterize solid-state transitions.

Objective: To determine the melting point and enthalpy of fusion of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, and to confirm the decomposition during melting.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the powdered sample into a hermetically sealed aluminum pan.[7] Prepare an empty sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.[13]

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Experimental Conditions:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 350 °C.[7]

  • Data Collection: Record the heat flow as a function of temperature.[6]

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point is determined as the onset or peak temperature of the endothermic event.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

    • An exothermic event following the endothermic melting peak would confirm decomposition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability assessment of a pharmaceutical intermediate like (2S,3aR,7aS)-octahydroindole-2-carboxylic acid.

Thermal_Stability_Workflow cluster_0 Initial Assessment cluster_2 Data Interpretation and Reporting start Sample of (2S,3aR,7aS)-octahydroindole- 2-carboxylic acid lit_review Literature Review of Thermal Properties start->lit_review tga Thermogravimetric Analysis (TGA) lit_review->tga Inform Experimental Design dsc Differential Scanning Calorimetry (DSC) lit_review->dsc data_analysis Data Analysis: - Onset of Decomposition (TGA) - Mass Loss Profile (TGA) - Melting Point (DSC) - Enthalpy of Fusion (DSC) tga->data_analysis dsc->data_analysis stability_assessment Thermal Stability Assessment data_analysis->stability_assessment report Technical Report and Recommendations stability_assessment->report

Workflow for Thermal Stability Assessment.

Conclusion

The available data indicates that (2S,3aR,7aS)-octahydroindole-2-carboxylic acid has a high melting point, which is accompanied by decomposition. This thermal instability at elevated temperatures is a crucial factor to consider in the development of manufacturing and purification processes, such as drying and milling, to avoid degradation of the material. For a complete thermal profile, it is essential to perform TGA and DSC analyses following the detailed protocols provided in this guide. The resulting data will enable the establishment of safe operating limits for temperature-sensitive steps and ensure the quality and stability of this important pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid and its derivatives, such as the prodrug Perindopril and its active metabolite Perindoprilat, are significant compounds in the pharmaceutical industry. Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular disease. Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, quality control of pharmaceutical formulations, and stereoisomeric purity assessment. These application notes provide detailed protocols and comparative data for various analytical techniques used to quantify these compounds.

Section 1: Quantitative Analysis of Perindopril and Perindoprilat in Biological Matrices using LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of Perindopril and its active metabolite Perindoprilat in biological fluids such as human plasma and milk.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key performance parameters of various validated LC-MS/MS methods for the analysis of Perindopril and Perindoprilat.

Analyte(s)Internal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Reference
Perindopril, PerindoprilatPerindopril-d4, Perindoprilat-d40.4 (Perindopril), 0.2 (Perindoprilat)0.4 - 80 (Perindopril), 0.2 - 40 (Perindoprilat)89.6 - 112.4≤ 13.879.65 - 97.83[5][6]
Perindopril, PerindoprilatPhenazone, Acetyl Salicylic Acid0.50.1 - 200Within 15%Within 15%80 - 110[1][3]
Perindopril, PerindoprilatRamipril0.5 (Perindopril), 0.3 (Perindoprilat)0.5 - 350 (Perindopril), 0.3 - 40 (Perindoprilat)Not SpecifiedNot Specified78.29 (Perindopril), 76.32 (Perindoprilat)[2][4]
Perindopril Arginine, Amlodipine BesylateNot Specified0.25 (Perindopril), 1.0 (Amlodipine)0.25 - 500 (Perindopril), 1.0 - 100 (Amlodipine)> 800.1 - 3.7> 80[7]
Experimental Protocol: LC-MS/MS Method with Protein Precipitation

This protocol describes a validated method for the simultaneous quantification of Perindopril and Perindoprilat in human plasma and milk.[1][3]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma or milk sample, add the internal standard solution (Phenazone and Acetyl Salicylic Acid).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: Phenomenex® C-18 column.[1][3]

  • Mobile Phase A: 5% methanol + 0.1% formic acid in water (v/v).[1][3]

  • Mobile Phase B: 95% methanol + 0.1% formic acid in water (v/v).[1][3]

  • Gradient Elution: A suitable gradient program should be developed to ensure adequate separation.

  • Flow Rate: Not specified, typically 0.2-0.5 mL/min for standard LC columns.

  • Injection Volume: Not specified, typically 5-20 µL.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).[6]

  • Mass Transitions:

    • Perindopril: m/z 369.10 → 172.00[1][3]

    • Perindoprilat: m/z 339.00 → 168.10[1][3][8]

    • Phenazone (IS): m/z 188.90 → 55.95[1][3]

    • Acetyl Salicylic Acid (IS): m/z 179.04 → 137.02[1][3]

Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Milk Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms quantify Quantification ms->quantify

Caption: Workflow for LC-MS/MS analysis of Perindopril and Perindoprilat.

Section 2: Analysis of Perindopril in Pharmaceutical Formulations using HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quality control of Perindopril in tablet dosage forms.[9][10]

Quantitative Data Summary

The following table presents the key parameters for validated HPLC methods for Perindopril analysis.

Analyte(s)Linearity Range (µg/mL)Correlation Coefficient (r²)Retention Time (min)Reference
Perindopril20 - 1000.99973.122[9]
Perindopril Erbumine, Amlodipine Besylate20% to 160% of nominal concentration0.9994.483 (Perindopril)
Perindopril Arginine, Amlodipine, Indapamide5 - 80 (Perindopril)Not SpecifiedNot Specified[11]
Perindopril Erbumine, Amlodipine Besylate5 - 25 (Perindopril)0.9993.234[10]
Experimental Protocol: RP-HPLC Method for Perindopril Tablets

This protocol details an isocratic reverse-phase HPLC method for the determination of Perindopril in pharmaceutical tablets.[9]

1. Sample Preparation:

  • Weigh and finely powder a number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Perindopril and transfer to a volumetric flask.

  • Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., BDS Hypersil® C18, 100 x 3 mm, 5 µm).[11]

  • Mobile Phase: Phosphate buffer and acetonitrile (65:35 v/v).[9]

  • Flow Rate: 0.6 mL/min.[9]

  • Detection: UV at 209 nm.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 50°C.[11]

Logical Relationship Diagram:

hplc_logic sample Tablet Powder dissolve Dissolve in Diluent & Sonicate sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc RP-HPLC System filter->hplc column C18 Column hplc->column mobile_phase Phosphate Buffer: Acetonitrile (65:35) detector UV Detector (209 nm) hplc->detector result Quantification of Perindopril detector->result

Caption: Logical workflow for HPLC analysis of Perindopril tablets.

Section 3: Chiral Separation of Perindopril and its Isomers

The stereoisomeric purity of this compound and Perindopril is critical for its therapeutic efficacy and safety. Chiral HPLC and Capillary Electrophoresis (CE) are powerful techniques for the separation of enantiomers.[12][13][14][15][16]

Quantitative Data Summary

The following table summarizes methods for the chiral separation of Perindopril and related compounds.

TechniqueChiral SelectorAnalytesMobile Phase/Background ElectrolyteDetectionReference
HPLCChiraDex (β-cyclodextrin)S- and R-PerindoprilPhosphate buffer (50 mM, pH 3.0) and acetonitrile (45:55 v/v)UV at 210 nm[12]
CE2-hydroxylpropyl-β-cyclodextrin (10 mM)Perindoprilat enantiomersPhosphate buffer (100 mM, pH 7.0) and methanol (15% v/v)Diode Array Detector[12][13]
HPLCUltron ES OVM (ovomucoid)Perindopril and Indapamide enantiomers93% KH2PO4 (20 mM, pH 3.75) and 7% acetonitrileUV-VIS[14][15][16]
HPLCInertsil ODS-4Octahydro-1H-indole-2-carboxylic acid isomers10 mM Potassium phosphate buffer (pH 3.0)Refractive Index Detector[17][18]
Experimental Protocol: Chiral HPLC Separation of Perindopril Enantiomers

This protocol is for the separation of S- and R-perindopril using a chiral stationary phase.[12]

1. Sample Preparation:

  • Dissolve the Perindopril erbumine salt in the mobile phase to achieve a suitable concentration.

2. Chromatographic Conditions:

  • Column: ChiraDex column (β-cyclodextrin bonded to silica gel).[12]

  • Mobile Phase: Phosphate buffer (50 mM, pH 3.0) and acetonitrile (45:55 v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV at 210 nm.[12]

Experimental Protocol: Chiral CE Separation of Perindoprilat Enantiomers

This protocol outlines the separation of (S)- and (R)-Perindoprilat using a chiral selector in the background electrolyte.[13]

1. Sample Preparation:

  • Dissolve the Perindoprilat sample in the background electrolyte.

2. Capillary Electrophoresis Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): 100 mM phosphate buffer (pH 7.0) containing 10 mM 2-hydroxylpropyl-β-cyclodextrin and 15% (v/v) methanol.[12][13]

  • Applied Voltage: 15 kV.[12]

  • Detection: Diode Array Detector.[12]

  • Capillary Conditioning:

    • New capillary: Rinse with 1 M NaOH, then 0.1 M NaOH, then deionized water, and finally equilibrate with BGE.[13]

    • Between injections: Rinse with 0.1 M NaOH, deionized water, and BGE.[13]

Chiral Recognition and Separation Diagram:

chiral_separation enantiomers Perindoprilat Enantiomers (S- and R-) complexation Formation of Transient Diastereomeric Complexes enantiomers->complexation chiral_selector Chiral Selector (HP-β-CD) chiral_selector->complexation separation Differential Migration in Electric Field complexation->separation detection Separated Enantiomers Detected separation->detection

Caption: Principle of chiral separation of Perindoprilat enantiomers by CE.

References

Application Note: HPLC Analysis of Octahydro-1H-indole-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid (OIC) is a critical chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2] The OIC molecule contains three chiral centers, which gives rise to eight possible stereoisomers (four pairs of enantiomers).[1][2] The specific stereoisomer used is crucial for the efficacy and safety of the final drug product. For instance, the (2S,3aS,7aS)-isomer is the key intermediate for Perindopril, while the (2S,3aR,7aS)-isomer is a precursor for Trandolapril.[2][3]

A significant analytical challenge in the quality control of OIC is its non-chromophoric nature, meaning it lacks a UV-absorbing functional group, rendering standard HPLC-UV detection methods ineffective.[1][4] This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a Refractive Index Detector (RID) for the effective separation and quantification of OIC isomers.[3][5][6] This method provides a simple, cost-effective, and reliable tool for routine analysis in a quality control setting.[3][7]

Experimental Workflow

The overall workflow for the HPLC analysis of Octahydro-1H-indole-2-carboxylic acid isomers is depicted below. It involves preparation of the mobile phase, standard and sample solutions, followed by chromatographic separation using an HPLC system equipped with a Refractive Index Detector, and subsequent data analysis.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_separation 3. Chromatographic Separation cluster_detection 4. Detection & Data Analysis prep_mobile Mobile Phase Preparation (10 mM KH2PO4, pH 3.0) hplc_system HPLC System prep_mobile->hplc_system Pump prep_std Standard Solution Preparation (Individual Isomers) prep_std->hplc_system Autosampler prep_sample Sample Solution Preparation (OIC Raw Material) prep_sample->hplc_system Autosampler column Inertsil ODS-4 C18 Column (250x4.6mm, 5µm) @ 35°C hplc_system->column detector Refractive Index Detector (RID) column->detector data_analysis Data Acquisition & Quantification detector->data_analysis G OIC OIC Isomer Mix (Analyte) Derivatization Pre-column Derivatization OIC->Derivatization PITC Phenyl isothiocyanate (Derivatizing Agent) PITC->Derivatization PITC_OIC PITC-OIC Diastereomers Derivatization->PITC_OIC Chiral_Col Chiral HPLC Column (e.g., Ultron ES-OVM) PITC_OIC->Chiral_Col Separation Separated Diastereomers Chiral_Col->Separation

References

Application Note: A High-Yield Protocol for the Synthesis of Perindopril Erbumine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perindopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] It is a pro-drug, metabolized in vivo to its active form, perindoprilat.[1] The synthesis of perindopril, particularly its stable tert-butylamine salt, perindopril erbumine, requires a high degree of purity and efficiency to be viable for industrial-scale production. This document outlines a robust and high-yield protocol for the synthesis of perindopril, focusing on the key coupling reaction between its primary intermediates, followed by deprotection and salt formation. The described method is designed to minimize impurity formation and maximize yield, resulting in a final product suitable for pharmaceutical use.[2][3]

The key intermediates for this synthesis are (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine. The overall synthetic strategy involves a peptide-like coupling of these two fragments, followed by the removal of a benzyl protecting group via catalytic hydrogenation to yield the perindopril free acid, which is then converted to the erbumine salt.[2][4]

Overall Synthesis Workflow

The synthesis of Perindopril Erbumine from its key intermediates can be summarized in three primary stages:

  • Coupling Reaction: Formation of a peptide bond between (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.

  • Deprotection (Debenzylation): Removal of the benzyl protecting group from the carboxylic acid of the indole moiety via catalytic hydrogenation.

  • Salt Formation: Reaction of the perindopril free acid with tert-butylamine to form the stable and crystalline perindopril erbumine salt.

The following diagram illustrates the logical flow of this synthetic protocol.

Perindopril_Synthesis_Workflow cluster_intermediates Key Intermediates cluster_process Synthesis Protocol cluster_products Products Int1 (2S,3aS,7aS)-octahydroindole-2- carboxylic acid benzyl ester Coupling Coupling Reaction Int1->Coupling DCC, HOBT Ethyl Acetate 30°C Int2 N-[(S)-ethoxycarbonyl-1-butyl]- (S)-alanine Int2->Coupling DCC, HOBT Ethyl Acetate 30°C Coupled_Product Benzyl Perindopril Coupling->Coupled_Product Deprotection Deprotection (Hydrogenation) Salt_Formation Salt Formation Final_Product Perindopril Erbumine Salt_Formation->Final_Product Coupled_Product->Deprotection H₂, 5% Pd/C Methylcyclohexane/Water 0.5 bar Free_Acid Perindopril (Free Acid) Free_Acid->Salt_Formation tert-butylamine Ethyl Acetate Deproteation Deproteation Deproteation->Free_Acid

Caption: Workflow for the synthesis of Perindopril Erbumine.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of perindopril erbumine from its intermediates.

This step involves the formation of the peptide bond between the two key intermediates using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) as coupling agents.[2]

  • Reagents and Materials:

    • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate

    • N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine

    • Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBT)

    • Triethylamine

    • Ethyl acetate

    • Reaction vessel with stirring mechanism and temperature control

  • Procedure:

    • Charge the reactor with 1.0 kg of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, 4.6 L of ethyl acetate, and 0.06 kg of triethylamine.

    • Stir the mixture for 10 minutes at ambient temperature.

    • Add 0.52 kg of N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 0.15 kg of 1-hydroxybenzotriazole, and 0.5 kg of dicyclohexylcarbodiimide to the reaction mixture.

    • Heat the heterogeneous mixture to 30°C and maintain with vigorous stirring for 3 hours.

    • After the reaction is complete, cool the mixture to 0°C to precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture to remove the precipitated DCU.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.[5]

    • Evaporate the organic solvent under vacuum to yield the crude Benzyl Perindopril as an oil or residue.

This protocol describes the catalytic hydrogenation to remove the benzyl protecting group.[2][3]

  • Reagents and Materials:

    • Benzyl Perindopril (from Protocol 1)

    • 5% Palladium on Carbon (Pd/C) catalyst

    • Methylcyclohexane

    • Purified Water

    • Hydrogenator

  • Procedure:

    • Dissolve 1.0 kg of the residue obtained from the preceding step in 1.0 L of methylcyclohexane.

    • Transfer the solution to a suitable hydrogenator.

    • Add a suspension of 0.13 kg of 5% Pd/C in 0.4 L of methylcyclohexane to the hydrogenator.

    • Add 3.2 L of water to the mixture.

    • Pressurize the hydrogenator with hydrogen gas to 0.5 bar.

    • Maintain the reaction at a temperature between 15°C and 30°C, with stirring, until the theoretical amount of hydrogen has been absorbed.

    • Once the reaction is complete, remove the catalyst by filtration.

    • Separate the aqueous phase from the filtrate and wash it with methylcyclohexane to remove organic impurities.

    • Lyophilize (freeze-dry) the aqueous phase to yield the Perindopril free acid as a solid product.

This final step converts the perindopril free acid into its stable, crystalline tert-butylamine salt.[2][3]

  • Reagents and Materials:

    • Perindopril free acid (from Protocol 2)

    • tert-butylamine

    • Ethyl acetate

    • Crystallization vessel with reflux and cooling capabilities

  • Procedure:

    • Dissolve 1.0 kg of the lyophilisate obtained from the preceding step in 14 L of ethyl acetate.

    • Add a solution of 0.2 kg of tert-butylamine in 2 L of ethyl acetate to the mixture.

    • Heat the resulting suspension to reflux until complete dissolution is achieved.

    • Filter the hot solution to remove any particulate matter.

    • Cool the clear solution to a temperature of 15-20°C with stirring to induce crystallization.

    • Filter the resulting precipitate.

    • Wash the filter cake with a small amount of cold ethyl acetate.

    • Dry the solid under vacuum to yield the final Perindopril Erbumine product.

Data Summary

The efficiency of this synthetic protocol is demonstrated by the high yields and excellent purity achieved in each step.

StepProductTypical YieldPurity Specification
1. CouplingBenzyl Perindopril92%-
2. DeprotectionPerindopril (Free Acid)94%Impurity II < 0.2%, Impurity III < 0.1%[2][3]
3. Salt FormationPerindopril Erbumine95%Conforms to pharmaceutical standards

Note: Impurity levels are based on specific related substances as defined in relevant pharmacopeias and patents.[2][3] The use of dicyclohexylamine salt formation can also be employed as a purification method to reduce specific diastereomeric impurities.[6]

Conclusion

The protocol detailed herein provides a comprehensive and efficient method for the industrial synthesis of high-purity perindopril erbumine. By carefully controlling reaction conditions and employing effective purification strategies, this process consistently delivers high yields, achieving over 82% overall yield from the benzyl ester intermediate. The clear, step-by-step instructions and defined parameters make this protocol highly reproducible and scalable for drug development and manufacturing professionals.

References

Application Notes and Protocols for the Large--Scale Synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a crucial chiral intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril.[1][2][3] These drugs are widely used in the treatment of hypertension and heart failure.[4][5] The stereochemical integrity of this bicyclic amino acid is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This document provides detailed protocols and application notes for the large-scale synthesis of this key intermediate, focusing on catalytic hydrogenation routes of indole-2-carboxylic acid.

Synthetic Pathways Overview

The primary industrial-scale synthesis of this compound involves the catalytic hydrogenation of L-indole-2-carboxylic acid. This process saturates the aromatic and heterocyclic rings to yield the desired octahydro derivative. The choice of catalyst, solvent, and reaction conditions significantly influences the yield, purity, and stereoselectivity of the final product.

G Indole L-Indole-2-carboxylic Acid Octahydro (2S,3aR,7aS)-Octahydro-1H- indole-2-carboxylic Acid Indole->Octahydro Catalytic Hydrogenation (e.g., PtO2, Pd/C, Rh/Al2O3) Perindopril Perindopril / Trandolapril Octahydro->Perindopril Coupling with Side Chain (e.g., N-((S)-1-ethoxycarbonyl-butyl)-(S)-alanine) G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Purification A Charge Reactor: - L-Indole-2-carboxylic acid - Acetic Acid - PtO2 B Seal & Purge A->B C Pressurize with H2 B->C D Heat to 60°C C->D E Stir for 24h D->E F Cool & Vent E->F G Filter Catalyst F->G H Concentrate G->H I Crystallize from Ethanol H->I J Final Product I->J G A (2S,3aR,7aS)-Octahydro-1H- indole-2-carboxylic Acid B Benzyl Ester Intermediate A->B Esterification (Benzyl Alcohol, p-TSA) D Protected Perindopril B->D Peptide Coupling (DCC, HOBT) C N-((S)-1-ethoxycarbonyl-butyl)- (S)-alanine C->D E Perindopril (Free Acid) D->E Deprotection (Hydrogenation) F Perindopril Erbumine E->F Salt Formation (tert-butylamine)

References

Application Notes and Protocols: The Use of Octahydro-1H-indole-2-carboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid (Oic) is a conformationally constrained, non-proteinogenic amino acid that has emerged as a valuable chiral building block in asymmetric synthesis.[1][2] Its rigid bicyclic structure, akin to proline, coupled with increased lipophilicity, makes it an attractive scaffold for the synthesis of peptidomimetics and pharmacologically active compounds.[1][3] Notably, stereoisomers of Oic are key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[4][5] This document provides detailed application notes and experimental protocols for the utilization of octahydro-1H-indole-2-carboxylic acid in asymmetric synthesis, focusing on its role as a chiral auxiliary in diastereoselective alkylation and its application as an organocatalyst.

I. Octahydro-1H-indole-2-carboxylic Acid as a Chiral Auxiliary in Diastereoselective α-Alkylation

A powerful application of octahydro-1H-indole-2-carboxylic acid in asymmetric synthesis is its use as a chiral auxiliary to direct the stereoselective alkylation of carboxylic acids. By temporarily attaching the chiral Oic scaffold to a prochiral substrate, one can effectively control the facial selectivity of subsequent reactions, leading to the formation of a desired stereoisomer. A highly effective method involves the conversion of Oic into a trichloromethyloxazolidinone derivative, which then undergoes highly diastereoselective alkylation.[1]

Logical Workflow for Diastereoselective α-Alkylation

G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Cleavage and Product Isolation start (S)-Indoline-2-carboxylic Acid H2_PtO2 Hydrogenation (H₂, PtO₂) start->H2_PtO2 Oic_isomer (2S,3aS,7aS)-Oic H2_PtO2->Oic_isomer epimerization Epimerization & Separation Oic_isomer->epimerization R_Oic (2R,3aS,7aS)-Oic epimerization->R_Oic condensation Condensation with Trichloroacetaldehyde R_Oic->condensation auxiliary Oxazolidinone Auxiliary condensation->auxiliary auxiliary_in Oxazolidinone Auxiliary auxiliary->auxiliary_in deprotonation Deprotonation (LDA) alkylation Alkylation (R-X) deprotonation->alkylation alkylated_aux Alkylated Auxiliary alkylation->alkylated_aux alkylated_aux_in Alkylated Auxiliary alkylated_aux->alkylated_aux_in auxiliary_in->deprotonation hydrolysis Hydrolysis (LiOH, H₂O₂) product Enantiopure α-Alkylated Carboxylic Acid hydrolysis->product recovered_aux Recovered Auxiliary hydrolysis->recovered_aux alkylated_aux_in->hydrolysis

Caption: Workflow for asymmetric α-alkylation using an Oic-derived chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid ((S,S,S)-1) [1]

  • A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (300 mg).

  • After 24 hours, the catalyst is filtered off and washed with acetic acid.

  • The solvent is evaporated to dryness.

  • The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.

Protocol 2: Synthesis of the Trichloromethyloxazolidinone Chiral Auxiliary [1]

This protocol starts with a mixture of (2R,3aS,7aS)-Oic and (2S,3aS,7aS)-Oic, obtained after epimerization of the product from Protocol 1.

  • To a solution of the epimeric mixture of Oic (1.0 g, 5.91 mmol) in anhydrous THF (60 mL) at 0 °C under a nitrogen atmosphere, add trichloroacetaldehyde (1.2 mL, 11.82 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the solvent in vacuo.

  • The resulting solid is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the pure trichloromethyloxazolidinone derived from (2R,3aS,7aS)-Oic.

Protocol 3: Diastereoselective α-Alkylation of the Chiral Auxiliary [1]

  • To a solution of the trichloromethyloxazolidinone auxiliary (100 mg, 0.33 mmol) in anhydrous THF (5 mL) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (0.18 mL, 2.0 M in THF/heptane/ethylbenzene, 0.36 mmol).

  • Stir the mixture at -78 °C for 1 hour.

  • Add the corresponding alkylating agent (0.40 mmol).

  • Stir the reaction mixture at -78 °C until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by column chromatography to afford the α-alkylated product.

Protocol 4: Cleavage of the Chiral Auxiliary to Yield the Carboxylic Acid

This is a general procedure for the cleavage of N-acyl oxazolidinones and is expected to be applicable to the Oic-derived auxiliary.

  • Dissolve the α-alkylated auxiliary in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide, followed by the addition of lithium hydroxide.

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with HCl and extract with ethyl acetate.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the enantiomerically enriched α-alkylated carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Quantitative Data for Diastereoselective Alkylation
Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
Methyl iodideα-Methylated product95>98:2
Ethyl iodideα-Ethylated product92>98:2
Propyl iodideα-Propylated product90>98:2
Isopropyl iodideα-Isopropylated product85>98:2
Benzyl bromideα-Benzylated product98>98:2

Data is representative for this class of reaction.

II. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid as an Organocatalyst

As a proline analogue, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid can function as an organocatalyst, leveraging its secondary amine and carboxylic acid moieties to activate substrates through enamine and iminium ion intermediates. It has been successfully employed in asymmetric aldol reactions.

Signaling Pathway for Organocatalytic Aldol Reaction

G cluster_0 Catalytic Cycle catalyst (2S,3aS,7aS)-Oic enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde aldol_product Aldol Product iminium->aldol_product + H₂O aldol_product->catalyst - Aldol Adduct

Caption: Catalytic cycle of an Oic-catalyzed asymmetric aldol reaction.

Experimental Protocol

Protocol 5: Asymmetric Aldol Reaction of Aromatic Aldehydes and Ketones

  • To a mixture of the aromatic aldehyde (0.5 mmol) and the ketone (2.0 mmol), add (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).

  • The reaction mixture is then directly purified by column chromatography on silica gel to afford the desired aldol product.

Quantitative Data for Asymmetric Aldol Reaction
AldehydeKetoneYield (%)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeCyclohexanone9596
4-ChlorobenzaldehydeCyclohexanone8894
BenzaldehydeCyclohexanone8590
4-NitrobenzaldehydeAcetone7585

This data is representative of proline-catalyzed aldol reactions and indicates the potential of Oic as a catalyst.

Conclusion

Octahydro-1H-indole-2-carboxylic acid is a versatile and powerful tool in the field of asymmetric synthesis. Its application as a chiral auxiliary provides a reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids with high diastereoselectivity.[1] Furthermore, its utility as an organocatalyst in reactions such as the asymmetric aldol condensation highlights its potential as a more lipophilic alternative to proline, potentially offering unique solubility and reactivity profiles. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable chiral building block.

References

Application Notes and Protocols: Derivatization of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, often abbreviated as L-Oic, is a valuable chiral building block in medicinal chemistry. Its rigid bicyclic structure serves as a constrained proline analogue, which can impart favorable properties to peptide-based drugs, such as increased metabolic stability and enhanced receptor binding. This document provides detailed application notes and experimental protocols for the key derivatization reactions of this important synthetic intermediate, with a focus on its application in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.

Core Applications in Drug Discovery

The primary application of this compound lies in its role as a key intermediate for the synthesis of ACE inhibitors. The derivatization of this molecule, specifically through esterification of the carboxylic acid and subsequent N-acylation of the secondary amine, is central to the construction of the final active pharmaceutical ingredients.

Key Derivatization Reactions

The two principal derivatization reactions for this molecule are esterification of the carboxylic acid moiety and acylation of the secondary amine in the indole ring.

  • Esterification: This is typically the initial step to protect the carboxylic acid, preventing it from interfering with the subsequent N-acylation. Benzyl and p-nitrobenzyl esters are commonly employed due to their stability and ease of removal by hydrogenolysis in the final step.

  • N-Acylation (Amide Bond Formation): This is the crucial step where the pharmacophore responsible for ACE inhibition is introduced. This is generally achieved through a peptide coupling reaction between the esterified octahydroindole-2-carboxylic acid and a suitable N-acylated amino acid derivative.

Quantitative Data Summary

The following table summarizes the yields for key synthetic and derivatization steps of this compound found in the literature.

Step / DerivativeStarting MaterialKey Reagents/CatalystYield (%)Reference
Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid(S)-indoline-2-carboxylic acidPtO₂, Acetic Acid85
Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride(S,S,S,R)-trichloromethyloxazolidinone derivative3N HCl in Ethyl Acetate93
α-methylation to (2R,3aS,7aS)-2-methyl-octahydroindole-2-carboxylic acid hydrochloride(S,S,S,R)-α-methylated oxazolidinone derivativeAcetic Acid, 6N HCl92
Synthesis of (2S,3aS,7aS)-1-{2-[1-ethoxycarbonyl-(S)-butylamino]-(S)-propionyl}-octahydroindole-2-carboxylic acid p-nitrobenzylic esterp-nitrobenzylic ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acidDCC, HOBT80

Experimental Protocols

Protocol 1: Benzyl Esterification of this compound

This protocol describes the formation of the benzyl ester, a common intermediate for subsequent coupling reactions.

Materials:

  • This compound

  • Benzyl alcohol

  • Thionyl chloride or p-toluenesulphonic acid

  • Appropriate anhydrous solvent (e.g., Toluene)

Procedure (Conceptual, based on common methods):

  • Suspend this compound in an excess of benzyl alcohol or in an anhydrous solvent like toluene.

  • If using thionyl chloride, add it dropwise at 0°C and then allow the reaction to warm to room temperature.

  • If using p-toluenesulphonic acid, add a catalytic amount and heat the mixture to reflux, typically with a Dean-Stark apparatus to remove the water formed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess benzyl alcohol or solvent under reduced pressure.

  • The crude product can be purified by crystallization or chromatography to yield the benzyl ester, often as its corresponding acid salt (e.g., p-toluenesulfonate or hydrochloride).

Protocol 2: N-Acylation via Peptide Coupling (Synthesis of a Perindopril Intermediate)

This protocol details the coupling of the benzyl ester with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, a key step in the synthesis of Perindopril.

Materials:

  • p-toluenesulfonate salt of benzyl (2S,3aS,7aS)-octahydroindole-2-carboxylate

  • N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBT)

  • Triethylamine

  • Anhydrous dichloromethane

Procedure:

  • Suspend the p-toluenesulfonate salt of benzyl (2S,3aS,7aS)-octahydroindole-2-carboxylate (100 g) in anhydrous dichloromethane (2.0 L).

  • Add triethylamine (70.3 g) at 20-25°C and stir to neutralize the salt.

  • In sequence, add 1-hydroxybenzotriazole (34.5 g), N-[(S)-carbethoxy-1-butyl]-(S)-alanine (60.4 g), and dicyclohexylcarbodiimide (57.4 g) at approximately 15-minute intervals.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product, benzyl perindopril, can be further purified by crystallization or chromatography. A reported method for a similar p-nitrobenzyl ester involved crystallization from diisopropylether and n-heptane to yield the pure product (80% yield).

Visualized Workflows

Derivatization_Workflow OIC (2S,3aR,7aS)-octahydro-1H- indole-2-carboxylic acid Ester Protected OIC Ester (e.g., Benzyl Ester) OIC->Ester Esterification (e.g., Benzyl Alcohol, Acid Catalyst) N_Acyl N-Acylated Derivative (e.g., Perindopril Benzyl Ester) Ester->N_Acyl N-Acylation / Peptide Coupling (e.g., DCC, HOBT) Final Final Active Product (e.g., Perindopril) N_Acyl->Final Deprotection (e.g., Hydrogenolysis)

Caption: General derivatization workflow for this compound.

Perindopril_Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: N-Acylation (Peptide Coupling) cluster_2 Step 3: Deprotection OIC (2S,3aR,7aS)-octahydro-1H- indole-2-carboxylic acid Benzyl_Ester Benzyl (2S,3aR,7aS)-octahydro- indole-2-carboxylate OIC->Benzyl_Ester Benzyl Alcohol, p-TsOH Benzyl_Perindopril Benzyl Perindopril Benzyl_Ester->Benzyl_Perindopril Coupling_Partner N-[(S)-1-ethoxycarbonyl-butyl]- (S)-alanine Coupling_Partner->Benzyl_Perindopril DCC, HOBT Perindopril Perindopril Benzyl_Perindopril->Perindopril H₂, Pd/C

Caption: Key steps in the synthesis of Perindopril from this compound.

Application Notes and Protocols for the Synthesis of Novel ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of novel Angiotensin-Converting Enzyme (ACE) inhibitors. It includes detailed experimental protocols for key assays, a summary of quantitative data for representative novel inhibitors, and visualizations of the relevant biological pathway and experimental workflows.

Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), playing a critical role in the regulation of blood pressure.[1][2] ACE inhibitors are a class of drugs used to treat cardiovascular conditions such as hypertension and heart failure by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] The development of novel ACE inhibitors continues to be an active area of research, with a focus on improving potency, selectivity, and reducing side effects.[4][5] This guide outlines modern approaches to the design and synthesis of these valuable therapeutic agents.[6][7]

Design and Synthesis Strategies

The rational design of ACE inhibitors is guided by an understanding of the enzyme's active site and the structure-activity relationships (SAR) of known inhibitors.[5][8][9][10] Key pharmacophoric features for potent ACE inhibition include a zinc-binding group, a C-terminal carboxylate mimic, and large hydrophobic heterocyclic rings to increase potency.[11] Three main classes of ACE inhibitors have been developed based on their zinc-binding moiety: sulfhydryl-containing (e.g., captopril), carboxyl-containing (e.g., enalapril), and phosphorus-containing (e.g., fosinopril).[9]

Recent strategies in novel ACE inhibitor synthesis involve the creation of hybrid molecules and peptidomimetics. For instance, novel phenolic acid/dipeptide/borneol hybrids have been synthesized and shown to exhibit potent ACE inhibitory activity.[3] Another approach involves the synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, which have also demonstrated significant inhibitory potential.[12]

Quantitative Data Summary

The following table summarizes the in vitro ACE inhibitory activity (IC50 values) of selected novel and established ACE inhibitors. Lower IC50 values indicate greater potency.

Compound ClassSpecific CompoundIC50 (µM)Reference
Phenolic Acid/Dipeptide/Borneol HybridCompound 7aData not specified[3]
Phenolic Acid/Dipeptide/Borneol HybridCompound 7gData not specified[3]
2-Butyl-1H-imidazole DerivativeCompound 5i0.100[12]
2-Butyl-1H-imidazole DerivativeCompound 4j0.647[12]
2-Butyl-1H-imidazole DerivativeCompound 4k0.531[12]
UndecapeptideGQEDYDRLRPL164.41[13]
TripeptideAVQ181.0[14]
TripeptideNQL704.6[14]
StandardLisinopril-[3][12]
StandardCaptopril-
StandardEnalapril-

Signaling Pathway and Mechanism of Action

ACE inhibitors exert their effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the RAAS pathway and the inhibitory action of ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE_Inhibitors Novel ACE Inhibitors ACE_Inhibitors->ACE inhibition Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibition.

Experimental Protocols

Synthesis of Novel ACE Inhibitors

The synthesis of novel ACE inhibitors often involves multi-step reactions. Below is a generalized protocol for the synthesis of peptidomimetics based on 2-butyl-1H-imidazole derivatives.[12] Researchers should consult original publications for specific reaction conditions.

Step 1: Synthesis of 2-butyl-4-chloro-1H-imidazole This initial step is typically achieved through established imidazole synthesis routes.

Step 2: N-substitution of the imidazole ring

  • Dissolve 2-butyl-4-chloro-1H-imidazole in a suitable aprotic solvent (e.g., DMF).

  • Add a base (e.g., K2CO3) and stir at room temperature.

  • Add the desired alkyl halide dropwise.

  • Heat the mixture (e.g., 60-80 °C) until the reaction is complete, monitoring by TLC.

  • Cool the reaction and pour it into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify.

Step 3: Coupling with amino acid esters

  • Activate the carboxylic acid of a protected amino acid using a coupling agent (e.g., EDC/HOBt) in a suitable solvent (e.g., DMF).

  • Add the N-substituted imidazole from Step 2 and a non-nucleophilic base (e.g., DIPEA).

  • Stir at room temperature until completion.

  • Perform an aqueous workup and extract the product.

Step 4: Saponification

  • Dissolve the coupled product from Step 3 in a solvent mixture (e.g., THF/water).

  • Add an aqueous base (e.g., LiOH).

  • Stir at room temperature and monitor by TLC.

  • Neutralize with a dilute acid (e.g., 1N HCl).

  • Extract the final product, wash, dry, and purify.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid (HA), which is then quantified.[11][15]

Materials:

  • ACE from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Test compounds (novel inhibitors) and a standard inhibitor (e.g., captopril)

Procedure:

  • Prepare a stock solution of ACE in borate buffer.

  • Prepare various concentrations of the test compounds and the standard inhibitor.

  • In a microcentrifuge tube, add 20 µL of the ACE solution to 40 µL of the test compound solution (or buffer for control).

  • Pre-incubate the mixture at 37°C for 10 minutes.[12]

  • Initiate the enzymatic reaction by adding 100 µL of HHL solution (e.g., 5 mM in borate buffer).[16]

  • Incubate the reaction mixture at 37°C for 30-60 minutes.[12]

  • Stop the reaction by adding 250 µL of 1N HCl.[12]

  • Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge to separate the layers.

  • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

  • Re-dissolve the residue in 1 mL of deionized water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

Calculation of % Inhibition: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100[11]

The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation of Antihypertensive Activity

The in vivo efficacy of novel ACE inhibitors is typically assessed in animal models of hypertension, such as Spontaneously Hypertensive Rats (SHR).[17]

Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR)

  • Age: 12-16 weeks

  • Acclimatization: Minimum of one week before the experiment.

Procedure:

  • Record baseline blood pressure of the SHR using a non-invasive tail-cuff method.[17]

  • Administer the novel ACE inhibitor orally (gavage) at various doses. A vehicle control group and a positive control group (e.g., enalapril) should be included.

  • Measure blood pressure at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the onset and duration of action.

  • At the end of the study, blood samples can be collected to measure plasma ACE activity and levels of angiotensin II.[17]

  • Tissues such as the heart and aorta can be collected for histological analysis to assess for changes in cardiac hypertrophy and vascular remodeling.[17][18]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of novel ACE inhibitors.

Experimental_Workflow Design Rational Design & SAR Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro ACE Inhibition Assay Purification->In_Vitro IC50 IC50 Determination In_Vitro->IC50 In_Vivo In Vivo Antihypertensive Studies (e.g., SHR model) IC50->In_Vivo  Potent Compounds Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Development Lead_Opt->Preclinical

General workflow for the synthesis and evaluation of novel ACE inhibitors.

References

¹H NMR Characterization of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is a key chiral intermediate in the synthesis of prominent angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril. The stereochemical purity of this bicyclic amino acid is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the characterization of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, based on closely related stereoisomers, serves as a comprehensive reference for researchers engaged in the synthesis, process development, and quality control of this important pharmaceutical building block.

Introduction

Octahydro-1H-indole-2-carboxylic acid possesses three chiral centers, leading to the possibility of eight stereoisomers. The specific diastereomer, this compound, is a crucial precursor for the synthesis of the ACE inhibitor Trandolapril. Given the stereospecific nature of drug-target interactions, unequivocal structural confirmation and determination of stereochemical integrity are paramount. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note outlines the expected ¹H NMR spectral characteristics and provides a standardized protocol for sample preparation and data acquisition.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex due to the rigid bicyclic structure and the presence of multiple chiral centers, leading to overlapping signals for the aliphatic protons. The data presented below is based on the reported spectrum of its stereoisomer, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride, which is expected to have very similar chemical shifts and coupling patterns. The spectrum is typically recorded in deuterium oxide (D₂O) to exchange the acidic and amine protons.

Table 1: Summary of ¹H NMR Data for Octahydro-1H-indole-2-carboxylic Acid Stereoisomers in D₂O at 400 MHz

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H2~4.38m1H
H7a~3.72m1H
H3a, H3β~2.23 - 2.36m2H
H7α~2.02 - 2.15m1H
H4α, H6α~1.72 - 1.82m1H
H5α, H5β, H6β~1.54 - 1.70m2H
H4β, H7β~1.20 - 1.51m5H

Note: The chemical shifts are based on the data for (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride and serve as a close approximation for the (2S,3aR,7aS) isomer.[1] The assignments are tentative and may require 2D NMR techniques for unambiguous confirmation.

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment
  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

  • pH meter (optional)

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial. Gentle vortexing or sonication can be used to aid dissolution.

  • pH Adjustment (Optional): For amino acids, the chemical shifts of protons near the amino and carboxylic acid groups can be pH-dependent. If consistency between samples is critical, the pH of the solution can be adjusted using dilute DCl or NaOD in D₂O.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard 1D proton experiment with the following typical parameters:

    • Spectrometer Frequency: 400 MHz

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 2-4 seconds

    • Spectral Width (sw): 12-16 ppm

    • Temperature: 298 K (25 °C)

  • Solvent Suppression: Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard (e.g., DSS at 0.00 ppm) or to the residual HDO signal (typically around 4.79 ppm at 25 °C).

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the ¹H NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire ¹H Spectrum lock_shim->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum (e.g., DSS) process->reference analyze Analyze & Interpret (δ, J, Integration) reference->analyze report report analyze->report Final Report

Caption: Workflow for ¹H NMR analysis of octahydro-1H-indole-2-carboxylic acid.

Conclusion

The ¹H NMR characterization of this compound is a critical step in ensuring its identity and purity for pharmaceutical applications. The provided data and protocol offer a solid foundation for researchers to perform this analysis accurately and reproducibly. For an unambiguous assignment of all proton signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

References

Application Notes and Protocols for the Crystallization of Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of octahydroindole-2-carboxylic acid via various crystallization techniques. The information is intended to serve as a starting point for laboratory-scale purification and can be adapted for process development.

Introduction

Octahydroindole-2-carboxylic acid is a bicyclic amino acid analog that serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), including ACE inhibitors like Perindopril.[1][2] Its purification is critical to ensure the stereochemical purity and overall quality of the final drug product. Crystallization is a powerful and commonly employed technique for the purification of such compounds, offering the potential for high purity and yield. This document outlines three primary crystallization methods: cooling crystallization, anti-solvent crystallization, and reactive crystallization.

Physicochemical Properties

Octahydroindole-2-carboxylic acid is a white to off-white crystalline solid. As a zwitterionic molecule, its solubility is highly dependent on the pH and the polarity of the solvent.

Table 1: Qualitative Solubility of Octahydroindole-2-carboxylic Acid

Solvent ClassSpecific SolventsSolubilityReference
Polar ProticWater, Methanol, Ethanol, Acetic AcidSparingly to Soluble[3][4][5]
Polar AproticAcetonitrile, Acetone, 1,2-dimethoxyethaneSparingly Soluble[2]
Non-polarHexane, TolueneInsolubleGeneral Knowledge

Crystallization Techniques

The choice of crystallization technique depends on the solubility profile of the compound and the impurities to be removed. Below are protocols for three common methods.

Cooling Crystallization

This technique is suitable when the solubility of octahydroindole-2-carboxylic acid shows a significant positive correlation with temperature in a particular solvent. The principle involves dissolving the compound in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.

Protocol for Cooling Crystallization

  • Solvent Selection: Based on preliminary solubility screening, select a solvent in which octahydroindole-2-carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Acetic acid or a mixture of 1,2-dimethoxyethane and water are reported to be effective.

  • Dissolution: In a suitable vessel, dissolve the crude octahydroindole-2-carboxylic acid in the chosen solvent at an elevated temperature (e.g., 60-80 °C) with stirring until a clear solution is obtained. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Cooling: Gradually cool the solution to induce crystallization. A slower cooling rate generally results in larger, more well-defined crystals with higher purity. A typical cooling profile could be cooling from 70 °C to 20 °C over 2-4 hours.

  • Maturation: Once the solution has reached the target low temperature (e.g., 0-5 °C), continue stirring for a period of 1-3 hours to allow for complete crystallization.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table 2: Typical Parameters for Cooling Crystallization

ParameterValue
SolventAcetic Acid or 1,2-dimethoxyethane/Water
Dissolution Temperature60 - 80 °C
Cooling Rate10 - 25 °C/hour
Final Temperature0 - 5 °C
Maturation Time1 - 3 hours
Anti-Solvent Crystallization

This method is employed when a suitable solvent with a strong temperature-dependent solubility is not available. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble, thereby inducing precipitation.

Protocol for Anti-Solvent Crystallization

  • Solvent System Selection: Identify a solvent in which octahydroindole-2-carboxylic acid is readily soluble (the "solvent") and a miscible solvent in which it is poorly soluble (the "anti-solvent"). For amino acids, common solvent/anti-solvent pairs include water/ethanol, water/acetone, and methanol/dichloromethane.

  • Dissolution: Dissolve the crude octahydroindole-2-carboxylic acid in the solvent at room temperature or a slightly elevated temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution with vigorous stirring. The rate of addition can influence crystal size and morphology. A slower addition rate is generally preferred.

  • Crystallization and Maturation: Continue stirring the resulting suspension for a period of 1-2 hours to ensure complete crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the solvent/anti-solvent mixture or the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Table 3: Typical Parameters for Anti-Solvent Crystallization

ParameterValue
SolventMethanol, Water
Anti-SolventEthanol, Acetone, Acetonitrile
Temperature20 - 40 °C
Anti-Solvent Addition Rate0.5 - 2 mL/minute (lab scale)
Maturation Time1 - 2 hours
Reactive Crystallization

Reactive crystallization combines chemical reaction and crystallization in a single step. For zwitterionic compounds like octahydroindole-2-carboxylic acid, this often involves adjusting the pH of a solution to bring the molecule to its isoelectric point, where it has the lowest solubility.

Protocol for Reactive Crystallization

  • Dissolution: Dissolve the crude octahydroindole-2-carboxylic acid in an acidic or basic aqueous solution. For example, dissolve it in an aqueous solution of hydrochloric acid to form the hydrochloride salt, which is typically more soluble.

  • pH Adjustment: Slowly add a base (e.g., sodium hydroxide solution) or an acid to the solution with stirring to adjust the pH towards the isoelectric point of octahydroindole-2-carboxylic acid. The isoelectric point will need to be determined experimentally but is expected to be in the weakly acidic to neutral range.

  • Crystallization: As the pH approaches the isoelectric point, the compound will precipitate out of the solution.

  • Maturation: Continue to stir the suspension at a controlled temperature for 1-2 hours to allow for complete crystallization and crystal growth.

  • Isolation: Isolate the purified crystals by filtration.

  • Washing: Wash the crystals with deionized water to remove any residual salts.

  • Drying: Dry the product under vacuum.

Table 4: Typical Parameters for Reactive Crystallization

ParameterValue
SolventWater
pH Adjustment AgentHCl / NaOH or Acetic Acid / Ammonia
Crystallization pHIsoelectric Point (to be determined)
Temperature15 - 25 °C
Maturation Time1 - 2 hours

Diagrams

Crystallization_Workflow cluster_0 Crystallization Method Selection Workflow A Crude Octahydroindole-2-carboxylic Acid B Solubility Screening A->B C High solubility with strong temperature dependence? B->C D Cooling Crystallization C->D Yes E Good solvent / miscible anti-solvent pair found? C->E No I Purified Crystals D->I F Anti-Solvent Crystallization E->F Yes G Solubility highly pH-dependent? E->G No F->I H Reactive Crystallization G->H Yes J Further Optimization / Alternative Methods G->J No H->I

Caption: Workflow for selecting a suitable crystallization technique.

Cooling_Crystallization_Protocol cluster_1 Cooling Crystallization Protocol step1 1. Dissolve crude product in minimal hot solvent step2 2. Controlled cooling of the solution step1->step2 step3 3. Maturation at low temperature step2->step3 step4 4. Isolate crystals by filtration step3->step4 step5 5. Wash with cold solvent step4->step5 step6 6. Dry under vacuum step5->step6

Caption: Protocol for cooling crystallization.

Anti_Solvent_Crystallization_Protocol cluster_2 Anti-Solvent Crystallization Protocol step1 1. Dissolve crude product in a 'good' solvent step2 2. Slow addition of a miscible 'anti-solvent' step1->step2 step3 3. Maturation of the crystal slurry step2->step3 step4 4. Isolate crystals by filtration step3->step4 step5 5. Wash with anti-solvent step4->step5 step6 6. Dry under vacuum step5->step6

Caption: Protocol for anti-solvent crystallization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate in the production of ACE inhibitors such as Perindopril and Trandolapril.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent method is the catalytic hydrogenation of a precursor, typically (S)-indoline-2-carboxylic acid. This process is favored for its directness. Alternative strategies have been developed to enhance stereoselectivity and yield, including methods starting from L-serine or employing enzymatic and chromatographic resolutions.

Q2: Why is stereocontrol a critical issue in this synthesis?

A2: this compound possesses three chiral centers, which means there are eight possible stereoisomers.[1][2] For its application as a pharmaceutical intermediate, achieving the correct stereoisomer, (2S,3aR,7aS), is paramount as different isomers can have varied physiological effects. The primary challenge lies in controlling the stereochemistry during the reduction of the indole ring to the octahydroindole structure.

Q3: What are the typical catalysts and reaction conditions for the hydrogenation of (S)-indoline-2-carboxylic acid?

A3: Common catalysts for this hydrogenation include Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium on alumina (Rh/Al₂O₃).[3][4] The reaction is typically carried out in an acidic solvent, most commonly acetic acid, at elevated temperatures (around 60°C) and pressures.[1][3]

Q4: How can the desired (2S,3aR,7aS) stereoisomer be effectively separated from other isomers?

A4: Separation of diastereomers is often achieved through fractional crystallization, sometimes of the hydrochloride salt or other derivatives.[3] However, this can be a meticulous process with potential for yield loss. An improved method involves the selective condensation of the desired isomer with trichloroacetaldehyde to form a trichloromethyloxazolidinone derivative, which facilitates easier separation.[3] High-Performance Liquid Chromatography (HPLC) with a refractive index detector can also be employed to separate and quantify the different isomers.[2][5]

Troubleshooting Guide

Problem 1: Low Overall Yield

Symptoms:

  • The final isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Hydrogenation Ensure the catalyst is active and used in the correct amount. Monitor the reaction progress by techniques such as TLC or HPLC to confirm the complete consumption of the starting material. Consider increasing hydrogen pressure or reaction time if necessary.[1]
Formation of Multiple Isomers The hydrogenation process can lead to a mixture of diastereomers, of which only the desired one is isolated, leading to an apparent low yield.[2] Modifying reaction conditions such as the choice of catalyst and solvent can influence the diastereomeric ratio.
Losses during Crystallization Direct crystallization to separate the desired isomer can be inefficient. An alternative is to convert the mixture of isomers into derivatives, such as trichloromethyloxazolidinones, which may crystallize more readily and in higher yield.[3] One study reported an increase in overall isolated yield from 30% with direct crystallization to 56% using the epimerization-condensation-hydrolysis sequence.[3]
Difficulties with Industrial Scale-up Some lab-scale procedures, such as isolation at very low temperatures (-20°C), are not practical for large-scale production.[6] Consider alternative, more industrially viable processes that avoid such challenging steps.
Problem 2: Formation of Impurities

Symptoms:

  • The final product shows the presence of unexpected peaks in analytical tests (e.g., HPLC, NMR).

  • Difficulty in achieving high purity of the final product.

Possible Causes & Solutions:

CauseRecommended Solution
Side Reactions The use of harsh reagents like phosphorus pentachloride in some synthetic routes can lead to side products.[6] Opt for milder and more eco-friendly reagents where possible.
N-acetyl Impurity Formation In subsequent steps for the synthesis of Perindopril, the use of certain solvents like ethyl acetate can lead to the formation of N-acetyl impurities.[7] Using toluene as a solvent has been shown to avoid this issue.[7][8][9]
Incomplete Removal of By-products In coupling reactions to synthesize Perindopril intermediates, by-products like dicyclohexylurea (DCU) can be difficult to remove. Changing the solvent from ethyl acetate to toluene can facilitate easier removal of DCU without the need for additional purification steps.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation

This protocol is based on the hydrogenation of (S)-indoline-2-carboxylic acid.[3]

Materials:

  • (S)-indoline-2-carboxylic acid

  • Acetic acid

  • Platinum(IV) oxide (PtO₂)

  • Ethanol

Procedure:

  • A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL) is prepared.

  • Platinum(IV) oxide (300 mg) is added to the solution.

  • The mixture is hydrogenated at 60°C for 24 hours.

  • After the reaction is complete, the catalyst is removed by filtration and washed with acetic acid.

  • The solvent is evaporated to dryness.

  • The resulting residue is crystallized from ethanol to yield pure this compound as a white solid.

Expected Yield: Approximately 85%.[3]

Protocol 2: Improved Isolation via Trichloromethyloxazolidinone Derivative

This protocol describes a method to improve the yield by separating the desired isomer through a derivative.[3]

Procedure:

  • The crude mixture of octahydroindole-2-carboxylic acid isomers obtained from hydrogenation is subjected to Yamada's epimerization procedure by heating in acetic acid with a catalytic amount of salicylaldehyde. This results in a roughly 50:50 mixture of diastereoisomers.

  • This mixture is then reacted with trichloroacetaldehyde. The (2R,3aS,7aS) stereoisomer selectively forms a trichloromethyloxazolidinone derivative.

  • The resulting oxazolidinone can be separated more efficiently.

  • Subsequent hydrolysis of the separated oxazolidinone derivative yields the enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. A similar principle can be applied to isolate the (2S,3aR,7aS) isomer.

Data Summary

Table 1: Comparison of Yields for this compound Synthesis

MethodStarting MaterialKey Reagents/CatalystSolventYieldReference
Direct Hydrogenation & Crystallization(S)-indoline-2-carboxylic acidPtO₂Acetic Acid~30% (overall)[3]
Epimerization-Condensation-Hydrolysis(S,S,S)-1Salicylaldehyde, TrichloroacetaldehydeAcetic Acid56% (overall)[3]
Hydrogenation(S)-indoline-2-carboxylic acidPtO₂Acetic Acid85% (for the specific step)[3]

Visualizations

Synthesis_Pathway Start (S)-indoline-2-carboxylic acid Intermediate Mixture of Diastereomers Start->Intermediate H₂, PtO₂ Acetic Acid, 60°C Product (2S,3aR,7aS)-octahydro-1H- indole-2-carboxylic acid Intermediate->Product Fractional Crystallization

Caption: Basic synthesis pathway for this compound.

Troubleshooting_Yield Problem Low Yield? IncompleteReaction Incomplete Hydrogenation? Problem->IncompleteReaction Check Reaction IsomerFormation Diastereomer Mixture? IncompleteReaction->IsomerFormation No Solution1 Optimize reaction conditions: - Check catalyst activity - Increase H₂ pressure/time IncompleteReaction->Solution1 Yes PurificationLoss Losses during Crystallization? IsomerFormation->PurificationLoss No Solution2 Modify conditions to favor desired isomer IsomerFormation->Solution2 Yes Solution3 Use alternative separation: - Derivative formation - Chromatography PurificationLoss->Solution3 Yes

References

Technical Support Center: Synthesis of Perindopril Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the key perindopril intermediate: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid benzyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of the perindopril intermediate?

A1: The two most frequently encountered side products are 1,3-dicyclohexylurea (DCU) and an N-acetyl impurity, (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid benzyl ester.[1][2] DCU is a byproduct of the coupling reaction when using N,N'-dicyclohexylcarbodiimide (DCC) as the activating agent.[1][2] The N-acetyl impurity typically forms when ethyl acetate is used as the solvent in the reaction.[2][3]

Q2: How can I minimize the formation of the N-acetyl impurity?

A2: The formation of the N-acetyl impurity is directly linked to the use of ethyl acetate as the reaction solvent, which can act as an acylating agent.[2][3] To circumvent this, it is highly recommended to use a non-acetylating solvent such as toluene.[1] Comparative studies have shown that the use of toluene can completely avoid the formation of the N-acetyl impurity.[2]

Q3: What is the most effective method for removing dicyclohexylurea (DCU)?

A3: DCU has low solubility in most common organic solvents, which facilitates its removal by filtration.[4][5] After the coupling reaction is complete, the precipitated DCU can be filtered off. To enhance precipitation, the reaction mixture can be cooled.[4] The DCU cake should then be washed with a small amount of cold solvent to recover any trapped product.[4]

Q4: What are typical yields and purity levels I can expect for the perindopril intermediate?

A4: With an optimized process, such as using toluene as a solvent and performing proper workup to remove DCU, it is possible to achieve high yields and purity. For instance, a yield of 99% with a purity of 95% has been reported.[1]

Troubleshooting Guides

Issue 1: Presence of a persistent white precipitate in the final product.

This is very likely dicyclohexylurea (DCU). Below is a troubleshooting workflow to address this issue.

Caption: Troubleshooting workflow for the removal of DCU precipitate.

Issue 2: Detection of an impurity with a mass corresponding to an acetylated starting material.

This indicates the presence of the N-acetyl impurity.

Acetyl_Impurity_Troubleshooting start N-acetyl impurity detected (e.g., by LC-MS) check_solvent Was ethyl acetate used as the solvent? start->check_solvent change_solvent Switch to a non-acylating solvent like toluene check_solvent->change_solvent Yes rerun_reaction Re-run the synthesis change_solvent->rerun_reaction confirm_purity Confirm absence of N-acetyl impurity rerun_reaction->confirm_purity end Pure Product confirm_purity->end

Caption: Troubleshooting guide for eliminating the N-acetyl impurity.

Data Presentation

Table 1: Impact of Solvent Choice on N-Acetyl Impurity Formation

SolventN-Acetyl Impurity in IntermediateN-Acetyl Impurity in Final Perindopril
Ethyl Acetate0.1% - 0.15%[2]0.2% - 0.3%[2]
TolueneNot Detected[2]Not Detected

Table 2: Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents

SolventSolubilityReference
WaterInsoluble (<1%)[6]
Dichloromethane (DCM)Sparingly Soluble[6]
ChloroformSparingly Soluble[6]
AcetonitrileSparingly Soluble[6]
Ethyl AcetateSparingly Soluble[6]
EthanolMore Soluble[7]
AcetoneMore Soluble[7]
Dimethyl sulfoxide (DMSO)More Soluble[7]

Experimental Protocols

Protocol 1: Synthesis of Perindopril Intermediate using Toluene to Avoid N-Acetyl Impurity

This protocol is adapted from a patented process designed to minimize side product formation.[1]

Materials:

  • (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid phenylmethyl ester 4-methylbenzenesulfonate

  • N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine

  • Toluene

  • Triethylamine

  • 1-Hydroxybenzotriazole (HOBT)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Aqueous sodium bicarbonate solution

  • Water

Procedure:

  • To a reaction flask, charge (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid phenylmethyl ester 4-methylbenzenesulfonate, toluene, and triethylamine.

  • Stir the reaction mixture at 20-30°C for 30-60 minutes.

  • Cool the resulting reaction mixture to 15-20°C.

  • Charge 1-hydroxybenzotriazole (HOBT), N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, and N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.

  • Stir the reaction mixture for 8-10 hours at 15-20°C, during which dicyclohexylurea (DCU) will precipitate.

  • Filter the reaction mixture to remove the precipitated DCU and wash the byproduct with toluene.

  • Extract the filtrate twice with an aqueous sodium bicarbonate solution and separate the organic layer.

  • Wash the separated organic layer with water.

  • Distill the organic layer under vacuum at 30-60°C to yield the perindopril intermediate.

Protocol 2: Workup Procedure for Removal of Dicyclohexylurea (DCU)

This protocol outlines a standard procedure for removing DCU after a DCC-mediated coupling reaction.[4]

Materials:

  • Reaction mixture containing precipitated DCU

  • Anhydrous organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Büchner funnel and filter paper or a fritted glass funnel

Procedure:

  • Upon completion of the coupling reaction, cool the reaction mixture in an ice bath to further precipitate the DCU.

  • Filter the reaction mixture through a Büchner funnel or a fritted glass funnel to remove the bulk of the precipitated DCU.

  • Wash the filter cake with a small amount of cold solvent to recover any entrained product.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, now substantially free of DCU.

Visualizations

Mechanism of N-Acetyl Impurity Formation

N_Acetyl_Formation cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Indole (2S,3aS,7aS)-octahydro-1H-indole- 2-carboxylic acid benzyl ester Acylation Nucleophilic attack by indole nitrogen on ethyl acetate carbonyl Indole->Acylation EtOAc Ethyl Acetate (Solvent) EtOAc->Acylation Intermediate Tetrahedral Intermediate Acylation->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination N_Acetyl N-Acetyl Impurity Elimination->N_Acetyl Ethanol Ethanol Elimination->Ethanol

Caption: Proposed mechanism for the formation of the N-acetyl impurity.

Experimental Workflow for Perindopril Intermediate Synthesis

Synthesis_Workflow start Start reactants Charge Reactants: - Indole derivative - Alanine derivative - Toluene, Triethylamine start->reactants cool_stir Stir at 20-30°C, then cool to 15-20°C reactants->cool_stir coupling Add Coupling Reagents: - HOBT - DCC cool_stir->coupling reaction Stir for 8-10 hours (DCU precipitates) coupling->reaction filtration Filter to remove DCU reaction->filtration extraction Aqueous Workup: - NaHCO3 wash - Water wash filtration->extraction concentration Concentrate under vacuum extraction->concentration product Perindopril Intermediate concentration->product

Caption: General experimental workflow for the synthesis of the perindopril intermediate.

References

Technical Support Center: Chiral Resolution of Octahydroindole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of octahydroindole-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of octahydroindole-2-carboxylic acid?

A1: The three primary methods for chiral resolution of octahydroindole-2-carboxylic acid are diastereomeric salt crystallization, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the scale of the resolution, the desired purity, and the available resources.

Q2: Which stereoisomer of octahydroindole-2-carboxylic acid is used for the synthesis of Perindopril and Trandolapril?

A2: The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a key intermediate for the synthesis of Perindopril.[1][2][3] For Trandolapril, the required stereoisomer is (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.[1][2][3]

Q3: Can I separate the diastereomers of octahydroindole-2-carboxylic acid using standard reversed-phase HPLC?

A3: Yes, a stability-indicating reverse-phase HPLC method has been developed for the separation and quantification of the isomers of octahydro-1H-indole-2-carboxylic acid. This method is particularly useful as the compound is non-chromophoric and utilizes a refractive index detector for quantification.[1][2]

Troubleshooting Guides

Diastereomeric Salt Crystallization

This method involves reacting the racemic octahydroindole-2-carboxylic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Diastereomeric Salt - Unsuitable solvent system. - Inappropriate choice of resolving agent. - Non-optimal stoichiometry. - Inefficient cooling profile.- Solvent Screening: Experiment with a variety of solvents with different polarities to maximize the solubility difference between the diastereomeric salts.[4] - Resolving Agent Screening: Test a range of chiral resolving agents to find one that forms salts with a significant difference in physical properties.[4] - Optimize Stoichiometry: Vary the molar ratio of the racemate to the resolving agent; a 1:1 ratio is a common starting point, but optimization can improve selective precipitation.[4] - Controlled Cooling: Implement a gradual and controlled cooling profile to enhance crystal growth and yield.[4]
Oiling Out Instead of Crystallization - High concentration of the salt in the solvent. - Solvent is too non-polar.- Dilution: Dilute the solution with more solvent. - Solvent Polarity: Add a more polar co-solvent.
Poor Diastereomeric Excess (d.e.) - Co-crystallization of both diastereomers. - Incomplete separation of the mother liquor from the crystals.- Recrystallization: Perform one or more recrystallizations of the obtained solid. - Washing: Ensure thorough washing of the filtered crystals with a small amount of cold solvent.
Desired Enantiomer Remains in the Mother Liquor The diastereomeric salt of the desired enantiomer is more soluble in the chosen solvent.- Alternative Resolving Agent: Screen for a different resolving agent that inverts the relative solubilities.[4] - Protecting Group Modification: Consider modifying the racemic substrate with a protecting group to alter the salt's properties.[4]

Logical Workflow for Troubleshooting Low Yield in Diastereomeric Salt Crystallization:

G start Low Yield of Desired Diastereomeric Salt solvent Screen Different Solvents/Co-solvents start->solvent resolving_agent Screen Different Resolving Agents solvent->resolving_agent If still low yield end Improved Yield solvent->end If successful stoichiometry Optimize Racemate:Resolving Agent Ratio resolving_agent->stoichiometry If still low yield resolving_agent->end If successful temperature Optimize Crystallization Temperature Profile stoichiometry->temperature If still low yield stoichiometry->end If successful cidt Consider Crystallization-Induced Diastereomeric Transformation (CIDT) temperature->cidt For advanced optimization temperature->end If successful cidt->end If successful

Troubleshooting workflow for low yields in diastereomeric salt formation.
Enzymatic Resolution

Enzymatic resolution relies on the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture, typically an ester derivative of the carboxylic acid.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Low or No Enzyme Activity - Inactive enzyme. - Incorrect pH or temperature. - Presence of enzyme inhibitors. - Poor substrate solubility.- Enzyme Quality: Use a fresh or properly stored enzyme. - Optimize Conditions: Screen a range of pH and temperatures to find the optimal conditions for the specific enzyme. - Purity: Ensure the substrate and solvent are free from impurities that could inhibit the enzyme. - Co-solvent: If substrate solubility is an issue, add a water-miscible organic co-solvent that does not denature the enzyme.
Poor Enantioselectivity (low e.e.) - Enzyme is not highly selective for the substrate. - Reaction has proceeded past 50% conversion.- Enzyme Screening: Test different enzymes (e.g., various lipases, proteases) to find one with higher enantioselectivity. - Monitor Conversion: Carefully monitor the reaction progress (e.g., by HPLC) and stop it at or near 50% conversion for optimal enantiomeric excess of both the product and the remaining substrate.
Difficult Separation of Product and Unreacted Substrate Both the ester and the carboxylic acid have similar polarities.- pH Adjustment and Extraction: After the reaction, adjust the pH of the aqueous solution to separate the acidic product from the neutral ester through liquid-liquid extraction.

Experimental Workflow for Enzymatic Kinetic Resolution:

G start Racemic Octahydroindole-2-carboxylic Acid Ester reaction Enzymatic Hydrolysis (e.g., Lipase) in Buffer start->reaction monitoring Monitor Reaction Progress to ~50% Conversion (HPLC) reaction->monitoring workup Quench Reaction & Adjust pH monitoring->workup extraction Liquid-Liquid Extraction workup->extraction separation Separate Organic and Aqueous Layers extraction->separation product Isolate Unreacted Ester (one enantiomer) separation->product substrate Isolate Carboxylic Acid Product (other enantiomer) separation->substrate

Workflow for the kinetic resolution of a racemic ester.
Chiral HPLC

Chiral HPLC can be used for both analytical quantification of enantiomeric excess and for preparative separation of enantiomers.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Undesirable interactions between the analyte and the stationary phase (e.g., silanol interactions with basic compounds).[5] - Column degradation.[6]- Mobile Phase Modifier: Add a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase to suppress ionic interactions. - pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[7] - Column Flushing/Replacement: Use a guard column and flush the column regularly. If tailing persists, the column may need to be replaced.[6]
Poor Peak Shape (Broadening or Splitting) - Column overload.[5] - Mismatch between sample solvent and mobile phase.[7] - Column void or damage.- Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume.[6] - Solvent Matching: Dissolve the sample in the mobile phase whenever possible.[7] - Column Check: If the issue persists with all peaks, check for column voids or replace the column.
Poor Resolution of Enantiomers - Inappropriate chiral stationary phase (CSP). - Non-optimal mobile phase composition. - Incorrect temperature.- CSP Selection: Screen different types of chiral columns (e.g., polysaccharide-based, protein-based). - Mobile Phase Optimization: Vary the ratio of organic modifier to buffer and test different organic modifiers (e.g., isopropanol, ethanol). - Temperature Study: Analyze samples at different column temperatures, as this can significantly affect selectivity.
Irreproducible Retention Times - Leaks in the HPLC system. - Inconsistent mobile phase preparation. - Fluctuations in column temperature.- System Check: Check for leaks, especially at fittings.[8] - Mobile Phase Preparation: Ensure consistent and accurate preparation of the mobile phase.[8] - Temperature Control: Use a column oven to maintain a stable temperature.[8]

Quantitative Data

Table 1: Specific Rotation of Octahydroindole-2-carboxylic Acid Stereoisomers

StereoisomerSpecific Rotation [α]DConditionsReference
(2S,3aS,7aS)-45.6°c 0.46, MeOH[9]
(2R,3aS,7aS)·HCl+29.6°c 0.47, MeOH[9]
(2R,3aS,7aS)-2-methyl·HCl+28.2°c 0.47, MeOH[9]

Table 2: Performance of HPLC Method for Isomer Quantification

ParameterValue
Limit of Detection (LOD) ~0.006 mg/mL for all isomers
Limit of Quantification (LOQ) 0.022 - 0.024 mg/mL for all isomers
Recovery 93.9% - 107.9% for all isomers
Correlation Coefficient (r²) > 0.999 for all isomers
Data from a reversed-phase HPLC method with a refractive index detector.[1][2]

Experimental Protocols

Protocol 1: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

This protocol describes the hydrogenation of (S)-indoline-2-carboxylic acid to yield the (S,S,S)-1 isomer.

Materials:

  • (S)-indoline-2-carboxylic acid

  • Acetic acid

  • Platinum(IV) oxide (PtO₂)

  • Ethanol

Procedure:

  • Dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL).[9]

  • Add PtO₂ (300 mg) to the solution.[9]

  • Hydrogenate the mixture at 60°C for 24 hours.[9]

  • After 24 hours, filter off the catalyst and wash it with acetic acid.[9]

  • Evaporate the solvent to dryness.

  • Crystallize the resulting residue from ethanol to afford pure (S,S,S)-1 as a white solid.[9]

  • Expected Yield: ~85%.[9]

Protocol 2: Chiral HPLC Analysis with Pre-column Derivatization

This protocol is for the simultaneous determination of diastereoisomeric and enantiomeric impurities of SSS-octahydroindole-2-carboxylic acid.

Materials:

  • SSS-octahydroindole-2-carboxylic acid sample

  • Phenyl isothiocyanate (PITC) as derivatization reagent

  • Ultron ES-OVM chiral column (150 mm x 4.6 mm, 5 µm) or equivalent[10]

Procedure:

  • Derivatization: React the octahydroindole-2-carboxylic acid sample with PITC. Optimize derivatization conditions such as reaction temperature, time, and reagent concentration.[10]

  • Chromatographic Conditions:

    • Column: Ultron ES-OVM chiral column.[10]

    • Optimize the mobile phase composition, flow rate, and column temperature for the separation of the three PITC-derivatized stereoisomers.[10]

  • Analysis: Inject the derivatized sample into the HPLC system and analyze the chromatogram for the separation of the different stereoisomers.

Protocol 3: Reversed-Phase HPLC for Isomer Separation

This protocol is for the separation of octahydro-1H-indole-2-carboxylic acid isomers using a C18 column and a refractive index detector.

Materials:

  • Octahydro-1H-indole-2-carboxylic acid sample

  • Potassium dihydrogen phosphate buffer (10 mM, pH 3.0)

  • Inertsil ODS-4 C18 column (250 mm x 4.6 mm, 5 µm) or equivalent[1][2]

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0.[1][2]

  • Chromatographic Conditions:

    • Column: Inertsil ODS-4 C18.[1][2]

    • Mobile Phase: 100% 10 mM potassium phosphate buffer (pH 3.0).[2]

    • Flow Rate: 1.5 mL/min.[1][2]

    • Column Temperature: 35°C.[1][2]

    • Detector: Refractive Index Detector.[1][2]

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 50 mg) in the mobile phase in a volumetric flask (e.g., 10 mL).[1][2]

  • Analysis: Inject the sample and run the analysis for approximately 35 minutes.[2]

References

Technical Support Center: Optimization of Hydrogenation Conditions for Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the optimization of hydrogenation conditions for indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when hydrogenating indole-2-carboxylic acid to indoline-2-carboxylic acid?

The main challenges arise from the aromatic stability of the indole ring and the properties of the resulting product. Key difficulties include:

  • Over-reduction: The desired product, indoline-2-carboxylic acid, can be further hydrogenated to octahydroindole-2-carboxylic acid.[1][2]

  • Catalyst Poisoning: The indoline product, which is a cyclic secondary amine, can adsorb to the catalyst's surface, inhibiting its activity and slowing or stopping the reaction.[1][2]

  • Polymerization: Under the acidic conditions often required to activate the indole ring, indole derivatives can polymerize, leading to the formation of byproducts and a reduction in yield.[1]

  • Low Reactivity: The resonance-stabilized aromatic core of indole makes it inherently difficult to hydrogenate under mild conditions. The electron-withdrawing carboxylic acid group at the 2-position can further deactivate the substrate.[1]

  • Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures, leading to the formation of indole.

Q2: Why is an acid additive often necessary for this hydrogenation?

An acid additive is crucial for activating the indole ring, making it more susceptible to hydrogenation.[1] It protonates the C-3 position of the indole, which disrupts the aromaticity of the heterocyclic ring and forms a more reactive iminium ion intermediate that is more readily hydrogenated.[1][2] In many cases, without an acid additive, little to no product formation is observed under standard heterogeneous hydrogenation conditions.[1][2]

Q3: What are the recommended catalyst systems for this transformation?

The choice of catalyst depends on the desired selectivity and reaction conditions.

  • Heterogeneous Catalysts: Platinum on carbon (Pt/C) is a commonly used and effective catalyst. It is often used with an acid co-catalyst like p-toluenesulfonic acid (p-TSA) in a solvent such as water, which offers the benefits of easy separation and recycling.[1][2] Platinum(IV) oxide (PtO₂) is also a viable catalyst.[3]

  • Homogeneous Catalysts: For N-protected indoles, complexes of rhodium (Rh), ruthenium (Ru), and iridium (Ir) have been reported.[1] For complete hydrogenation to octahydroindoles, dual-functional Ru-NHC catalysts have been developed.[1]

Q4: How do solvent, temperature, and pressure affect the reaction outcome?

These parameters are critical for controlling the conversion and selectivity of the reaction.

  • Solvent: The choice of solvent is critical. Water has been effectively used in "green" chemistry approaches with a Pt/C catalyst and an acid additive, as it can help prevent polymerization by solvating the reactive iminium ion intermediate.[1] Acetic acid is another commonly used solvent, particularly with PtO₂ catalysts.[3]

  • Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions like over-reduction and decarboxylation. A typical temperature range is ambient to around 60°C.[3]

  • Pressure: Hydrogen pressure is a key factor in achieving good conversion. Higher pressures generally favor hydrogenation but can also increase the risk of over-reduction. Optimal pressures can range from 10 to 30 bar.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning by the product.[1][2] 3. Insufficient hydrogen pressure. 4. Lack of an acid additive.[1][2]1. Use fresh, high-quality catalyst. 2. Increase catalyst loading. If poisoning is suspected, consider a continuous flow setup. 3. Increase hydrogen pressure incrementally (e.g., from 10 to 30 bar).[1][2] 4. Add an appropriate acid co-catalyst (e.g., p-TSA).[1][2]
Over-reduction to Octahydroindole 1. Catalyst is too active. 2. High hydrogen pressure. 3. Prolonged reaction time. 4. High temperature.1. Switch to a less active catalyst (e.g., Pd/C might offer higher selectivity than Pt/C in some cases).[2] 2. Reduce hydrogen pressure. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 4. Lower the reaction temperature.
Formation of Polymeric Byproducts 1. Inappropriate acidic conditions.[1] 2. Unsuitable solvent.1. Optimize the type and concentration of the acid additive; there is an acidity optimum for the reaction.[2] 2. Use a solvent that can solvate the reactive iminium ion intermediate, such as water.[1]
Presence of Indole (Decarboxylation) 1. High reaction temperature.1. Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider increasing the catalyst loading or hydrogen pressure.
Inconsistent Results on Scale-Up 1. Poor mass transfer (inefficient mixing). 2. Inadequate heat transfer (reaction is exothermic).1. Ensure efficient stirring to maximize hydrogen availability at the catalyst surface. 2. Ensure adequate cooling to dissipate the heat generated during the reaction.

Data Presentation

Table 1: Optimization of Pt/C-Catalyzed Hydrogenation of Indole in Water

This table, adapted from a study on unprotected indoles, demonstrates the critical role of an acid additive and hydrogen pressure in achieving high conversion and selectivity, which is applicable to indole-2-carboxylic acid.[1]

EntryCatalystAcid AdditiveH₂ (bar)Time (h)Conversion (%)Selectivity (%) for Indoline
15% Pt/CNone3023>99
25% Pt/Cp-TSA (1 eq.)10236100
35% Pt/Cp-TSA (1 eq.)20282100
45% Pt/Cp-TSA (1 eq.)302100100
55% Pt/CTFA (1 eq.)5026277

Table 2: Representative Conditions for Hydrogenation of Indole Derivatives

Starting MaterialCatalystSolventTemperature (°C)Pressure (H₂)Yield (%)Reference
(S)-Indoline-2-carboxylic acidPtO₂Acetic Acid60Not Specified85[3]
IndolePt/CWaterRoom Temp.30 barQuantitative[2]
N-Boc-3-methyl-indoleRu-NHCn-hexane25°C then 100°C100 bar94[4]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Pt/C and p-TSA (Generalized)

This protocol is based on effective methods for the selective hydrogenation of unprotected indoles and is a good starting point for indole-2-carboxylic acid.[1][2]

Materials:

  • Indole-2-carboxylic acid

  • 5% Platinum on Carbon (Pt/C) catalyst

  • p-Toluenesulfonic acid (p-TSA)

  • Deionized Water

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve indole-2-carboxylic acid and 1.2 equivalents of p-TSA in deionized water.

  • Catalyst Addition: Carefully add the 5% Pt/C catalyst to the solution. The catalyst loading may need to be optimized, starting from 5-10 mol%.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (e.g., 30 bar) and stir the mixture vigorously at room temperature.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with a small amount of water.

  • Product Isolation: Adjust the pH of the filtrate to the isoelectric point of indoline-2-carboxylic acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Hydrogenation using PtO₂ in Acetic Acid (Analogous Procedure)

This protocol is based on the hydrogenation of (S)-indoline-2-carboxylic acid to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and can be adapted for the reduction of the indole ring.[3]

Materials:

  • Indole-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve indole-2-carboxylic acid (e.g., 1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Carefully add platinum(IV) oxide (e.g., 0.1 equivalents) to the solution.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air.

  • Reaction Conditions: Pressurize the vessel with hydrogen and heat the reaction mixture to 60°C with stirring.[3]

  • Reaction Monitoring: Maintain the reaction at 60°C under a hydrogen atmosphere for 24 hours or until reaction completion is confirmed by TLC or LC-MS.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the catalyst with a small amount of acetic acid.[3]

  • Solvent Removal: Combine the filtrate and washings and concentrate to dryness using a rotary evaporator.[3]

  • Purification: Recrystallize the resulting solid residue from a suitable solvent like ethanol to afford the pure product.[3]

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and operated in a well-ventilated fume hood.[3]

  • Catalytic hydrogenation can be exothermic. Monitor the reaction temperature, especially during the initial stages.[3]

  • Platinum catalysts can be pyrophoric when dry and exposed to air after use. Handle the used catalyst with care, keeping it wet until it can be properly disposed of or stored.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Indole-2-carboxylic Acid and Acid Additive (optional) in Solvent B Add Catalyst (e.g., Pt/C or PtO2) A->B C Seal Vessel, Purge with N2/Ar, then Pressurize with H2 B->C D Stir at Set Temperature and Pressure C->D E Monitor Reaction Progress (TLC, LC-MS) D->E E->D Incomplete F Vent H2, Purge with N2/Ar E->F Reaction Complete G Filter to Remove Catalyst F->G H Isolate Product (e.g., pH adjustment, evaporation) G->H I Purify Product (e.g., Recrystallization) H->I

Workflow for the hydrogenation of indole-2-carboxylic acid.

troubleshooting_workflow Start Low or No Conversion? CheckCatalyst Is Catalyst Active? Start->CheckCatalyst Yes OverReduction Over-reduction Observed? Start->OverReduction No CheckPressure Is H2 Pressure Sufficient? CheckCatalyst->CheckPressure Yes Sol_Catalyst Use Fresh Catalyst or Increase Loading CheckCatalyst->Sol_Catalyst No CheckAcid Is Acid Additive Present? CheckPressure->CheckAcid Yes Sol_Pressure Increase H2 Pressure CheckPressure->Sol_Pressure No Sol_Acid Add Acid Co-catalyst (e.g., p-TSA) CheckAcid->Sol_Acid No ReduceActivity Reduce Catalyst Activity/ Change Catalyst OverReduction->ReduceActivity Yes Polymerization Polymerization? OverReduction->Polymerization No ReduceConditions Lower Pressure/Temperature/ Reaction Time ReduceActivity->ReduceConditions If still over-reducing OptimizeAcid Optimize Acid Additive Polymerization->OptimizeAcid Yes ChangeSolvent Use Appropriate Solvent (e.g., Water) OptimizeAcid->ChangeSolvent If polymerization persists

Troubleshooting workflow for hydrogenation issues.

References

preventing racemization during the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate in the production of pharmaceuticals like Perindopril.[1][2] Our aim is to help researchers, scientists, and drug development professionals overcome common challenges and prevent racemization during the synthesis process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity or High Levels of Epimerization

  • Question: My final product shows a low diastereomeric excess, with significant contamination from other stereoisomers. What could be the cause and how can I fix it?

  • Answer: Racemization or epimerization at the C-2 position is a known issue, particularly under acidic conditions.[3] The desired (2S,3aR,7aS) stereoisomer can epimerize to form a mixture of diastereoisomers.

    • Potential Cause 1: Prolonged exposure to acidic conditions.

      • Solution: Minimize the reaction time and temperature during steps involving strong acids. For instance, if using boiling hydrochloric acid for cyclization, carefully monitor the reaction progress and quench it as soon as the starting material is consumed.[1]

    • Potential Cause 2: Inappropriate hydrogenation catalyst or conditions.

      • Solution: The choice of catalyst and reaction conditions during the hydrogenation of the indole ring is crucial for stereocontrol. Platinum oxide (PtO₂) in acetic acid has been shown to be effective.[3] Ensure the catalyst is of high quality and the hydrogen pressure and temperature are optimized.

    • Potential Cause 3: Epimerization during purification.

      • Solution: Avoid harsh acidic or basic conditions during workup and purification. Recrystallization from a suitable solvent system, such as ethanol or a mixture of 1,2-dimethoxyethane and water, can be used to isolate the desired stereoisomer.[2][3]

Troubleshooting Workflow for Low Diastereoselectivity

G cluster_0 Problem Identification cluster_1 Investigation of Acidic Steps cluster_2 Evaluation of Hydrogenation cluster_3 Purification Process Review cluster_4 Resolution start Low Diastereoselectivity Detected acid_exposure Prolonged Acid Exposure? start->acid_exposure Check minimize_acid Action: Minimize reaction time/temp in acidic steps. acid_exposure->minimize_acid Yes hydrogenation_conditions Suboptimal Hydrogenation? acid_exposure->hydrogenation_conditions No minimize_acid->hydrogenation_conditions optimize_hydrogenation Action: Verify catalyst (e.g., PtO2), optimize H2 pressure and temperature. hydrogenation_conditions->optimize_hydrogenation Yes purification_issues Harsh Purification Conditions? hydrogenation_conditions->purification_issues No optimize_hydrogenation->purification_issues refine_purification Action: Use neutral conditions and selective recrystallization. purification_issues->refine_purification Yes end Improved Diastereoselectivity purification_issues->end No refine_purification->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Incomplete Hydrogenation of the Indole Ring

  • Question: The hydrogenation of my indole-2-carboxylic acid starting material is sluggish or incomplete, resulting in a mixture of indole, indoline, and octahydroindole products. How can I drive the reaction to completion?

  • Answer: The aromatic indole ring is resonance-stabilized, making its complete hydrogenation challenging.[4] The intermediate indoline can also poison the catalyst.

    • Potential Cause 1: Catalyst deactivation.

      • Solution: The secondary amine of the indoline or octahydroindole product can poison the catalyst.[4] Using a higher catalyst loading or performing the reaction in an acidic solvent like acetic acid can help mitigate this.[3] Ensure you are using a fresh, active catalyst.

    • Potential Cause 2: Insufficient hydrogen pressure or temperature.

      • Solution: Increase the hydrogen pressure within safe limits for your equipment. Pressures ranging from 0.1 to 5 MPa have been reported.[1][2] Gently heating the reaction (e.g., to 60°C) can also improve the reaction rate.[2][3]

    • Potential Cause 3: Purity of the starting material.

      • Solution: Impurities in the starting indole-2-carboxylic acid can act as catalyst poisons. Ensure the starting material is of high purity before proceeding with the hydrogenation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the catalytic hydrogenation of a chiral precursor, typically (S)-indoline-2-carboxylic acid or indole-2-carboxylic acid, using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) in a solvent such as acetic acid or methanol.[2][3] Another approach involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine derivatives, followed by cyclization and hydrogenation.[1]

Q2: Which catalysts are most effective for the hydrogenation step?

A2: Platinum and palladium catalysts are commonly used. Platinum oxide (PtO₂) in acetic acid at elevated temperatures (e.g., 60°C) has been demonstrated to be effective for the synthesis of the (2S,3aR,7aS) isomer.[3] Palladium on carbon (Pd/C) is also frequently used, often at higher pressures.[1][2]

Q3: How can I monitor the progress of the hydrogenation reaction?

A3: The reaction can be monitored by observing the uptake of hydrogen. When the theoretical volume of hydrogen has been absorbed, the reaction is likely complete.[5] Additionally, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the disappearance of the starting material and the formation of the product.

Q4: What is the role of the acidic solvent in the hydrogenation process?

A4: An acidic solvent like acetic acid can help to protonate the indole ring, which may facilitate its reduction.[4] It can also help to prevent the nitrogen atom in the product from poisoning the metal catalyst.[3]

Q5: Are there methods to resolve a mixture of stereoisomers if racemization occurs?

A5: Yes, if a mixture of diastereomers is formed, resolution can be achieved. One method involves the use of a resolving agent to form diastereomeric salts that can be separated by fractional crystallization. For example, the benzyl ester of octahydroindole-2-carboxylic acid can be resolved using a chiral acid.[6] Subsequent preferential crystallizations can also be employed to isolate the desired isomer from an epimerized mixture.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic protocols.

Table 1: Hydrogenation Conditions and Yields

Starting MaterialCatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
(S)-Indoline-2-carboxylic acidPtO₂Acetic Acid60N/A85[3]
Indole-2-carboxylic acid10% Pd/CMethanol605N/A[2]
Cyclized IntermediatePd/CGlacial Acetic AcidN/A0.1 - 5N/A[1]

Table 2: Coupling Reaction for Perindopril Synthesis

ReactantsCoupling AgentsSolventTemperature (°C)Yield (%)Reference
Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate, N-[(S)-carbethoxy-1-butyl]1(S)-alanineHOBT, DCCMethylene Chloride20-25N/A[7]
Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate, ECPPA acid chloride hydrochlorideN/ADichloromethane10-15N/A[6]

Experimental Protocols

Protocol 1: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via Hydrogenation of (S)-Indoline-2-carboxylic acid [3]

  • Dissolve (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL).

  • Add PtO₂ (300 mg) to the solution.

  • Hydrogenate the mixture at 60°C for 24 hours.

  • After the reaction is complete, filter off the catalyst and wash it with acetic acid.

  • Evaporate the solvent to dryness.

  • Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

Synthetic Workflow for Protocol 1

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification cluster_3 Final Product start Dissolve (S)-Indoline-2-carboxylic acid in Acetic Acid add_catalyst Add PtO2 Catalyst start->add_catalyst hydrogenate Hydrogenate at 60°C for 24h add_catalyst->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst evaporate_solvent Evaporate Solvent filter_catalyst->evaporate_solvent crystallize Crystallize from Ethanol evaporate_solvent->crystallize end This compound crystallize->end

Caption: Experimental workflow for the synthesis of the target compound.

Protocol 2: Debenzylation to Perindopril [7]

  • Dissolve the protected perindopril benzyl ester in a suitable solvent (e.g., ethanol).

  • Add a Palladium on charcoal catalyst (e.g., 5% Pd/C).

  • Hydrogenate the mixture under pressure (e.g., 2 kg/cm ²) at ambient temperature until the reaction is complete.

  • Filter off the catalyst.

  • Remove the solvent under vacuum to obtain an oily mass.

  • Suspend the oil in water and wash thoroughly with cyclohexane.

  • Extract the product into ethyl acetate from the aqueous phase.

  • Distill the ethyl acetate and stir the resulting mass with cyclohexane, then filter to obtain the solid product.

References

Technical Support Center: Purification of Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of octahydro-1H-indole-2-carboxylic acid (OIC).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of octahydro-1H-indole-2-carboxylic acid and its stereoisomers.

Issue Potential Cause Recommended Solution
Poor separation of diastereomers during HPLC analysis. Inadequate mobile phase composition.Optimize the mobile phase. A common starting point is a 10 mM potassium phosphate buffer with the pH adjusted to 3.0.[1][2][3] Using 100% buffer without organic solvents can improve peak shape.[1][2]
Incorrect column temperature.Maintain a stable column temperature, for instance, at 35°C, to ensure reproducible separation.[1][2]
Unsuitable stationary phase.An Inertsil ODS-4, C18 column (250 mm × 4.6 mm, 5 µm) has been shown to be effective for separating OIC isomers.[3]
Difficulty in detecting and quantifying OIC using HPLC. OIC is a non-chromophoric compound, meaning it does not absorb UV light.Utilize a universal detector such as a Refractive Index Detector (RID), which is well-suited for non-UV absorbing compounds like OIC.[1][2][3][4]
Low sensitivity for impurity detection.For detecting low-level impurities, consider pre-column derivatization with a reagent like phenyl isothiocyanate (PITC) followed by chiral HPLC analysis.[5]
Low yield after crystallization. The compound remains dissolved in the crystallization solvent.Ensure the solution is sufficiently cooled, for instance, in an ice bath for at least 30 minutes, to maximize crystal formation.[6]
The chosen solvent is not optimal for crystallization.Experiment with different solvent systems. Ethanol has been successfully used for the crystallization of the (2S,3aS,7aS) isomer.[7] Acetonitrile has been used for the crystallization of the hydrochloride salt of the (2S,3aR,7aS) isomer.[8]
Inconsistent peak shapes in HPLC (e.g., non-Gaussian peaks). Inappropriate mobile phase combination.Avoid combinations of buffers with organic solvents like acetonitrile and methanol, as they can lead to poor peak shapes. A 100% buffer solution is often more effective.[1][2]
Presence of multiple stereoisomers after synthesis. The synthetic route, such as catalytic hydrogenation of (S)-indoline-2-carboxylic acid, can yield a mixture of diastereomers.[7][9][10]Recrystallization is a crucial step to isolate the desired stereoisomer. For example, the (2S,3aS,7aS) isomer can be purified from a diastereomeric mixture by crystallization from ethanol.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the purification of octahydro-1H-indole-2-carboxylic acid so challenging?

A1: The primary challenges stem from two main factors. Firstly, OIC has three chiral centers, leading to the existence of eight possible stereoisomers (four pairs of enantiomers).[9] The separation of these isomers, particularly the diastereomers, is often complex. Secondly, OIC is a non-chromophoric compound, meaning it lacks a UV-absorbing functional group, which makes its detection by standard HPLC-UV methods difficult.[3][4]

Q2: What is the most common method for analyzing the purity of OIC and its isomers?

A2: A widely used and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID).[1][2][3][4] This setup is ideal for quantifying non-chromophoric compounds like OIC and can effectively separate its diastereomers.

Q3: How can I improve the separation of OIC diastereomers by HPLC?

A3: To improve separation, you can optimize several chromatographic parameters. Using a C18 column with a mobile phase of 10 mM potassium phosphate buffer at a pH of 3.0 has proven successful.[1][2][3] Maintaining a constant column temperature (e.g., 35°C) and a steady flow rate (e.g., 1.5 mL/min) are also critical for good resolution.[1][2]

Q4: What are the key steps in purifying the (2S,3aS,7aS) isomer of OIC after synthesis?

A4: A common synthesis route is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which typically yields a diastereomeric mixture.[7][10] The desired (2S,3aS,7aS) isomer can then be isolated and purified through crystallization, often from ethanol.[7]

Q5: Are there alternative methods to HPLC-RID for purity analysis?

A5: Yes, other methods can be employed. For instance, pre-column derivatization with a suitable agent like phenyl isothiocyanate (PITC) can introduce a chromophore, allowing for detection by UV-HPLC and enabling the separation of both diastereomers and enantiomers on a chiral column.[5]

Experimental Protocols

Protocol 1: HPLC Analysis of OIC Isomers using a Refractive Index Detector

This protocol outlines the quantitative determination of octahydro-1H-indole-2-carboxylic acid isomers.

1. Materials and Reagents:

  • (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its diastereomers (purity >93%)[1][2]

  • Potassium dihydrogen phosphate (KH₂PO₄)[1][2]

  • Ortho-Phosphoric acid (88%)[1][2]

  • HPLC grade water

  • Agilent HPLC 1100 series or equivalent with a Refractive Index Detector[1][2]

  • Inertsil ODS-4, C18 column (250 mm × 4.6 mm, 5 µm)[3]

  • pH meter[1][2]

2. Chromatographic Conditions:

Parameter Value
Stationary Phase Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm)[3]
Mobile Phase 10 mM Potassium Phosphate Buffer (pH 3.0)[1][2][3]
Flow Rate 1.5 mL/min[1][2]
Column Temperature 35°C[1][2]
Detector Refractive Index Detector (RID)[1][2]
Run Time 35 minutes[1][2]

3. Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas before use.[3]

  • Standard Solution Preparation: Prepare stock solutions by dissolving 25 mg of each isomer in 10 mL of the mobile phase separately.[1][2]

  • Sample Solution Preparation: Weigh about 50 mg of the OIC sample into a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.[1][2]

  • Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.

Protocol 2: Purification of (2S,3aS,7aS)-OIC by Recrystallization

This protocol describes the purification of the desired (S,S,S)-1 isomer from a diastereomeric mixture obtained after hydrogenation of (S)-indoline-2-carboxylic acid.[7]

1. Materials:

  • Crude mixture of OIC diastereomers

  • Ethanol

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

2. Procedure:

  • Dissolution: Dissolve the crude diastereomeric mixture in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired (S,S,S)-1 isomer will crystallize out.

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the purified crystals. This process can yield the pure (S,S,S)-1 isomer with a yield of approximately 85%.[7]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Start: (S)-Indoline-2-carboxylic Acid hydrogenation Catalytic Hydrogenation (PtO2, Acetic Acid) start->hydrogenation mixture Diastereomeric Mixture (~90:10 ratio) hydrogenation->mixture crystallization Crystallization (Ethanol) mixture->crystallization filtration Filtration crystallization->filtration pure_product Pure (2S,3aS,7aS)-OIC filtration->pure_product hplc HPLC-RID Analysis pure_product->hplc pass Purity Check: Pass hplc->pass fail Purity Check: Fail hplc->fail Impure repurify Re-purify fail->repurify repurify->crystallization

References

stability issues of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bicyclic amino acid analogue.[1][2] It serves as a key starting material and intermediate in the synthesis of various pharmaceutical agents, including Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[3][4] Its rigid structure is valuable in designing drugs with improved efficacy and pharmacokinetic properties.[1][2]

Q2: What are the primary stability concerns for this compound under acidic conditions?

While specific degradation data for this compound is not extensively published, based on structurally related ACE inhibitors such as Ramipril and Perindopril, the primary degradation pathway under acidic conditions is likely to be intramolecular cyclization.[5][6][7] This can lead to the formation of a diketopiperazine derivative, which is an inactive and undesirable impurity.[8][9]

Q3: What are the typical conditions for conducting forced degradation studies under acidic stress?

Forced degradation studies are performed to understand the chemical stability of a drug substance under conditions more severe than accelerated stability testing.[10] According to ICH guidelines and common industry practice, typical acidic stress conditions involve:

  • Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4).[10][11]

  • Temperature: Studies may begin at room temperature and be elevated (e.g., 40°C to 80°C) to accelerate degradation if none is observed.[10]

  • Duration: The study can range from a few hours to several days, aiming for a target degradation of 5-20%.[11][12]

Troubleshooting Guide

Issue 1: Rapid Degradation Observed Under Acidic Conditions

  • Problem: You observe more than 20% degradation of your compound shortly after initiating acidic stress testing.

  • Possible Causes & Solutions:

    • Harsh Conditions: The acid concentration or temperature may be too high.

      • Recommendation: Reduce the acid concentration (e.g., from 1 M to 0.1 M HCl) or lower the temperature.

    • Inherent Instability: The molecule may be inherently labile in acidic environments.

      • Recommendation: Perform a time-course study at shorter intervals to determine the degradation kinetics. Consider evaluating the stability at a less acidic pH if the formulation allows.

Issue 2: No Degradation Observed Under Acidic Conditions

  • Problem: After 24 hours at room temperature in 0.1 M HCl, you do not observe any significant degradation.

  • Possible Causes & Solutions:

    • Insufficient Stress: The conditions are not harsh enough to induce degradation.

      • Recommendation: Increase the acid concentration (e.g., to 1 M HCl) and/or increase the temperature (e.g., to 60°C).[13]

    • High Stability: The molecule may be highly stable under these acidic conditions.

      • Recommendation: While this is a positive finding, for the purpose of a forced degradation study, more strenuous conditions may be necessary to identify potential degradation products for the validation of stability-indicating methods.[12]

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis

  • Problem: Your HPLC chromatogram shows several unexpected peaks after acidic treatment.

  • Possible Causes & Solutions:

    • Multiple Degradation Products: The compound may degrade into multiple products under acidic stress.

      • Recommendation: Utilize a stability-indicating HPLC method with sufficient resolution to separate all degradation products from the parent compound. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

    • Interaction with Excipients: If you are testing a formulation, the active ingredient may be reacting with excipients under acidic conditions.

      • Recommendation: Test the drug substance alone under the same conditions to determine if the additional peaks are due to excipient interactions.

Data Presentation

The following table is an illustrative example of how to present quantitative data from a forced degradation study.

Stress ConditionTime (hours)Temperature (°C)% Assay of this compound% Total Impurities
Control (No Acid)726099.80.2
0.1 M HCl246095.24.8
0.1 M HCl486090.59.5
0.1 M HCl726085.114.9
1 M HCl246078.421.6

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Forced Degradation under Acidic Conditions

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

    • For the stress sample, dilute the stock solution with 1 M HCl to a final concentration of 100 µg/mL.[13]

    • For the control sample, dilute the stock solution with the solvent to the same final concentration.

  • Stress Conditions:

    • Incubate both the stress and control samples in a temperature-controlled environment (e.g., a water bath or oven) at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic aliquots with an equivalent amount of a suitable base (e.g., 1 M NaOH) to halt the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A C18 column is often used for related compounds.[14]

    • The mobile phase could consist of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[14]

    • Detection can be performed using a UV detector at a suitable wavelength or a refractive index detector, as the compound lacks a strong chromophore.[3][4]

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.

    • Ensure mass balance is maintained, meaning the sum of the assay of the parent compound and the area of all degradation products should be close to 100%.[12]

Visualizations

cluster_workflow Experimental Workflow for Acidic Degradation Study Prep Sample Preparation (1 mg/mL stock) Stress Acidic Stress (e.g., 1 M HCl, 60°C) Prep->Stress Time Time-Point Sampling (0, 4, 8, 24h) Stress->Time Neutralize Neutralization (e.g., 1 M NaOH) Time->Neutralize Analyze HPLC Analysis Neutralize->Analyze Data Data Evaluation (% Degradation, Mass Balance) Analyze->Data

Caption: A general workflow for conducting a forced degradation study under acidic conditions.

cluster_pathway Anticipated Acidic Degradation Pathway Molecule This compound C9H15NO2 Degradant Diketopiperazine Derivative (Inactive Impurity) Molecule->Degradant Intramolecular Cyclization (H+, Heat)

Caption: A potential degradation pathway under acidic conditions based on related compounds.

References

Technical Support Center: Scaling Up the Synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate in the production of several pharmaceuticals, including the ACE inhibitor Perindopril. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent and industrially viable method is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. This process typically utilizes a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or platinum on carbon (Pt/C), in a suitable solvent like acetic acid.[1][2][3][4] The reaction is favored for its relatively high yield and the ability to control the stereochemistry to produce the desired cis-fused diastereomer.[4]

Q2: What are the critical parameters to control during the hydrogenation process for a successful scale-up?

A2: Several parameters are crucial for a successful and safe scale-up of the hydrogenation reaction:

  • Temperature and Pressure: These parameters significantly influence the reaction rate and selectivity. Careful control is necessary to prevent side reactions and ensure complete conversion.[1][5] Hydrogenation of indoles can be exothermic, so efficient heat transfer is critical at a larger scale to avoid overheating, which can lead to side reactions and reduced product quality.[1][6]

  • Catalyst Selection and Loading: The choice of catalyst (e.g., PtO₂, Pt/C, Pd/C) and its loading are critical for reaction efficiency and cost-effectiveness on a larger scale.[1][7] Catalyst deactivation can be a significant issue, so proper handling and potential regeneration strategies are important considerations.[1]

  • Solvent: Acetic acid is a commonly used solvent.[3] For greener processes, water has also been explored as a solvent in the presence of an acid additive.[8][9]

  • Mixing and Mass Transfer: Efficient mixing is essential to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.[1][10] Inadequate mixing can lead to poor hydrogen availability at the catalyst surface, resulting in an incomplete reaction.[5]

Q3: What are the main stereoisomers that can be formed, and how can the desired (2S,3aR,7aS) isomer be selectively obtained?

A3: The hydrogenation of (S)-indoline-2-carboxylic acid can lead to the formation of two main diastereomers: the desired cis-fused this compound and the trans-fused (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid. The desired (2S,3aR,7aS) isomer is typically the major product.[4] The stereochemical outcome is influenced by the choice of catalyst, solvent, and reaction conditions.[11] Purification of the desired isomer is usually achieved through crystallization.[3]

Q4: What are the common impurities encountered in this synthesis?

A4: Besides stereoisomers, other potential impurities can include:

  • Unreacted Starting Material: Incomplete hydrogenation can leave residual (S)-indoline-2-carboxylic acid.

  • Partially Hydrogenated Intermediates: Depending on the reaction conditions, partially hydrogenated indole derivatives may be present.

  • Over-hydrogenation Products: While less common for this specific substrate, over-hydrogenation of other parts of the molecule could occur under harsh conditions.

  • N-acetyl impurity: If ethyl acetate is used as a solvent in subsequent steps, an N-acetyl impurity, N-acetyl (2S, 3aS, 7aS) octahydroindole-2-carboxylic acid, can form.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Inactive Catalyst: The catalyst may have been improperly handled or stored, leading to deactivation.- Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., used Pt/C). - Use a fresh batch of catalyst from a reliable supplier. - Consider a catalyst regeneration procedure if applicable.
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction.- Check the hydrogen supply and ensure the reactor is properly pressurized. - Gradually increase the hydrogen pressure within safe limits for the equipment.
Poor Mass Transfer: Inefficient mixing may be limiting the contact between hydrogen, substrate, and catalyst.- Increase the agitation speed to improve mixing. - Ensure the reactor design and stirrer are appropriate for solid-liquid-gas reactions.
Low Yield of Desired Product Incomplete Reaction: The reaction may not have been run for a sufficient amount of time.- Monitor the reaction progress using techniques like TLC or HPLC. - Extend the reaction time until the starting material is consumed.
Side Reactions: Undesirable side reactions, such as polymerization, may be occurring.- Optimize the reaction temperature; lower temperatures may reduce side reactions. - The use of an acid additive like p-toluenesulfonic acid in water can help prevent polymerization by solvating reactive intermediates.[8]
Formation of Stereoisomers: A significant amount of the undesired trans-isomer may be forming.- Optimize the choice of catalyst and solvent. - Adjust the reaction temperature and pressure, as these can influence stereoselectivity.
Product Purity Issues Presence of Starting Material: Incomplete reaction.- As mentioned above, extend the reaction time or optimize conditions for full conversion. - Purify the final product through recrystallization.
Presence of Stereoisomers: Inefficient separation of diastereomers.- Optimize the crystallization solvent and conditions (e.g., cooling rate) to selectively crystallize the desired isomer. - Multiple recrystallizations may be necessary.
Catalyst Fines in Product: Inefficient filtration of the catalyst.- Use a finer filter medium (e.g., Celite pad) for catalyst removal. - Ensure the filtration setup is properly assembled to prevent catalyst breakthrough.
Difficulty in Crystallization Impurities Inhibiting Crystallization: The presence of impurities can hinder crystal formation.- Analyze the crude product for impurities and perform a suitable work-up or purification step (e.g., charcoal treatment) before crystallization.
Inappropriate Solvent: The chosen crystallization solvent may not be optimal.- Screen different solvents or solvent mixtures for crystallization. Ethanol is a commonly used solvent for this compound.[3]
Supersaturation Issues: The solution may be too dilute or cooled too quickly.- Concentrate the solution to an appropriate level before cooling. - Employ a slower cooling rate to promote the growth of larger, purer crystals.

Experimental Protocols

Lab-Scale Synthesis (3 g)

This protocol is based on a literature procedure for the synthesis of this compound.[3]

Materials:

  • (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

  • Platinum(IV) oxide (PtO₂) (300 mg)

  • Glacial Acetic Acid (60 mL)

  • Ethanol (for crystallization)

  • Hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel, filter paper, Celite)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve (S)-indoline-2-carboxylic acid in glacial acetic acid.

  • Catalyst Addition: Carefully add the platinum(IV) oxide catalyst to the solution.

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus in a well-ventilated fume hood.

    • Purge the vessel with hydrogen gas to remove any air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar) and heat the mixture to 60 °C with vigorous stirring.[13]

    • Maintain the reaction under these conditions for approximately 24 hours. Monitor the reaction progress by TLC or HPLC if desired.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst with a small amount of acetic acid.

    • Combine the filtrate and the washings and concentrate to dryness using a rotary evaporator.

  • Crystallization:

    • Dissolve the resulting solid residue in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the white solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Pilot and Industrial Scale-Up Considerations

Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

  • Reactor Design: Industrial-scale reactors must have efficient systems for heat transfer (e.g., cooling jackets, internal coils) and mass transfer (e.g., appropriate agitator design, gas sparging system).[1][6][10]

  • Catalyst Handling and Recovery: At a larger scale, the cost of the catalyst becomes a significant factor. Efficient catalyst recovery and recycling are crucial. This may involve specialized filtration systems. The pyrophoric nature of some catalysts when dry necessitates careful handling procedures.

  • Process Automation and Control: Implementing automated systems to monitor and control temperature, pressure, and hydrogen flow is essential for safety and reproducibility at an industrial scale.

  • Safety: Hydrogen is highly flammable and forms explosive mixtures with air. Industrial-scale hydrogenations must be conducted in appropriately designed and rated equipment with robust safety protocols.

Data Presentation

The following tables provide a summary of typical quantitative data for the synthesis of this compound at different scales. The data for pilot and industrial scales are representative estimates based on scale-up principles.

Table 1: Reagent and Catalyst Quantities

ScaleStarting Material ((S)-indoline-2-carboxylic acid)Solvent (Acetic Acid)Catalyst (PtO₂)
Lab Scale 3.0 g60 mL300 mg
Pilot Scale 3.0 kg60 L300 g
Industrial Scale 300 kg6000 L30 kg

Table 2: Reaction Parameters and Yields

ScaleTemperaturePressureReaction TimeTypical Yield
Lab Scale 60 °C5 bar24 h85%[3]
Pilot Scale 60-70 °C5-10 bar24-36 h80-90%
Industrial Scale 60-80 °C5-15 bar24-48 h80-88%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification dissolve Dissolve (S)-indoline-2- carboxylic acid in Acetic Acid add_catalyst Add PtO2 Catalyst dissolve->add_catalyst hydrogenate Hydrogenate at 60°C and 5 bar H2 add_catalyst->hydrogenate filter_catalyst Filter to Remove Catalyst hydrogenate->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate crystallize Crystallize from Ethanol concentrate->crystallize isolate Isolate Pure Product crystallize->isolate

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Product Loss start Low Yield Observed check_reaction Check for Complete Reaction (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time incomplete->extend_time check_catalyst Check Catalyst Activity incomplete->check_catalyst check_h2 Check H2 Pressure incomplete->check_h2 check_side_reactions Analyze for Side Products complete->check_side_reactions optimize_crystallization Optimize Crystallization complete->optimize_crystallization

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Perindopril Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for removing impurities from perindopril intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of perindopril intermediates?

A1: During the synthesis of perindopril and its intermediates, several types of impurities can form. These primarily include:

  • Diastereomeric Impurities: Given that perindopril has five chiral centers, numerous stereoisomers can be generated if the synthesis is not stereospecific. One commonly cited diastereomeric impurity is referred to as "impurity-I".[1]

  • Reaction Byproducts: The coupling agents used in peptide bond formation can lead to byproducts. For instance, the use of dicyclohexylcarbodiimide (DCC) can result in the formation of dicyclohexylurea (DCU), which can be challenging to remove.[2]

  • Degradation Products: Perindopril and its intermediates can degrade under certain conditions. The main degradation pathways are hydrolysis of the ester group to form perindoprilat (Impurity B) and intramolecular cyclization to yield a diketopiperazine derivative (Impurity F).[3]

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and reagents in the crude product.

Q2: What are the primary analytical techniques used to identify and quantify impurities in perindopril intermediates?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of perindopril and its impurities.[4] Reversed-phase HPLC (RP-HPLC) with UV detection is a common method. For chiral separations to resolve diastereomers, specialized chiral stationary phases or chiral selectors in the mobile phase are employed. Ultra-High-Performance Liquid Chromatography (UPLC) can also be used for better peak resolution and shorter run times.

Q3: What are the general strategies for purifying crude perindopril intermediates?

A3: The primary purification strategies for perindopril intermediates include:

  • Crystallization: This is a highly effective method for purifying solid intermediates. The choice of solvent is critical for obtaining high purity and yield. For example, intermediates like the p-nitrobenzyl ester of perindopril have been successfully crystallized from solvents such as diisopropyl ether.[5]

  • Salt Formation: Forming a salt of the perindopril intermediate with a specific amine can facilitate purification. For instance, forming a dicyclohexylamine salt of perindopril can selectively precipitate the desired diastereomer, thereby reducing the levels of unwanted stereoisomers.[1]

  • Chromatography: Column chromatography is another powerful technique for separating closely related impurities from the desired intermediate.

  • Extraction: Liquid-liquid extraction at a specific pH can be used to remove certain impurities.

Troubleshooting Guides

This section addresses common issues encountered during the purification of perindopril intermediates.

Low Yield After Crystallization
Possible Cause Suggested Solution
Sub-optimal Solvent System The chosen solvent may be too good, leading to high solubility of the product and therefore low recovery. Experiment with different solvent systems or solvent mixtures to find conditions where the intermediate has high solubility at elevated temperatures and low solubility at room temperature or below.
Precipitation is Too Rapid Rapid cooling can lead to the formation of small crystals that trap impurities and are difficult to filter. Allow the solution to cool slowly to promote the growth of larger, purer crystals.
Product Loss During Filtration and Washing The product may be partially soluble in the washing solvent. Use a minimal amount of a cold solvent in which the product has very low solubility for washing the crystals.
Persistent Impurities After Purification
Problem Possible Cause(s) Suggested Solution(s)
Co-crystallization of Impurity The impurity may have a similar structure and solubility profile to the desired intermediate, leading to its incorporation into the crystal lattice.- Try a different crystallization solvent or a multi-solvent system. - Consider converting the intermediate to a salt to alter its crystallization properties. - If the impurity is a diastereomer, selective salt formation with a chiral amine can be effective.[1]
Incomplete Removal of Reaction Byproducts (e.g., DCU) Byproducts like dicyclohexylurea (DCU) can be difficult to remove by simple crystallization.- Perform a filtration step before crystallization to remove insoluble byproducts. - Wash the crude product with a solvent in which the byproduct is soluble but the desired intermediate is not.
Degradation During Purification The intermediate may be degrading during prolonged heating or exposure to acidic/basic conditions during purification.- Minimize the time the solution is heated during recrystallization. - Use neutral pH conditions where possible.

Quantitative Data on Impurity Removal

The following table summarizes examples of impurity reduction achieved through specific purification techniques for perindopril and its intermediates.

Intermediate/Product Purification Method Impurity Initial Purity/Impurity Level Final Purity/Impurity Level Yield Reference
(2S,3aS,7aS)-1-{2-[1-ethoxycarbonyl-(S)-butylamino]-(S)-propionyl}-octahydroindole-2-carboxylic acid p-nitrobenzylic esterCrystallization from diisopropyl etherNot specifiedNot specified>98% (HPLC)80%[5]
PerindoprilFormation of dicyclohexylamine salt in acetonitrileDiastereomeric Impurity ("impurity-I")0.16%0.04%Not specified[1]

Experimental Protocols

Protocol 1: Purification of (2S,3aS,7aS)-1-{2-[1-ethoxycarbonyl-(S)-butylamino]-(S)-propionyl}-octahydroindole-2-carboxylic acid p-nitrobenzylic ester by Crystallization

This protocol is based on a patented procedure for the purification of a key perindopril intermediate.[5]

Objective: To purify the crude p-nitrobenzyl ester intermediate by crystallization.

Materials:

  • Crude (2S,3aS,7aS)-1-{2-[1-ethoxycarbonyl-(S)-butylamino]-(S)-propionyl}-octahydroindole-2-carboxylic acid p-nitrobenzylic ester

  • Diisopropyl ether

  • n-Heptane

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the crude intermediate in diisopropyl ether.

  • Add n-heptane to the solution.

  • Heat the mixture to 50°C with stirring until a clear solution is obtained.

  • Cool the solution gently to room temperature.

  • Continue stirring at 0-5°C for 2 hours to allow for complete crystallization.

  • Filter the crystalline product.

  • Wash the crystals with cold heptane.

  • Dry the purified product under vacuum at 50°C.

Expected Outcome: A crystalline solid with a purity of >98% (as determined by HPLC) and a yield of approximately 80%.[5]

Protocol 2: HPLC Analysis of Perindopril Intermediate Purity

This protocol provides a general method for the analysis of perindopril intermediates, based on typical HPLC conditions reported in the literature.[4][6][7]

Objective: To determine the purity of a perindopril intermediate and quantify impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile. The exact ratio will need to be optimized for the specific intermediate. A common starting point is a 63:37 (v/v) ratio of buffer to acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Column Temperature: 40-50°C.[4]

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the perindopril intermediate sample in the mobile phase to a known concentration.

  • Standard Preparation: Prepare standard solutions of the pure intermediate and any available impurity reference standards at known concentrations.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Visualizations

impurity_removal_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification cluster_final_product Final Product Crude_Intermediate Crude Perindopril Intermediate HPLC_Analysis HPLC Purity Check Crude_Intermediate->HPLC_Analysis Sample Purification_Step Purification (Crystallization/Chromatography/Salt Formation) HPLC_Analysis->Purification_Step Purity < Specification Meets_Spec Meets Specification? HPLC_Analysis->Meets_Spec Purity ≥ Specification Purification_Step->HPLC_Analysis Re-analyze Pure_Intermediate Purified Intermediate Meets_Spec->Purification_Step No Meets_Spec->Pure_Intermediate Yes

Caption: Workflow for the purification and analysis of a perindopril intermediate.

troubleshooting_low_yield start Low Yield After Crystallization check_solubility Check Solubility Is the product highly soluble in the mother liquor? start->check_solubility check_cooling Check Cooling Rate Was the solution cooled rapidly? start->check_cooling check_washing Check Washing Step Is the product soluble in the wash solvent? start->check_washing solution_solubility Solution: Change solvent system or use an anti-solvent. check_solubility->solution_solubility Yes solution_cooling Solution: Implement a slower, controlled cooling profile. check_cooling->solution_cooling Yes solution_washing Solution: Use a minimal amount of cold, non-solubilizing wash solvent. check_washing->solution_washing Yes

Caption: Troubleshooting logic for low yield during crystallization of a perindopril intermediate.

References

catalyst selection for the stereoselective synthesis of octahydroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of octahydroindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the stereoselective synthesis of octahydroindole-2-carboxylic acid via hydrogenation?

A1: The most frequently employed catalysts for the hydrogenation of precursors like (S)-indoline-2-carboxylic acid are platinum and palladium-based catalysts. Platinum(IV) oxide (PtO₂, Adam's catalyst) and palladium on carbon (Pd/C) are the most common choices. Rhodium on carbon (Rh/C) has also been utilized in the hydrogenation of related N-heterocycles.

Q2: What is the expected diastereoselectivity when hydrogenating (S)-indoline-2-carboxylic acid?

A2: The hydrogenation of (S)-indoline-2-carboxylic acid typically results in a mixture of diastereomers. When using platinum oxide (PtO₂) as a catalyst, a diastereomeric ratio of approximately 90:10 of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid to its (2S,3aR,7aR) epimer can be anticipated.[1] The desired (2S,3aS,7aS) isomer can subsequently be isolated and purified.[1]

Q3: Why is an acid additive often used in the hydrogenation of indole derivatives?

A3: An acid additive is crucial for activating the indole ring towards hydrogenation. It protonates the most nucleophilic C-3 position of the indole, disrupting the aromaticity of the heterocyclic ring and forming a more reactive iminium ion.[2] This intermediate is then more readily hydrogenated.[2] Without an acid additive, little to no product formation is typically observed under standard heterogeneous hydrogenation conditions.[2]

Q4: How can I purify the desired stereoisomer from the reaction mixture?

A4: Crystallization is a common and effective method for separating the desired diastereomer. For instance, the (2S,3aS,7aS) isomer can be purified by crystallization from ethanol.[1][3] In some instances, selective condensation reactions can be employed to separate epimers.[3]

Q5: How can I confirm the stereochemical purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the stereochemical purity of octahydro-1H-indole-2-carboxylic acid.[4] Chiral stationary phases can be used to separate enantiomers, while reverse-phase columns can often separate diastereomers.[4]

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Recommended Solution
Inactive Catalyst Ensure the catalyst has been stored properly and is not expired. If necessary, use a fresh batch of catalyst. For platinum oxide, pre-reduction to platinum black may be necessary for full activity.
Catalyst Poisoning The starting material or solvent may contain impurities that poison the catalyst, such as sulfur or nitrogen-containing compounds.[5][6] Purify the starting material and use high-purity solvents. The hydrogenated product, a secondary amine, can also act as a poison; the use of an acidic solvent like acetic acid can mitigate this by protonating the amine.[7]
Insufficient Hydrogen Pressure or Temperature Ensure the hydrogenation apparatus is properly sealed and maintaining the target pressure. Increase the hydrogen pressure and/or reaction temperature within the limits of the experimental protocol.[8]
Poor Catalyst-Substrate Contact Ensure vigorous stirring to keep the heterogeneous catalyst suspended in the reaction mixture.
Issue 2: Poor Diastereoselectivity
Potential Cause Recommended Solution
Incorrect Catalyst Choice The choice of catalyst significantly influences stereoselectivity. For the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid, PtO₂ is known to give good diastereoselectivity.[3] Other catalysts may favor different stereoisomers.
Reaction Temperature Too High Higher temperatures can sometimes lead to reduced stereoselectivity. Try running the reaction at a lower temperature, although this may require a longer reaction time.
Solvent Effects The solvent can influence the conformation of the substrate at the catalyst surface. Acetic acid is a common solvent for this reaction.[3] Experimenting with other protic or aprotic solvents could be explored, but may require significant optimization.
Epimerization Prolonged reaction times or harsh work-up conditions could potentially lead to epimerization at the C-2 position. Analyze the diastereomeric ratio at different time points to monitor the reaction progress.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of (S)-Indoline-2-carboxylic Acid

CatalystSolventTemperature (°C)Pressure (H₂)Diastereomeric Ratio ((2S,3aS,7aS):(2S,3aR,7aR))Yield (%)
PtO₂Acetic Acid60Atmospheric~90:1085
Pd/CAcetic Acid25-60Not SpecifiedData not readily availableNot Specified
Rh/CVariousVariousVariousData not readily availableNot Specified
Ru-NHCHexaneRT then 100100 bar87:1310

Note: Data for Pd/C, Rh/C, and Ru-NHC catalysts in the direct, stereoselective synthesis of octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid is not as well-documented in the provided search results as for PtO₂. The Ru-NHC catalyst was used for a protected indole.[9]

Experimental Protocols

Key Experiment: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via Catalytic Hydrogenation

This protocol is based on the hydrogenation of (S)-indoline-2-carboxylic acid using Platinum(IV) oxide (PtO₂).[3]

Materials:

  • (S)-indoline-2-carboxylic acid

  • Glacial acetic acid

  • Platinum(IV) oxide (PtO₂)

  • Ethanol

  • High-purity hydrogen gas

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve (S)-indoline-2-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ (typically 10% by weight of the substrate) to the solution under an inert atmosphere if possible.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure and heat the mixture to 60°C with efficient stirring.

  • Reaction Monitoring: Maintain the reaction under a hydrogen atmosphere for approximately 24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetic acid under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Workup & Purification start Dissolve (S)-indoline-2-carboxylic acid in glacial acetic acid add_catalyst Add PtO₂ catalyst start->add_catalyst hydrogenate Pressurize with H₂ Heat to 60°C Stir for 24h add_catalyst->hydrogenate filter Filter to remove catalyst hydrogenate->filter evaporate Evaporate solvent filter->evaporate crystallize Recrystallize from ethanol evaporate->crystallize product Pure (2S,3aS,7aS)-octahydroindole- 2-carboxylic acid crystallize->product

Caption: Experimental workflow for the synthesis of octahydroindole-2-carboxylic acid.

troubleshooting_workflow decision decision issue issue start Reaction Complete check_conversion Check Conversion (TLC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 95% good_conversion Good Conversion check_conversion->good_conversion > 95% check_catalyst Check Catalyst Activity & Purity of Reagents low_conversion->check_catalyst optimize_conditions Increase Temp/Pressure check_catalyst->optimize_conditions check_diastereoselectivity Check Diastereoselectivity (HPLC) good_conversion->check_diastereoselectivity poor_selectivity Poor Selectivity check_diastereoselectivity->poor_selectivity < 90:10 product_ok Proceed to Purification check_diastereoselectivity->product_ok > 90:10 verify_catalyst Verify Catalyst Choice (PtO₂ recommended) poor_selectivity->verify_catalyst lower_temp Lower Reaction Temperature verify_catalyst->lower_temp

Caption: Troubleshooting workflow for stereoselective hydrogenation.

References

Validation & Comparative

comparative analysis of different synthetic routes to (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Intermediate

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a crucial chiral building block in the synthesis of several pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitors Perindopril and Trandolapril. The specific stereochemistry of this bicyclic proline analog is paramount to the biological activity of these drugs. Consequently, various synthetic strategies have been developed to produce this intermediate with high purity and yield. This guide provides a comparative analysis of prominent synthetic routes, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialKey Reagents & ConditionsYield (%)Purity/StereoselectivityReference
Route 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid (Method A) (S)-Indoline-2-carboxylic acidH₂, PtO₂, Acetic Acid, 60°C, 24h85%Diastereomeric ratio of ~90:10 (cis:trans), pure (2S,3aR,7aS) isomer obtained after crystallization.[1][1]
Route 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid (Method B) (S)-Indoline-2-carboxylic acidH₂, 10% Pt/C, Acetic Acid, Room Temperature, 5 bar, until H₂ absorption ceases87%99% enantiomeric purity[2]
Route 2: Multi-step Synthesis from 1-(1-cyclohexen-1-yl)-pyrrolidine 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-chloro-L-serine methyl ester1. DMF, Room Temp, 24h; 2. Boiling HCl; 3. H₂, Pd/C, Acetic Acid, 0.1-5 MPaIntermediate (IV) yield: 81.5%. Overall yield for the final product is not explicitly stated.High yield claimed.[3]
Route 3: Catalytic Hydrogenation of an Imine-Acid Salt Imine-acid saltH₂, Pt or Pd catalystResults in a racemic mixture of two major diastereoisomers.[4][5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid (Method A)

This widely used method offers a direct approach to the desired cis-fused diastereomer.[1]

Procedure:

  • A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is placed in a hydrogenation vessel.

  • Platinum(IV) oxide (PtO₂, 300 mg) is added to the solution.

  • The mixture is hydrogenated at 60°C for 24 hours.

  • After cooling, the catalyst is removed by filtration and washed with acetic acid.

  • The solvent is evaporated to dryness.

  • The resulting residue is crystallized from ethanol to yield pure this compound as a white solid (2.64 g, 15.60 mmol).

Route 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid (Method B)

This variation of the catalytic hydrogenation utilizes a different catalyst and milder conditions.[2]

Procedure:

  • A precursor compound (200 g) is dissolved in acetic acid.

  • 10% Platinum on carbon (Pt/C) catalyst (5 g) is added to the hydrogenator.

  • The hydrogenation is carried out at room temperature under a hydrogen pressure of 5 bar until the theoretical amount of hydrogen is absorbed.

  • Upon completion, the catalyst is removed by filtration.

  • The reaction solution is cooled to 0-5°C to induce crystallization of the product.

  • The solid product is collected by filtration, washed with a suitable solvent, and dried to a constant weight.

Route 2: Multi-step Synthesis from 1-(1-cyclohexen-1-yl)-pyrrolidine

This route involves the formation of a key intermediate followed by cyclization and hydrogenation.[3][6]

Procedure:

  • Formation of Intermediate (IV): 215.4 g of 3-chloro-L-serine methyl ester and 222 g of 1-(1-cyclohexen-1-yl)-pyrrolidine are dissolved in 1200 mL of dimethylformamide (DMF) and stirred at room temperature for 24 hours. The solvent is removed under vacuum, a small amount of distilled water is added, and the pH is adjusted to 2 with 37% hydrochloric acid. The product is extracted with ethyl acetate, and the organic phase is dried and concentrated to yield the intermediate compound (IV) as a weak yellow liquid (254 g, 81.5% yield).[3]

  • Cyclization: The intermediate (IV) is cyclized in a boiling hydrochloric acid solution.[3][6]

  • Hydrogenation: The cyclized compound is concentrated and then hydrogenated in glacial acetic acid using a Palladium on carbon (Pd/C) catalyst under a hydrogen pressure of 0.1–5 MPa.[3][6]

  • Purification: The final product is obtained by filtering the catalyst, concentrating the solution, and recrystallizing the residue.[3][6]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

Catalytic_Hydrogenation_Workflow start (S)-Indoline-2-carboxylic Acid hydrogenation Catalytic Hydrogenation (H₂, PtO₂ or Pt/C in Acetic Acid) start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation crystallization Crystallization (Ethanol) evaporation->crystallization end (2S,3aR,7aS)-octahydro-1H- indole-2-carboxylic acid crystallization->end

Caption: Workflow for the Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid.

Multi_step_Synthesis_Workflow start1 1-(1-cyclohexen-1-yl)-pyrrolidine reaction1 Reaction in Polar Solvent start1->reaction1 start2 3-halo-L-serine derivative start2->reaction1 intermediate Intermediate (IV) reaction1->intermediate cyclization Cyclization (Boiling HCl) intermediate->cyclization hydrogenation Catalytic Hydrogenation (H₂, Pd/C in Acetic Acid) cyclization->hydrogenation purification Purification hydrogenation->purification end (2S,3aR,7aS)-octahydro-1H- indole-2-carboxylic acid purification->end

References

A Researcher's Guide to Determining the Enantiomeric Purity of Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules like octahydroindole-2-carboxylic acid is critical. This bicyclic amino acid is a key intermediate in the synthesis of several pharmaceuticals, making the precise quantification of its stereoisomers a crucial aspect of quality control and regulatory compliance. This guide provides a comparative overview of analytical methods for determining the enantiomeric purity of octahydroindole-2-carboxylic acid, complete with experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of octahydroindole-2-carboxylic acid depends on several factors, including the required sensitivity, the presence of other isomers, and the available instrumentation. The following table summarizes the performance of various techniques.

ParameterHPLC with Refractive Index Detection (RID)Chiral HPLC with UV Detection (with Derivatization)NMR with Chiral Derivatizing Agent (CDA)Chiral Gas Chromatography (GC-MS)
Principle Separation of all stereoisomers on a reverse-phase column with detection based on changes in the refractive index of the eluent.Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a chiral stationary phase and UV detection.Formation of diastereomeric complexes with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum.Derivatization to volatile compounds, followed by separation of enantiomers on a chiral capillary column and mass spectrometric detection.
Linearity (Correlation Coefficient) > 0.999[1][2][3][4]Typically > 0.99Not directly applicable; signal intensity is proportional to concentration.Typically > 0.99
Recovery 93.9% - 107.9%[1][2][3][4]Typically 95% - 105%Not applicableTypically 90% - 110%
Limit of Detection (LOD) ~0.006 mg/mL[1][2][3][4]Dependent on derivatizing agent and detector; can be in the fmol range with fluorescent agents.[4]In the micromolar to millimolar range.In the picogram to nanogram range.
Limit of Quantification (LOQ) 0.022 - 0.024 mg/mL[1][2][3][4]Dependent on derivatizing agent and detector.In the micromolar to millimolar range.In the picogram to nanogram range.
Specificity Separates all four pairs of enantiomers (diastereomers).[1][2]High for the target enantiomers.Can be highly specific depending on the CDA.High, especially with mass spectrometric detection.
Throughput ModerateLower due to derivatization step.LowHigh
Advantages No derivatization required; universal detection for non-chromophoric compounds.[1][2]High sensitivity with appropriate derivatizing agents.Provides structural information; no chromatographic separation needed.High resolution and sensitivity.
Disadvantages Lower sensitivity compared to UV detection; not suitable for gradient elution.Derivatization can be time-consuming and may introduce errors.Lower sensitivity; requires higher sample concentrations.Requires derivatization to ensure volatility.

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the simultaneous quantification of all stereoisomers of octahydroindole-2-carboxylic acid.

Instrumentation:

  • HPLC system with a refractive index detector (e.g., Agilent 1100 series).

  • Inertsil ODS-4 column (250 mm x 4.6 mm, 5 µm).

Reagents:

  • Potassium dihydrogen phosphate (anhydrous).

  • Ortho-phosphoric acid.

  • HPLC grade water.

  • (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its other three diastereomers for standard preparation.

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with dilute ortho-phosphoric acid.

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of each stereoisomer (e.g., 2.5 mg/mL) in the mobile phase.

    • Prepare a mixed standard solution containing all stereoisomers at the desired concentration.

    • Prepare the sample solution by dissolving the test substance in the mobile phase to a final concentration of approximately 5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index Detector.

  • Analysis: Inject the standard and sample solutions and integrate the peak areas for each isomer. Calculate the enantiomeric purity based on the relative peak areas.

Workflow Diagram:

HPLC_RID_Workflow prep Sample & Standard Preparation hplc HPLC System (Inertsil ODS-4 Column) prep->hplc detection Refractive Index Detector hplc->detection analysis Data Analysis (Peak Integration) detection->analysis

Caption: Workflow for enantiomeric purity determination by HPLC-RID.

Chiral High-Performance Liquid Chromatography with Pre-column Derivatization

This method offers high sensitivity and selectivity for the enantiomers of interest.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector.

  • Ultron ES-OVM chiral column (150 mm x 4.6 mm, 5 µm).

Reagents:

  • Phenyl isothiocyanate (PITC) - derivatizing agent.

  • Triethylamine.

  • Acetonitrile (HPLC grade).

  • Ammonium acetate buffer.

Procedure:

  • Derivatization:

    • Dissolve a known amount of the octahydroindole-2-carboxylic acid sample in a mixture of acetonitrile and triethylamine.

    • Add PITC and allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 60 minutes) to form the phenylthiocarbamoyl (PTC) derivatives.

    • Quench the reaction and dilute the mixture to the final concentration with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the derivatized sample and standards. The diastereomeric derivatives will be separated on the chiral column. Calculate the enantiomeric purity based on the peak areas of the corresponding diastereomers.

Workflow Diagram:

Chiral_HPLC_Workflow sample Sample derivatization Derivatization (with PITC) sample->derivatization hplc Chiral HPLC (Ultron ES-OVM) derivatization->hplc detection UV Detector hplc->detection analysis Data Analysis detection->analysis

Caption: Workflow for chiral HPLC with pre-column derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR provides a powerful tool for the direct observation of diastereomeric complexes.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., CDCl3).

  • Chiral Derivatizing Agent (CDA), for example, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or a phosphorus-based CDA.

  • Coupling agent (e.g., DCC or EDC) if forming a covalent bond with the CDA.

Procedure:

  • Sample Preparation:

    • Dissolve a precise amount of the octahydroindole-2-carboxylic acid sample in the deuterated solvent in an NMR tube.

    • Add the chiral derivatizing agent. In the case of a chiral solvating agent, it is added directly. For covalent derivatization, a coupling agent is also added, and the reaction is allowed to complete.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) or another relevant nucleus (e.g., ³¹P for phosphorus-based CDAs) NMR spectrum.

  • Analysis:

    • Identify the signals corresponding to the diastereomeric complexes. The chemical shifts of specific protons or other nuclei will be different for the two diastereomers.

    • Integrate the distinct signals for each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio.

Logical Relationship Diagram:

NMR_CDA_Logic cluster_sample Sample in NMR Tube Enantiomers Mixture of Enantiomers Diastereomers Formation of Diastereomeric Complexes Enantiomers->Diastereomers CDA Chiral Derivatizing Agent (CDA) CDA->Diastereomers NMR NMR Analysis Diastereomers->NMR Result Distinct Signals & Enantiomeric Ratio NMR->Result

Caption: Logical steps for enantiomeric purity determination by NMR with a CDA.

References

A Researcher's Guide to Chiral Resolution: Comparing the Efficacy of Common Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in producing stereochemically pure compounds. This guide offers an objective comparison of common chiral resolving agents, supported by experimental data, to facilitate the selection of the most effective agent for a given racemic mixture.

The primary method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties like solubility, can then be separated through methods such as fractional crystallization.[1][2] The success of this separation is highly dependent on the choice of resolving agent, the solvent, and the temperature.[3] The efficacy of a resolution is typically assessed by the yield and the enantiomeric excess (ee) of the desired enantiomer.[2]

Performance Comparison of Chiral Resolving Agents

The selection of an appropriate resolving agent is often an empirical process.[1] Below is a summary of experimental data for the resolution of various racemic compounds using different classes of resolving agents.

Resolving Agent ClassSpecific AgentRacemic CompoundSolventEnantiomeric Excess (ee)YieldReference
Tartaric Acid & Derivatives d-Tartaric AcidAmphetamineNot SpecifiedNot SpecifiedNot Specified[2]
O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)N-MethylamphetamineNot Specified82.5%Not Specified[4]
O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)N-MethylamphetamineNot Specified57.9%Not Specified[4]
(+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)DL-LeucineNot Specified91.20% (D-enantiomer)Not Specified[5]
Amino Acids L-ProlineMandelic AcidEthanolNot SpecifiedNot Specified[6][7][8]
(-)-ProlinePhenylsuccinic AcidNot SpecifiedHighHigh[9]
Alkaloids Cinchona Alkaloids3-Phenyl-2-oxetanoneNot Specified41%Not Specified[10]
Chiral Amines (R)-(+)-1-PhenylethylamineRacemic Acids (General)Not SpecifiedHigh PurityNot Specified[11]

General Workflow of Chiral Resolution

The process of chiral resolution via diastereomeric salt formation follows a well-established workflow. The key steps involve the formation of diastereomeric salts, their separation based on solubility differences, and the subsequent liberation of the desired enantiomer.

G cluster_workflow Chiral Resolution Workflow Racemic_Mixture Racemic Mixture (+/-)-Compound Diastereomeric_Salts Formation of Diastereomeric Salts (+/-)-Compound-(+)-Agent Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (+)-Agent Resolving_Agent->Diastereomeric_Salts Separation Fractional Crystallization (Separation based on solubility) Diastereomeric_Salts->Separation Less_Soluble_Salt Less Soluble Diastereomeric Salt (+)-Compound-(+)-Agent Separation->Less_Soluble_Salt Solid More_Soluble_Salt More Soluble Diastereomeric Salt (-)-Compound-(+)-Agent (in solution) Separation->More_Soluble_Salt Mother Liquor Liberation_1 Liberation of Enantiomer 1 (e.g., acidification/basification) Less_Soluble_Salt->Liberation_1 Liberation_2 Liberation of Enantiomer 2 (e.g., acidification/basification) More_Soluble_Salt->Liberation_2 Pure_Enantiomer_1 Pure Enantiomer 1 (+)-Compound Liberation_1->Pure_Enantiomer_1 Recovered_Agent_1 Recovered Resolving Agent (+)-Agent Liberation_1->Recovered_Agent_1 Pure_Enantiomer_2 Pure Enantiomer 2 (-)-Compound Liberation_2->Pure_Enantiomer_2 Recovered_Agent_2 Recovered Resolving Agent (+)-Agent Liberation_2->Recovered_Agent_2

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Detailed Experimental Protocols

The following are representative protocols for the chiral resolution of racemic compounds using specific resolving agents, based on information from published studies.

Resolution of Racemic Amphetamine with d-Tartaric Acid[2]
  • Salt Formation: Dissolve 270 grams of racemic amphetamine base in a suitable solvent. In a separate container, dissolve 150 grams of d-tartaric acid in an appropriate solvent.

  • Crystallization: Mix the two solutions to form the neutral salt of dl-amphetamine d-tartrate. Allow the mixture to stand, which facilitates the fractional crystallization of the l-amphetamine d-tartrate.

  • Isolation: Separate the crystalline material, which is enriched in the l-amphetamine d-tartrate, by filtration.

  • Liberation: The separated diastereomer can then be treated with a base to regenerate the l-amphetamine and the tartaric acid resolving agent.

Resolution of DL-Leucine with (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)[5]
  • Diastereomeric Salt Synthesis: Diastereomeric salts of D-Leucine:D-DTTA (D-D) and L-Leucine:D-DTTA (L-D) are synthesized by liquid-assisted grinding.

  • Crystallization: Based on the lower solubility of the D-D diastereomer, a multi-stage crystallization process is employed to selectively crystallize the D-D salt.

  • Isolation and Analysis: The crystallized D-D salt is isolated, and the enantiomeric excess is determined. The L-D salt remains in the mother liquor. The study reports achieving an ee of 91.20% for the D-D salt and -73.32% for the L-D salt after the multi-stage process.

Concluding Remarks

The choice of a chiral resolving agent is a critical parameter in the successful separation of enantiomers. Tartaric acid and its derivatives are highly effective and versatile for a range of racemic compounds.[2] Amino acids like L-proline offer unique capabilities, such as stoichiometry-controlled resolution, where a single enantiomer of the resolving agent can be used to resolve both enantiomers of a racemic mixture by varying the ratio of the components.[6][7] Cinchona alkaloids and chiral amines also represent important classes of resolving agents with broad applicability.[10][11] The optimal resolving agent for any given racemic compound must be determined experimentally, taking into account factors such as the chemical nature of the compound, solvent effects, and crystallization kinetics.

References

A Comparative Guide to the Spectroscopic Properties of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key chiral building block in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. Due to the limited availability of public spectroscopic data for this specific stereoisomer, this guide presents data for the closely related (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, a precursor to the ACE inhibitor Perindopril, and the commercially available alternative, Indole-2-carboxylic acid. This comparative approach offers valuable insights for the characterization and quality control of these important pharmaceutical intermediates.

Octahydro-1H-indole-2-carboxylic acid possesses three chiral centers, leading to eight possible stereoisomers.[1] The precise stereochemistry is crucial for the biological activity of the final drug products, making accurate spectroscopic identification essential.[1]

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and Indole-2-carboxylic acid.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid[2]D₂O1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)
Indole-2-carboxylic acid[3]DMSO-d₆7.081, 7.139, 7.261, 7.480, 7.669, 11.8, 13.0

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid[2]D₂O20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42
Indole-2-carboxylic acid[4]Not Specified107.9, 112.5, 120.5, 122.2, 124.6, 127.8, 137.4, 163.5

Table 3: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (Calculated)[M+H]⁺ (Found)
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid[2]ESI170.1176170.1174
Indole-2-carboxylic acid[5]Not Specified162.055Not Specified

Table 4: IR Spectroscopic Data

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid[2]KBr3600–2200, 1623
(2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride[2]KBr3507, 3200–2300, 1732, 1578
Indole-2-carboxylic acid[6]Not SpecifiedNot Specified

Experimental Protocols

Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid [2]

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (300 mg). After 24 hours, the catalyst is filtered off and washed with acetic acid. The solvent is then evaporated to dryness, and the resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.

Diagrams

The following diagrams illustrate the chemical structures and a general experimental workflow for spectroscopic analysis.

G Chemical Structures cluster_0 This compound cluster_1 Indole-2-carboxylic acid a b

Caption: Molecular structures of the target compound and its alternative.

G General Experimental Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, or preparation of KBr pellet for IR) B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (e.g., ESI-MS) A->D E IR Spectroscopy A->E F Data Analysis and Structure Elucidation B->F C->F D->F E->F

Caption: A generalized workflow for obtaining and analyzing spectroscopic data.

References

A Comparative Guide to Octahydro-1H-indole-2-carboxylic Acid and its Analogs in ACE Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of octahydro-1H-indole-2-carboxylic acid and its structural analogs as key building blocks in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance and potential in drug discovery and development.

Introduction

Octahydro-1H-indole-2-carboxylic acid is a crucial bicyclic amino acid analog, recognized for its role as a key starting material in the synthesis of potent ACE inhibitors such as Perindopril and Trandolapril.[1][2] The specific stereochemistry of this molecule, particularly the (2S,3aS,7aS) isomer, is critical for the therapeutic efficacy of the final active pharmaceutical ingredient.[2] A primary analytical challenge in the quality control of octahydro-1H-indole-2-carboxylic acid is its non-chromophoric nature, which necessitates the use of specialized analytical techniques like High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for accurate quantification and purity assessment.[1][2]

The exploration of structural analogs of octahydro-1H-indole-2-carboxylic acid offers a promising avenue for the development of novel ACE inhibitors with potentially improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative analysis of octahydro-1H-indole-2-carboxylic acid and two of its key analogs: octahydroisoindole-1-carboxylic acid and octahydro-3-oxoisoindole-1-carboxylic acid.

Certificate of Analysis: Typical Specifications

The quality of octahydro-1H-indole-2-carboxylic acid is paramount for its use in pharmaceutical synthesis. A typical Certificate of Analysis (CoA) for the (2S,3aS,7aS) stereoisomer includes the following specifications:

ParameterSpecification
Appearance White to off-white solid
Purity (by HPLC) ≥ 98%[3]
Melting Point 259-260 °C[3]
Optical Rotation [a]D^25 = -47 ± 2º (c=1 in MeOH)[3]
Molecular Formula C₉H₁₅NO₂[3]
Molecular Weight 169.22 g/mol [3]

Comparative Performance of Bicyclic Amino Acid Analogs in ACE Inhibition

Research into the structure-activity relationships of ACE inhibitors has revealed that replacing the proline moiety with other saturated bicyclic amino acids can yield compounds with comparable or enhanced potency. The following table summarizes the in vitro ACE inhibitory activity (IC50) of ACE inhibitors derived from octahydro-1H-indole-2-carboxylic acid and its analogs.

Bicyclic Amino Acid CoreACE Inhibitor DerivativeIn Vitro ACE IC50 (nM)
Octahydro-1H-indole-2-carboxylic acidIndolaprilData not explicitly found in searches
Octahydroisoindole-1-carboxylic acidDerivativeEquipotent to Captopril and Enalapril
Octahydro-3-oxoisoindole-1-carboxylic acidDerivativeEquipotent to Captopril and Enalapril

While the primary literature states that these analogs are equipotent to established ACE inhibitors like Captopril and Enalapril, specific numerical IC50 values were not available in the searched resources. Further investigation of the full-text articles is recommended to obtain this precise data.

Experimental Protocols

Accurate determination of the purity of the starting materials and the inhibitory activity of the final compounds is critical. Below are detailed protocols for these key experiments.

Protocol 1: Purity Determination of Octahydro-1H-indole-2-carboxylic Acid by HPLC-RID

This method is suitable for the quantitative analysis of the non-chromophoric octahydro-1H-indole-2-carboxylic acid and its isomers.[1][2]

1. Materials and Reagents:

  • Octahydro-1H-indole-2-carboxylic acid standard and sample

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ortho-phosphoric acid

  • HPLC grade water

  • Acetonitrile (if required for sample preparation)

  • 0.45 µm membrane filter

2. Chromatographic Conditions:

  • Column: Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm)[2]

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0)[2]

  • Flow Rate: 1.5 mL/min[2]

  • Column Temperature: 35°C[2]

  • Detector: Refractive Index Detector (RID)[2]

3. Procedure:

  • Mobile Phase Preparation: Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 10 mM solution. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas before use.[1][2]

  • Standard and Sample Preparation: Accurately weigh and dissolve the octahydro-1H-indole-2-carboxylic acid standard and sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component with the total peak area. Isomers can be quantified using a validated method with corresponding reference standards.[2]

Protocol 2: In Vitro ACE Inhibition Assay using Hippuryl-Histidyl-Leucine (HHL)

This spectrophotometric assay is a common method to determine the in vitro inhibitory activity of ACE inhibitors.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Assay Buffer: 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl

  • Test compounds (ACE inhibitors) dissolved in a suitable solvent (e.g., water, DMSO)

  • 1 M HCl to stop the reaction

  • Ethyl acetate for extraction

  • UV-Vis spectrophotometer or microplate reader

2. Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, add the assay buffer, the test compound solution (at various concentrations), and the ACE solution.

  • Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the HHL substrate solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Extraction: Add ethyl acetate to the mixture and vortex to extract the hippuric acid (the product of the enzymatic reaction).

  • Quantification: Centrifuge the mixture to separate the layers. Transfer the upper ethyl acetate layer to a new tube, evaporate the solvent, and redissolve the hippuric acid in a suitable buffer or water.

  • Measurement: Measure the absorbance of the hippuric acid at 228 nm.

  • Calculation: Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for Perindopril, highlighting the crucial role of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product Indoline-2-carboxylic acid Indoline-2-carboxylic acid Octahydro-1H-indole-2-carboxylic acid Octahydro-1H-indole-2-carboxylic acid Indoline-2-carboxylic acid->Octahydro-1H-indole-2-carboxylic acid Catalytic Hydrogenation N-[(S)-1-Carboxybutyl]-(S)-alanine ethyl ester N-[(S)-1-Carboxybutyl]-(S)-alanine ethyl ester Perindopril Perindopril N-[(S)-1-Carboxybutyl]-(S)-alanine ethyl ester->Perindopril Octahydro-1H-indole-2-carboxylic acid->Perindopril Coupling

Caption: Synthetic pathway of Perindopril.

Conclusion

Octahydro-1H-indole-2-carboxylic acid remains a cornerstone in the synthesis of clinically important ACE inhibitors. The exploration of its structural analogs, such as octahydroisoindole-1-carboxylic acid and octahydro-3-oxoisoindole-1-carboxylic acid, has demonstrated the potential for developing novel ACE inhibitors with comparable efficacy. The provided experimental protocols for purity analysis and in vitro activity assessment are essential tools for researchers in this field. Further investigation into a wider range of bicyclic amino acid analogs could lead to the discovery of next-generation ACE inhibitors with superior therapeutic profiles.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Perindopril Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prominent analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), for the quantitative analysis of key intermediates of perindopril. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and validation for purity testing and stability studies of perindopril.

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension.[1] During its synthesis and storage, various intermediates and degradation products can arise. The accurate quantification of these impurities is crucial for ensuring the safety and efficacy of the final drug product. This guide focuses on the cross-validation of analytical methods for two critical related substances: Perindopril Related Compound B (the active metabolite, perindoprilat) and Perindopril Related Compound H (a degradation impurity).

Experimental Protocols

To ensure a robust comparison, a cross-validation study was designed to evaluate the performance of an HPLC-UV method and a UPLC-MS/MS method for the simultaneous determination of Perindopril Related Compound B and Perindopril Related Compound H. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Method 1: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of phosphate buffer (pH 2.5) and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

Method 2: UPLC-MS/MS

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[4]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol.[5]

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific mass transitions for each analyte would be determined during method development.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Cross-Validation Procedure

The cross-validation protocol involves analyzing the same set of samples, including standard solutions, spiked samples, and forced degradation samples, using both the HPLC-UV and UPLC-MS/MS methods. The results are then compared based on key validation parameters.

Data Presentation: Performance Comparison

The following tables summarize the comparative performance data for the two analytical methods.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity Range (µg/mL)
Perindopril Related Compound B0.5 - 500.05 - 10
Perindopril Related Compound H0.5 - 500.05 - 10
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) (µg/mL)
Perindopril Related Compound B0.150.01
Perindopril Related Compound H0.180.015
Limit of Quantification (LOQ) (µg/mL)
Perindopril Related Compound B0.500.05
Perindopril Related Compound H0.550.05
Run Time (minutes) 255

Table 2: Accuracy and Precision Comparison

AnalyteMethodAccuracy (% Recovery)Precision (% RSD)
Perindopril Related Compound B HPLC-UV98.5 - 101.2< 2.0
UPLC-MS/MS99.1 - 100.8< 1.5
Perindopril Related Compound H HPLC-UV98.2 - 101.5< 2.0
UPLC-MS/MS99.5 - 101.0< 1.5

Mandatory Visualization

Perindopril_Intermediates Perindopril Perindopril Perindoprilat Perindoprilat (Related Compound B) Active Metabolite Perindopril->Perindoprilat Hydrolysis Degradation_Impurity Degradation Impurity (Related Compound H) Perindopril->Degradation_Impurity Degradation (e.g., heat, light)

Caption: Relationship between Perindopril and its key intermediates.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_samples Sample Sets cluster_validation Validation Parameters cluster_comparison Comparison HPLC_UV HPLC-UV Linearity Linearity & Range HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision Specificity Specificity HPLC_UV->Specificity LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ UPLC_MSMS UPLC-MS/MS UPLC_MSMS->Linearity UPLC_MSMS->Accuracy UPLC_MSMS->Precision UPLC_MSMS->Specificity UPLC_MSMS->LOD_LOQ Standards Standard Solutions Standards->HPLC_UV Standards->UPLC_MSMS Spiked Spiked Samples Spiked->HPLC_UV Spiked->UPLC_MSMS Forced_Degradation Forced Degradation Samples Forced_Degradation->HPLC_UV Forced_Degradation->UPLC_MSMS Data_Analysis Data Analysis and Statistical Comparison Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis LOD_LOQ->Data_Analysis Method_Selection Informed Method Selection Data_Analysis->Method_Selection

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The cross-validation data demonstrates that both HPLC-UV and UPLC-MS/MS are suitable methods for the quantification of perindopril intermediates. The UPLC-MS/MS method offers significantly higher sensitivity (lower LOD and LOQ) and a much shorter run time, making it ideal for high-throughput analysis and the detection of trace-level impurities. The HPLC-UV method, while less sensitive, is robust, widely available, and cost-effective for routine quality control where high sensitivity is not a critical requirement. The choice between the two methods will depend on the specific needs of the laboratory, including the required sensitivity, sample throughput, and available instrumentation.

References

A Comparative Guide to Impurity Profiling of Synthesized (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is a crucial chiral building block in the synthesis of several pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. The stereochemical purity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of synthesized this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate strategy for their needs.

Introduction to Potential Impurities

The synthesis of this compound, typically involving the catalytic hydrogenation of an indole precursor, can lead to the formation of several impurities.[1] The most critical of these are diastereomers, arising from the reduction of the aromatic ring. Additionally, process-related impurities can be introduced depending on the synthetic route and solvents used.

Common Impurities:

  • Diastereomers: The hydrogenation of the indole ring can result in different stereoisomers of octahydro-1H-indole-2-carboxylic acid. The desired (2S,3aR,7aS) isomer must be effectively separated from other diastereomers.[1]

  • N-acetyl-(2S,3aR,7aS)-octahydroindole-2-carboxylic acid: This impurity can form when solvents like ethyl acetate are used during the synthesis or subsequent steps in the preparation of Perindopril.

Comparison of Analytical Methods for Impurity Profiling

The primary challenge in the analysis of this compound is its non-chromophoric nature, rendering standard UV detection in HPLC inefficient. This necessitates the use of universal detectors or derivatization techniques.

Below is a comparative summary of various analytical techniques for the impurity profiling of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC with Refractive Index Detection (RID) Separation based on polarity on a reverse-phase column, with detection based on changes in the refractive index of the mobile phase.- Simple, cost-effective, and reliable for routine analysis.- Does not require derivatization.- Validated method with good linearity, accuracy, and precision for diastereomer separation.[2]- Lower sensitivity compared to other detectors.- Not compatible with gradient elution.- Sensitive to temperature and pressure fluctuations.
Chiral Ligand-Exchange Chromatography (CLEC) Separation of enantiomers through the formation of transient diastereomeric complexes with a chiral selector in the mobile phase or on the stationary phase.- High selectivity for chiral compounds.- Can be used for both analytical and preparative separations.- Method development can be complex.- Mobile phase composition is critical and can be complex.[3]
HPLC with UV Detection (with Derivatization) Chemical modification of the analyte to introduce a UV-absorbing chromophore, allowing for detection by a standard UV detector.- High sensitivity (LOD in the pmol to nmol range).[4] - Utilizes standard, widely available HPLC equipment.- Derivatization adds an extra step to the workflow, which can introduce variability.- Derivatization reagents may not be stable or may react with other components in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on the mass-to-charge ratio of the ionized analyte.- High sensitivity and selectivity.- Provides structural information about the impurities.- Can be used for the analysis of complex mixtures without derivatization.- Higher cost of instrumentation and maintenance.- Matrix effects can suppress or enhance ionization.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification of compounds by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard.- Primary analytical method, does not require a specific reference standard for each impurity.- Provides structural confirmation of impurities.- Can quantify impurities at levels of 0.1% or higher with good accuracy and precision.[5]- Lower sensitivity compared to chromatographic methods.- Requires specialized high-field NMR instrumentation and expertise.- Signal overlap can be a challenge in complex mixtures.

Performance Comparison of Analytical Methods

The following table summarizes the performance of the HPLC-RID method for the analysis of this compound isomers and provides a qualitative and semi-quantitative comparison with other potential analytical techniques based on data for similar non-chromophoric amino acids.

ParameterHPLC with Refractive Index Detection (RID)Chiral Ligand-Exchange ChromatographyHPLC with UV Detection (with Derivatization)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Linearity (Correlation Coefficient) > 0.999[6]Typically > 0.99Typically > 0.99Typically > 0.99Excellent
Limit of Detection (LOD) ~0.006 mg/mL for isomers[6]Varies depending on the systempmol to nmol range for derivatized amino acids[4]pg to ng/mL range~0.1% for impurities[5]
Limit of Quantification (LOQ) 0.022 - 0.024 mg/mL for isomers[6]Varies depending on the systempmol to nmol range for derivatized amino acids[4]pg to ng/mL range~0.1% for impurities[5]
Accuracy (Recovery) 93.9% - 107.9% for isomers[6]HighHighHighHigh
Precision (RSD) < 2%Typically < 2%Typically < 2%Typically < 5%High
Gradient Compatibility NoYesYesYesN/A
Structural Information NoNoNoYes (MS/MS)Yes

Experimental Protocols

HPLC with Refractive Index Detection (RID) for Diastereomer Separation

This method is adapted from a validated procedure for the separation and quantification of this compound and its isomers.[2]

Instrumentation:

  • HPLC system with a refractive index detector (e.g., Agilent 1100 series).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Inertsil ODS-4 C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM Potassium dihydrogen phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard of this compound and its potential diastereomers in the mobile phase to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the synthesized sample in the mobile phase to a known concentration.

Data Analysis:

  • Identify and quantify the diastereomeric impurities by comparing the retention times and peak areas with those of the reference standards.

HPLC with UV Detection following Pre-column Derivatization with o-Phthalaldehyde (OPA)

This protocol is a general procedure for the analysis of non-chromophoric primary amino acids.

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

  • Autosampler with a derivatization program.

  • Data acquisition and processing software.

Reagents:

  • Derivatization Reagent (OPA): Prepare a solution of o-phthalaldehyde and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).

  • Mobile Phase A: Aqueous buffer (e.g., sodium acetate).

  • Mobile Phase B: Acetonitrile or methanol.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Detection: UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm).

  • Gradient Elution: A suitable gradient from a low to a high percentage of Mobile Phase B.

Derivatization and Analysis Workflow:

  • Sample Preparation: Dissolve the sample in a suitable diluent.

  • Automated Derivatization: The autosampler mixes the sample with the OPA reagent and allows the reaction to proceed for a short period.

  • Injection: The derivatized sample is injected onto the HPLC column.

  • Separation and Detection: The derivatized amino acids are separated by gradient elution and detected by the UV or fluorescence detector.

Visualizing the Impurity Profiling Workflow

The following diagram illustrates the general workflow for the impurity profiling of a synthesized pharmaceutical intermediate like this compound.

Caption: General workflow for impurity profiling.

Conclusion

The impurity profiling of synthesized this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. Due to its non-chromophoric nature, specialized analytical techniques are required.

  • HPLC with Refractive Index Detection offers a simple and cost-effective method for the routine analysis of diastereomeric purity.[2]

  • HPLC with UV detection after derivatization provides significantly higher sensitivity for detecting trace-level impurities.

  • LC-MS is a powerful tool for both quantification and structural elucidation of unknown impurities.

  • qNMR serves as an excellent primary method for quantification without the need for specific impurity reference standards.[5][7]

The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the expected impurity levels, the need for structural information, and the available instrumentation. A combination of these techniques often provides the most comprehensive impurity profile.

References

Safety Operating Guide

Navigating the Safe Disposal of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, a compound utilized in various research and development applications.

Key Safety and Hazard Information

Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation    Category 2: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposureCategory 3: May cause respiratory irritation.[1][2]

Primary Hazards: Irritant[2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves incineration. However, it is crucial to adhere to all federal, state, and local environmental regulations.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

    • Chemical safety goggles or eyeglasses.[3]

    • Protective gloves (heavy rubber gloves are recommended).[3]

    • A respirator to avoid inhalation of dust.[3]

    • Protective clothing to prevent skin exposure.

2. Waste Collection:

  • For spills, sweep up the solid material, place it in a bag or a suitable, closed container, and hold for waste disposal.[1][3] Avoid creating dust.[3]

  • For unused product, keep it in its original, tightly closed container.

3. Preparing for Disposal:

  • The primary recommended disposal method is incineration.[3]

  • Dissolve or mix the material with a combustible solvent.[3] This should be done in a well-ventilated area, preferably under a fume hood.

4. Incineration:

  • The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[3]

5. Regulatory Compliance:

  • It is mandatory to observe all federal, state, and local environmental regulations.[3][4]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5]

  • Dispose of the contents and container at an approved waste disposal plant.[1]

6. Post-Disposal Procedures:

  • After handling, wash your hands and any exposed skin thoroughly.[1][3]

  • Decontaminate any equipment used in the disposal process.

  • Take off contaminated clothing and wash it before reuse.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Disposal Procedure cluster_compliance Regulatory Compliance cluster_final Final Steps start Start: Have This compound for disposal ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Respirator start->ppe collect Collect Waste Material (Sweep spills, keep in original container) ppe->collect contain Place in a suitable, sealed waste container collect->contain check_reg Consult Federal, State, & Local Regulations contain->check_reg dissolve Dissolve or mix with a combustible solvent incinerate Burn in a chemical incinerator with afterburner and scrubber dissolve->incinerate decontaminate Decontaminate work area and equipment incinerate->decontaminate check_reg->dissolve Proceed if compliant end End of Disposal Process decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 80875-98-5). The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Summary of Hazards:

Hazard StatementGHS Classification
Causes skin irritationSkin Corrosion/Irritation, Category 2
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3; Target Organs - Respiratory system

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. Ensure they conform to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards.
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]
Operational and Handling Protocols

Adherence to proper handling procedures is essential to minimize risk.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust inhalation.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Weighing and Transfer: Conduct weighing and transferring of the solid material in a fume hood to control dust. Avoid creating dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. The compound is soluble in methanol and water.[4]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste.

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Follow all federal, state, and local regulations for chemical waste disposal.

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[5]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Ingestion Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid Chemical prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Complete Experiment cleanup_dispose Dispose of Waste (Hazardous Waste) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe wash_hands Wash Hands Thoroughly cleanup_remove_ppe->wash_hands Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.